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  • Product: 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone
  • CAS: 129644-20-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethano...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone, a diaryl ether ketone of significant interest in medicinal chemistry and materials science. Diaryl ether linkages are prevalent in numerous biologically active compounds and advanced materials, making the mastery of their synthesis a critical skill for researchers in these fields. This document outlines a scientifically sound one-pot synthesis protocol based on the Ullmann condensation, a cornerstone of C-O bond formation. The guide delves into the mechanistic underpinnings of this copper-catalyzed reaction, explains the rationale behind the selection of reagents and reaction conditions, and provides a detailed, step-by-step experimental protocol. Furthermore, it addresses the purification and characterization of the final product, offering a complete workflow for its successful preparation and validation.

Introduction: The Significance of Diaryl Ether Ketones

The diaryl ether motif is a key structural feature in a wide array of organic molecules, including natural products, pharmaceuticals, and polymers. The inherent stability and specific conformational properties of the ether linkage impart unique chemical and biological characteristics to these compounds. When combined with a ketone functionality, as in the case of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone, these molecules become versatile intermediates for further chemical transformations, allowing for the construction of more complex molecular architectures. The target molecule, with its specific substitution pattern, serves as a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.

The synthesis of unsymmetrical diaryl ethers, such as the target compound, traditionally presents a challenge due to the potential for side reactions and the need for harsh reaction conditions. However, advancements in copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, have provided more efficient and milder routes to these valuable compounds.

Retrosynthetic Analysis and Proposed Pathway

A retrosynthetic analysis of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone suggests a disconnection at the ether linkage, pointing to two primary starting materials: 4-hydroxyacetophenone and an appropriately substituted aryl halide. The most logical and efficient forward synthesis involves the formation of this C-O bond through a nucleophilic aromatic substitution reaction. The Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide, is the chosen method for this transformation due to its reliability and adaptability.

The proposed one-pot synthesis pathway is as follows:

Synthesis Pathway cluster_reactants Starting Materials cluster_reaction Ullmann Condensation 4-Hydroxyacetophenone 4-Hydroxyacetophenone Reaction_Node Cu(I) Catalyst Base (e.g., K2CO3) Ligand (optional) High-boiling solvent (e.g., DMF, DMSO) 4-Hydroxyacetophenone->Reaction_Node 4-Chloro-3-methylphenol 4-Chloro-3-methylphenol 4-Chloro-3-methylphenol->Reaction_Node Product 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone Reaction_Node->Product

Caption: Proposed one-pot synthesis of the target molecule via Ullmann condensation.

Mechanistic Insights: The Ullmann Condensation

The Ullmann condensation for the formation of diaryl ethers is a classic organometallic reaction that has been refined over the years to improve yields and broaden its substrate scope.[1] While the precise mechanism can vary depending on the specific catalyst system and reaction conditions, a generally accepted catalytic cycle involves the following key steps:

  • Formation of the Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol (4-hydroxyacetophenone) by a base (e.g., potassium carbonate) to form the corresponding phenoxide. This phenoxide then coordinates with the Cu(I) catalyst.

  • Oxidative Addition: The aryl halide (an activated form of 4-chloro-3-methylphenol, likely an aryl iodide or bromide for better reactivity) undergoes oxidative addition to the copper(I) center, forming a transient Cu(III) intermediate.[2] This is often the rate-determining step of the reaction.

  • Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination, forming the desired C-O bond of the diaryl ether and regenerating the Cu(I) catalyst, which can then re-enter the catalytic cycle.

The use of ligands, such as diamines or amino acids, can significantly accelerate the reaction by stabilizing the copper intermediates and facilitating the oxidative addition and reductive elimination steps.[3]

Ullmann_Mechanism CuI Cu(I) Catalyst CuPhenoxide [Cu(I)-OAr] Complex CuI->CuPhenoxide + Ar-O⁻ Phenoxide Ar-O⁻ (from 4-Hydroxyacetophenone) ArylHalide Ar'-X (from 4-Chloro-3-methylphenol derivative) CuIII [Ar'-Cu(III)(X)-OAr] Intermediate CuPhenoxide->CuIII + Ar'-X (Oxidative Addition) CuIII->CuI Product Ar-O-Ar' (Final Product) CuIII->Product (Reductive Elimination)

Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust, self-validating procedure designed for the efficient synthesis of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone.

4.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
4-Hydroxyacetophenone136.151.36 g10 mmolStarting material. Ensure it is dry.
1-Chloro-4-iodo-2-methylbenzene252.482.78 g11 mmolThe aryl iodide is used for higher reactivity compared to the chloride.
Copper(I) Iodide (CuI)190.4595 mg0.5 mmol (5 mol%)Catalyst.
Potassium Carbonate (K₂CO₃)138.212.76 g20 mmolAnhydrous base.
L-Proline115.13230 mg2 mmol (20 mol%)Ligand (optional, but recommended).
Dimethylformamide (DMF)73.0920 mL-Anhydrous, high-boiling solvent.
Ethyl acetate-~100 mL-For extraction.
Brine-~50 mL-For washing.
Anhydrous Magnesium Sulfate-As needed-For drying.

4.2. Reaction Procedure

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyacetophenone (1.36 g, 10 mmol), 1-chloro-4-iodo-2-methylbenzene (2.78 g, 11 mmol), copper(I) iodide (95 mg, 0.5 mmol), potassium carbonate (2.76 g, 20 mmol), and L-proline (230 mg, 2 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous dimethylformamide (20 mL) to the flask via a syringe.

  • Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (50 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4.3. Purification

The crude product is typically a solid or a viscous oil. Purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can yield the pure product.

Characterization of the Final Product

The identity and purity of the synthesized 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone should be confirmed by standard analytical techniques.

PropertyExpected Value/Observation
Appearance White to off-white solid.
Molecular Formula C₁₅H₁₃ClO₂[4]
Molecular Weight 260.71 g/mol
Melting Point Expected to be in a similar range to related compounds like 1-(4-chloro-3-methylphenyl)ethanone (80-82 °C).[2]
¹H NMR Expected signals for the aromatic protons, the methyl group on the chlorophenoxy ring, and the acetyl methyl group.
¹³C NMR Expected signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.
Mass Spectrometry Predicted [M+H]⁺ at m/z 261.0677.[4]

Conclusion

This technical guide has detailed a comprehensive and practical synthetic pathway for 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone via a copper-catalyzed Ullmann condensation. By understanding the underlying reaction mechanism and following the detailed experimental protocol, researchers can reliably synthesize this valuable diaryl ether ketone. The provided information on purification and characterization will aid in obtaining and validating the final product. The successful application of this methodology will facilitate further research and development in fields that utilize diaryl ether scaffolds.

References

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • ethanone, 1-(4-chloro-3-methylphenyl)-. (2024, April 9). ChemBK. Retrieved from [Link]

  • 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012, July 17). National Center for Biotechnology Information. Retrieved from [Link]

  • 2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction. (2009, November 25). Globe Thesis. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone . Designed for professionals in chemical research and drug development, this document delves into the nuanced structural features, outlines a robust synthetic pathway, and discusses the prospective spectroscopic and biological profile of this diaryl ether ketone.

Introduction: Unveiling a Molecule of Interest

Diaryl ether ketones represent a significant class of organic compounds, frequently investigated for their potential applications in medicinal chemistry and materials science. Their structural motif, characterized by two aryl rings linked by an ether oxygen, provides a unique combination of rigidity and conformational flexibility. The subject of this guide, 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone, incorporates several key functional groups that are expected to influence its chemical reactivity, biological activity, and overall physicochemical properties. These include the halogen (chloro) and alkyl (methyl) substituents on one phenyl ring, and an acetyl group on the other. This specific arrangement of functional groups suggests potential for this molecule to interact with biological targets and warrants a detailed investigation into its molecular architecture and properties.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of any chemical entity is a thorough characterization of its molecular structure and inherent physical and chemical properties.

Structural Elucidation

The unequivocal identification of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone is established through its fundamental structural and molecular identifiers.

Identifier Value
Molecular Formula C₁₅H₁₃ClO₂[1]
SMILES CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(=O)C)Cl[1]
InChI InChI=1S/C15H13ClO2/c1-10-9-14(7-8-15(10)16)18-13-5-3-12(4-6-13)11(2)17/h3-9H,1-2H3[1]
InChIKey CLZLXIBVWOGERP-UHFFFAOYSA-N[1]
IUPAC Name 1-[4-(4-chloro-3-methylphenoxy)phenyl]ethanone
Monoisotopic Mass 260.0604 Da[1]

The molecule is composed of a 4-acetylphenyl group linked via an ether oxygen to a 4-chloro-3-methylphenyl moiety. The presence of the ketone and the substituted aromatic rings are key determinants of its electronic and steric properties.

Figure 1: 2D Molecular Structure of the title compound.

Physicochemical Profile (Predicted)

Due to the limited availability of experimental data for this specific molecule, its physicochemical properties are predicted using well-established computational models. These predictions are invaluable for guiding experimental design and anticipating the compound's behavior in various chemical and biological systems.

Property Predicted Value Significance in Drug Development
Molecular Weight 260.7 g/mol Influences absorption, distribution, and formulation.
XlogP 4.7[1]A measure of lipophilicity, affecting membrane permeability and solubility.
Hydrogen Bond Donors 0Affects solubility and binding to biological targets.
Hydrogen Bond Acceptors 2Affects solubility and binding to biological targets.
Rotatable Bonds 3Influences conformational flexibility and binding affinity.
Topological Polar Surface Area (TPSA) 26.3 ŲCorrelates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Synthesis and Characterization

A plausible and efficient synthetic route for 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone can be designed based on established methodologies for diaryl ether synthesis, such as the Ullmann condensation or a nucleophilic aromatic substitution approach. A two-step synthesis is proposed, analogous to methods reported for similar structures[2].

Proposed Synthetic Pathway

The synthesis initiates with the formation of the diaryl ether core, followed by a Friedel-Crafts acylation to introduce the acetyl group.

Synthesis_Workflow cluster_step1 Step 1: Diaryl Ether Formation (Ullmann Condensation) cluster_step2 Step 2: Reduction of Nitro Group cluster_step3 Step 3: Sandmeyer Reaction & Acetylation A 4-Chloro-3-methylphenol C 4-(4-Chloro-3-methylphenoxy)-1-nitrobenzene A->C CuI, K2CO3 DMF, 140 °C B 1-Iodo-4-nitrobenzene B->C D 4-(4-Chloro-3-methylphenoxy)aniline C->D Fe, NH4Cl EtOH/H2O, reflux E 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone D->E 1. NaNO2, H2SO4 2. KCN, CuCN 3. CH3MgBr, Et2O 4. H3O+

Figure 2: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Representative Ullmann Condensation

The following protocol is a generalized procedure for the synthesis of the diaryl ether intermediate, which would be the precursor to the target molecule. This is based on standard Ullmann condensation conditions[3][4].

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloro-3-methylphenol (1.0 eq), 1-iodo-4-nitrobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the phenol.

  • Reaction Execution: Heat the reaction mixture to 140 °C and maintain this temperature with vigorous stirring under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-(4-chloro-3-methylphenoxy)-1-nitrobenzene.

Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce an acetyl group, would yield the final product.

Spectroscopic Characterization (Anticipated)

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, with coupling patterns indicative of their substitution. A singlet corresponding to the methyl group on the chloromethylphenyl ring and another singlet for the acetyl methyl protons would be observed. The chemical shifts of the aromatic protons will be influenced by the electron-donating ether linkage and the electron-withdrawing acetyl and chloro groups. For a similar compound, 2-chloro-1-(4-chlorophenyl)ethanone, aromatic protons appear in the range of δ 7.45-7.88 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms. The carbonyl carbon of the acetyl group is expected to have a characteristic downfield shift (around 190-200 ppm). The aromatic carbons will appear in the typical region of 110-160 ppm, with their chemical shifts influenced by the substituents. The methyl carbons will appear upfield. For instance, in 2-chloro-1-(4-chlorophenyl)ethanone, the carbonyl carbon appears at δ 190.1 ppm.

3.3.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching of the ketone, typically in the range of 1670-1690 cm⁻¹. Other characteristic peaks will include C-O-C stretching vibrations of the diaryl ether (around 1240 cm⁻¹) and C-H stretching and bending vibrations for the aromatic rings and methyl groups. The C-Cl stretch will likely appear in the fingerprint region. For 2-chloro-1-(4-chlorophenyl)ethanone, a strong C=O peak is observed at 1691 cm⁻¹.

3.3.3. Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI-MS), would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (260.06 g/mol for the most abundant isotopes). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve cleavage of the acetyl group and the ether linkage.

Potential Biological Activity and ADMET Profile

The structural features of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone suggest several avenues for biological activity. Diaryl ethers are known to exhibit a wide range of pharmacological effects[5]. The presence of a halogenated phenyl ring is a common feature in many bioactive molecules, often enhancing lipophilicity and metabolic stability.

Structure-Activity Relationship (SAR) Insights
  • Diaryl Ether Scaffold: This core structure can mimic the binding of endogenous ligands to various receptors and enzymes. Its relative conformational flexibility allows it to adapt to different binding pockets.

  • Acetophenone Moiety: Ketones can participate in hydrogen bonding and other non-covalent interactions within a biological target. Acetophenone derivatives have been explored for various biological activities[6].

  • Chloro and Methyl Substituents: These groups modulate the electronic and steric properties of the molecule. The chlorine atom can participate in halogen bonding, while the methyl group can occupy hydrophobic pockets in a binding site.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Considerations

A preliminary in silico assessment of the ADMET properties is crucial in early-stage drug discovery. While specific data for this compound is unavailable, general trends for diaryl ether compounds can be considered.

ADMET_Considerations cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion cluster_T Toxicity ADMET ADMET Profile A1 Good predicted lipophilicity (XlogP ~4.7) suggests potential for good passive diffusion across membranes. ADMET->A1 D1 High lipophilicity may lead to significant plasma protein binding. ADMET->D1 M1 Potential for oxidation of the methyl groups by Cytochrome P450 enzymes. ADMET->M1 E1 Metabolites are likely to be more polar and excreted renally. ADMET->E1 T1 Potential for hepatotoxicity, a common concern for aromatic compounds. ADMET->T1 A2 Low TPSA (26.3 Ų) is favorable for oral absorption. D2 Potential for distribution into lipophilic tissues. M2 Aromatic hydroxylation is a possible metabolic pathway. M3 Reduction of the ketone is also a potential metabolic route. T2 The chlorinated aromatic ring may raise concerns for long-term toxicity.

Figure 3: Key ADMET considerations for the title compound.

Conclusion and Future Directions

1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone is a molecule with a well-defined structure that can be accessed through established synthetic methodologies. While experimental data on its biological activity and full physicochemical profile are currently limited, its structural features suggest it as a candidate for further investigation in medicinal chemistry and related fields. Future research should focus on the efficient synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a thorough in vitro and in vivo evaluation of its biological activities and a detailed ADMET profiling will be essential to ascertain its potential as a lead compound for drug development.

References

  • Google Patents. (n.d.). CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).
  • Supporting Information for High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone. Retrieved from [Link]

  • SpectraBase. (n.d.). (E)-1-(4-(4-chlorostyryl)phenyl)ethanone. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview of ADMET properties that can be evaluated by ADMETlab. Retrieved from [Link]

  • PubMed. (2006). Biological activity of acetylated phenolic compounds. Retrieved from [Link]

  • MDPI. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved from [Link]

  • RSC Publishing. (2018). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Retrieved from [Link]

  • SciELO México. (2005). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]

  • ResearchGate. (2015). The Ullmann Ether Condensation. Retrieved from [Link]

  • ScienceDirect. (2019). Design and Synthesis of Biphenyl and Biphenyl Ether Inhibitors of Sulfatases. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 129644-20-8 Molecular Formula: C₁₅H₁₃ClO₂

This technical guide provides a comprehensive overview of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone, a diaryl ether ketone of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, and potential applications, grounded in established chemical principles and data from analogous compounds.

Introduction and Scientific Context

1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone belongs to the diaryl ether class of compounds, a structural motif frequently identified as a "privileged scaffold" in drug discovery. Diaryl ethers are prevalent in both natural products and synthetic organic compounds, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, antiviral, antibacterial, and herbicidal properties[1]. The unique physicochemical characteristics and conformational flexibility of the diaryl ether linkage make it a cornerstone for designing molecules that can effectively interact with various biological targets[1].

The subject molecule combines this diaryl ether core with a ketone functionality, a common feature in pharmacologically active compounds that can participate in various biological interactions. The specific substitution pattern—a chloro and a methyl group on one phenyl ring and an acetyl group on the other—offers a unique electronic and steric profile that can be exploited for targeted molecular design. This guide will delve into the synthetic pathways to access this molecule, its predicted properties, and its potential as a building block for novel therapeutic agents and advanced materials.

Physicochemical and Structural Information

While experimental data for 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone is not extensively reported in the public domain, its properties can be reliably predicted based on its structure and data from analogous compounds.

Structural Formula:

Caption: Chemical structure of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone.

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted for 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone.

PropertyPredicted ValueSource
Molecular Weight260.7 g/mol PubChem
XLogP34.7PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count3PubChem
Topological Polar Surface Area26.3 ŲPubChem
Exact Mass260.060407 g/mol PubChem

Synthesis and Mechanistic Considerations

The primary route for the synthesis of diaryl ethers is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol. An alternative, particularly when one of the aromatic rings is activated by an electron-withdrawing group, is nucleophilic aromatic substitution (SₙAr).

Proposed Synthetic Pathway: Ullmann Condensation

A robust and well-established method for preparing 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone is the Ullmann condensation of 4-hydroxyacetophenone with 4-bromo-1-chloro-2-methylbenzene or a related halo-aromatic. The acetyl group on the 4-hydroxyacetophenone is a moderately electron-withdrawing group, which makes the phenolic proton more acidic and facilitates the formation of the phenoxide in the presence of a base.

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions phenol 4-Hydroxyacetophenone product 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone phenol->product Nucleophile halide 4-Bromo-1-chloro-2-methylbenzene halide->product Electrophile catalyst CuI (catalyst) catalyst->product base K₂CO₃ or Cs₂CO₃ base->product solvent DMF or DMSO solvent->product temp High Temperature (e.g., 120-160 °C) temp->product

Caption: Proposed Ullmann condensation route for synthesis.

Experimental Protocol: Ullmann Condensation

This protocol is a representative procedure based on established methodologies for similar diaryl ether syntheses.[2] Optimization of temperature, reaction time, and catalyst loading may be necessary to achieve maximum yield.

Materials:

  • 4-Hydroxyacetophenone

  • 4-Bromo-1-chloro-2-methylbenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxyacetophenone (1.0 eq), 4-bromo-1-chloro-2-methylbenzene (1.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-hydroxyacetophenone.

  • Add copper(I) iodide (0.1 eq) to the stirring suspension.

  • Heat the reaction mixture to 140-150 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone.

Self-Validation and Causality:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the oxidation of the copper(I) catalyst to the less active copper(II) species.

  • Anhydrous Conditions: Anhydrous solvent and reagents are used to prevent the hydrolysis of the base and to avoid side reactions.

  • Base: Potassium carbonate is a common and effective base for deprotonating the phenol to form the reactive phenoxide. Cesium carbonate can be used for more challenging substrates as it is more soluble and basic.

  • Catalyst: Copper(I) iodide is a widely used and effective catalyst for Ullmann condensations.

  • Workup: The aqueous workup is designed to remove the inorganic salts and the DMF solvent.

Alternative Synthetic Pathway: Nucleophilic Aromatic Substitution (SₙAr)

While the Ullmann condensation is a general approach, an SₙAr reaction is also a plausible route. This would involve the reaction of 4-chloro-3-methylphenol with an aryl halide that is activated towards nucleophilic attack, such as 1-(4-fluorophenyl)ethanone. The fluorine atom is a good leaving group in SₙAr reactions, and the acetyl group provides the necessary electron-withdrawing character to activate the ring.

SNAr_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions phenol 4-Chloro-3-methylphenol product 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone phenol->product Nucleophile halide 1-(4-Fluorophenyl)ethanone halide->product Activated Aryl Halide base K₂CO₃ or NaH base->product solvent DMSO or DMF solvent->product temp Elevated Temperature temp->product

Caption: Alternative SₙAr pathway for synthesis.

Characterization and Analytical Profile

The identity and purity of synthesized 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone should be confirmed using standard analytical techniques.

Expected Spectral Data:
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the chloromethylphenyl ring, and the acetyl methyl group. The aromatic region will likely display a complex splitting pattern due to the substitution on both rings.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all 15 carbon atoms. The carbonyl carbon of the acetyl group will appear downfield (typically ~197 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretch of the ketone, typically in the range of 1670-1690 cm⁻¹. A characteristic C-O-C stretching band for the diaryl ether will also be present around 1240 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Potential Applications in Research and Development

Given the prevalence of the diaryl ether ketone scaffold in biologically active molecules, 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone is a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications.

  • Anti-inflammatory Agents: Many selective COX-2 inhibitors feature a diaryl ether core. This molecule could serve as a starting point for the development of new non-steroidal anti-inflammatory drugs (NSAIDs)[3].

  • Anticancer Agents: The diaryl ether motif is found in several anticancer agents that act as kinase inhibitors or tubulin polymerization inhibitors[4].

  • Antimicrobial and Antiviral Agents: The structural features of this compound are consistent with those of some known antimicrobial and antiviral compounds[1].

  • Agrochemicals: Diaryl ethers are also a well-established class of herbicides and pesticides[1].

  • Materials Science: Poly(aryl ether ketone)s (PAEKs) are high-performance thermoplastics with excellent thermal and mechanical properties. This molecule could be a monomer or a building block for novel PAEKs with tailored properties[5].

Safety and Handling

Specific toxicity data for 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound. Safety recommendations should be based on data from structurally related compounds.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing[6][7].

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat[6][7].

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[7].

  • Toxicity: While not established, related compounds can cause skin and eye irritation. Some may be harmful if swallowed. Assume the compound is toxic and handle accordingly.

Conclusion

1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone is a diaryl ether ketone with significant potential as a building block in drug discovery and materials science. While specific experimental data for this compound is limited, its synthesis can be reliably achieved through established methods such as the Ullmann condensation. Its structural similarity to a wide range of biologically active molecules makes it a valuable target for further investigation and a key intermediate for the development of novel therapeutic agents and high-performance materials. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this promising compound.

References

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. (2020). Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. (2024). Journal of Synthetic Chemistry. [Link]

  • 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone. PubChem. [Link]

  • Ethanone, 1-(4-chlorophenyl)-. NIST WebBook. [Link]

  • Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones. (2022). ACS Omega. [Link]

  • Synthesis and characterization of new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties. (2025). ResearchGate. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. (2020). Molecules. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... (2024). Molecules. [Link]

  • 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone. PubChem. [Link]

  • Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Cole-Parmer. [Link]

  • 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone Safety Data Sheet. AA Blocks. [Link]

Sources

Exploratory

Spectroscopic Characterization of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone: A Structural Elucidation Guide

An In-depth Technical Guide for Drug Development Professionals Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for the molecule 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanon...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for the molecule 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone. As a crucial intermediate in various synthetic pathways, unambiguous structural confirmation is paramount. This document serves as an in-depth reference for researchers, scientists, and drug development professionals, detailing the expected spectral signatures from Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind spectral features is explained, providing a framework for the logical interpretation and verification of the compound's molecular structure.

Molecular Structure and Functional Group Analysis

1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone, with the molecular formula C₁₅H₁₃ClO₂, is a diaryl ether derivative of acetophenone. Its structure comprises several key functional groups that give rise to a distinct and predictable spectroscopic fingerprint:

  • Ketone (C=O): The acetyl group (-COCH₃) is a strong electron-withdrawing group that significantly influences the electronic environment of the adjacent phenyl ring and produces characteristic signals in both IR and ¹³C NMR spectra.

  • Aryl Ether (C-O-C): The ether linkage connects the two aromatic rings, allowing for electronic communication between them and displaying a characteristic C-O stretching vibration in the IR spectrum.

  • Substituted Aromatic Rings: The molecule contains two distinct phenyl rings.

    • A para-disubstituted ring attached to the acetyl and ether groups.

    • A 1,2,4-trisubstituted ring bearing chloro and methyl groups. The substitution patterns dictate the multiplicity and chemical shifts of the aromatic protons in the ¹H NMR spectrum.

  • Methyl Groups (-CH₃): Two chemically distinct methyl groups—one acetyl and one aromatic—are present, which are expected to appear as sharp singlet signals in the ¹H NMR spectrum.

  • Chloro Group (-Cl): The electronegative chlorine atom influences the chemical shifts of nearby protons and carbons and produces a characteristic isotopic pattern (M+2 peak) in the mass spectrum.

Below is the molecular structure with a systematic numbering scheme used for the assignment of NMR signals.

Caption: Molecular structure of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone with atom numbering.

Proton (¹H) Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of the title compound in a standard solvent like CDCl₃ would exhibit several distinct signals corresponding to the different types of protons.

Analysis of Expected ¹H NMR Signals:
  • Acetyl Methyl Protons (H-8): The three protons of the acetyl methyl group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they are expected to appear as a sharp singlet at approximately δ 2.60 ppm . This downfield shift, compared to a typical aliphatic methyl group, is due to the deshielding effect of the adjacent carbonyl group.[1]

  • Acetophenone Ring Protons (H-2, H-3, H-5, H-6): This ring is para-substituted, creating a symmetric AA'BB' system.

    • H-2 and H-6: These protons are ortho to the electron-withdrawing acetyl group and will be the most deshielded aromatic protons. They are expected to appear as a doublet around δ 7.95 ppm .

    • H-3 and H-5: These protons are ortho to the electron-donating ether oxygen. They will be shielded relative to H-2/H-6 and are expected to appear as a doublet around δ 7.00 ppm .

    • The coupling constant (J) between these adjacent protons (ortho-coupling) is typically in the range of 8.0-9.0 Hz.

  • Phenoxy Ring Protons (H-2', H-5', H-6'): This ring is trisubstituted, leading to three distinct aromatic signals.

    • H-2': This proton is adjacent to the ether linkage and is expected to show a doublet due to coupling with H-6'. Its chemical shift will be around δ 6.95 ppm .

    • H-6': This proton is situated between the methyl and chloro-substituted carbons. It will appear as a doublet of doublets due to coupling with H-2' (ortho) and H-5' (meta). The expected shift is around δ 7.15 ppm .

    • H-5': This proton is adjacent to the chlorine atom and will appear as a doublet due to meta-coupling with H-6'. It is expected around δ 7.35 ppm .

  • Aromatic Methyl Protons (H-16): The protons of the methyl group attached to the phenoxy ring are equivalent and will appear as a sharp singlet around δ 2.35 ppm .

Summary of Predicted ¹H NMR Data
Assigned ProtonPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-8 (Acetyl CH₃)~ 2.60Singlet (s)3H-
H-16 (Aryl CH₃)~ 2.35Singlet (s)3H-
H-3, H-5~ 7.00Doublet (d)2HJ ≈ 8.5 Hz
H-2, H-6~ 7.95Doublet (d)2HJ ≈ 8.5 Hz
H-2'~ 6.95Doublet (d)1HJ ≈ 2.0 Hz (meta)
H-6'~ 7.15Doublet of Doublets (dd)1HJ ≈ 8.0 Hz (ortho), 2.0 Hz (meta)
H-5'~ 7.35Doublet (d)1HJ ≈ 8.0 Hz (ortho)

Carbon-13 (¹³C) Nuclear Magnetic Resonance Spectroscopy

¹³C NMR spectroscopy is used to determine the number and chemical environment of carbon atoms. Due to the molecule's asymmetry, all 15 carbon atoms are chemically distinct and should produce 15 unique signals in a proton-decoupled ¹³C NMR spectrum.

Analysis of Expected ¹³C NMR Signals:
  • Carbonyl Carbon (C-7): The ketone carbonyl carbon is highly deshielded and will appear significantly downfield, at approximately δ 196.5 ppm .[2]

  • Aliphatic Carbons (C-8, C-16):

    • The acetyl methyl carbon (C-8) is expected around δ 26.5 ppm .[1]

    • The aromatic methyl carbon (C-16) will be slightly further upfield, around δ 16.0 ppm .

  • Aromatic Carbons (C-1 to C-6 and C-1' to C-6'): The chemical shifts of the 12 aromatic carbons are influenced by the attached substituents. Quaternary carbons (C-1, C-4, C-1', C-3', C-4') generally show weaker signals.

    • C-4 (Ether-linked): This carbon is shielded by the electron-donating ether oxygen and is expected around δ 162.0 ppm .

    • C-1 (Acetyl-linked): This quaternary carbon is expected around δ 131.0 ppm .

    • C-2, C-6: These carbons, ortho to the carbonyl group, are deshielded and predicted to be near δ 130.5 ppm .

    • C-3, C-5: These carbons, ortho to the ether oxygen, are shielded and predicted near δ 119.0 ppm .

    • C-1' (Ether-linked): This quaternary carbon on the second ring is expected around δ 155.0 ppm .

    • C-4' (Cl-substituted): The carbon directly attached to chlorine is expected around δ 128.0 ppm .

    • Other carbons on the phenoxy ring (C-2', C-3', C-5', C-6') will have shifts determined by the combined effects of the ether, chloro, and methyl groups, typically appearing in the δ 115-135 ppm range.

Summary of Predicted ¹³C NMR Data
Assigned CarbonPredicted δ (ppm)Type
C-7 (C=O)~ 196.5Quaternary
C-8 (Acetyl CH₃)~ 26.5Primary
C-16 (Aryl CH₃)~ 16.0Primary
Aromatic CH~ 115 - 135Tertiary
Aromatic C (Quaternary)~ 128 - 162Quaternary

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a valuable fingerprint for the functional groups present.

Analysis of Expected IR Absorptions:
  • Aromatic C-H Stretch: A group of weak to medium bands is expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

  • Aliphatic C-H Stretch: Absorption bands corresponding to the methyl groups are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • Carbonyl (C=O) Stretch: A very strong and sharp absorption band is the most prominent feature of the spectrum, expected at ~1685 cm⁻¹ . This frequency is characteristic of an aryl ketone.[3]

  • Aromatic C=C Stretch: Several medium to strong bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the phenyl rings.

  • Aryl Ether (C-O-C) Stretch: Two characteristic bands are expected for the asymmetric and symmetric C-O-C stretching vibrations, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric) .

  • C-Cl Stretch: A medium to strong absorption is expected in the fingerprint region, typically between 700-850 cm⁻¹ .

Summary of Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3030Medium-WeakAromatic C-H Stretch
2960-2850Medium-WeakAliphatic C-H Stretch
~ 1685Strong, SharpC=O Stretch (Aryl Ketone)
1600, 1580, 1500Medium-StrongAromatic C=C Ring Stretch
~ 1250StrongAsymmetric C-O-C Ether Stretch
~ 1040MediumSymmetric C-O-C Ether Stretch
~ 830StrongC-H Out-of-Plane Bend (p-subst.)
~ 780MediumC-Cl Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues based on fragmentation patterns.

Analysis of Expected Mass Spectrum (Electron Ionization):
  • Molecular Ion (M⁺): The molecular weight of C₁₅H₁₃³⁵ClO₂ is 260.06 g/mol . The mass spectrum will show a molecular ion peak at m/z = 260 . Due to the natural abundance of the chlorine-37 isotope, a prominent M+2 peak will be observed at m/z = 262 with an intensity approximately one-third that of the M⁺ peak. This 3:1 ratio is a definitive indicator of a single chlorine atom.

  • Major Fragmentation Pathways:

    • Alpha-Cleavage: The most favorable fragmentation for ketones is the loss of the acyl substituent. Loss of the methyl radical (•CH₃) from the molecular ion will generate a highly stable acylium ion, resulting in a very intense peak at m/z = 245/247 .

    • Ether Bond Cleavage: Cleavage of the ether bond can occur on either side of the oxygen atom, leading to several possible fragment ions, such as those corresponding to the 4-acetylphenoxy radical or the 4-chloro-3-methylphenyl cation.

G M [C₁₅H₁₃ClO₂]⁺˙ m/z = 260/262 Frag1 [C₁₄H₁₀ClO₂]⁺ m/z = 245/247 M->Frag1 - •CH₃ Frag2 [C₈H₇O]⁺ m/z = 119 M->Frag2 - •C₇H₆ClO Frag3 [C₇H₆Cl]⁺ m/z = 125/127 M->Frag3 - •C₈H₇O₂

Caption: Predicted major fragmentation pathways for 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, standardized experimental procedures must be followed. The protocols outlined below represent best practices for the spectroscopic analysis of this compound.

Workflow: From Sample to Structure

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Weigh ~10-20 mg of Compound Solv Dissolve in 0.6 mL CDCl₃ (with TMS for NMR) Prep->Solv NMR ¹H & ¹³C NMR (400 MHz+) Solv->NMR IR FTIR (ATR) Solv->IR MS GC-MS (EI) Solv->MS Proc Process Spectra (Baseline, Phasing) NMR->Proc IR->Proc MS->Proc Assign Assign Signals & Correlate Data Proc->Assign Report Structure Confirmation Assign->Report

Caption: General experimental workflow for spectroscopic analysis.

A. NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 10-15 mg of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03% (v/v) tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer at room temperature.

  • Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

B. FTIR Spectroscopy Protocol
  • Instrument Preparation: Record a background spectrum on the FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Processing: The final spectrum is automatically generated as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

C. Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

  • GC Separation: Inject 1 µL of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program designed to elute the compound of interest as a sharp peak.

  • MS Acquisition: Acquire mass spectra across a range of m/z 40-500 as the compound elutes from the GC column. The standard EI energy is 70 eV.

  • Analysis: Analyze the mass spectrum corresponding to the main chromatographic peak for the molecular ion and characteristic fragment ions.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7467, p-Chloroacetophenone." PubChem, [Link]. Accessed Jan 24, 2026.[4]

  • NIST. "Ethanone, 1-(4-chlorophenyl)-." NIST Chemistry WebBook, [Link]. Accessed Jan 24, 2026.[5]

  • Stothers, J. B., and P. C. Lauterbur. "¹³C N.M.R. Spectra of Substituted Acetophenones." Canadian Journal of Chemistry, vol. 42, no. 7, 1964, pp. 1563-1576, [Link]. Accessed Jan 24, 2026.[2]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. 8th ed., John Wiley & Sons, 2014.
  • Krishnankutty, K., et al. "High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins - Supporting Information." Royal Society of Chemistry, [Link]. Accessed Jan 24, 2026.[3]

Sources

Foundational

1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone IUPAC name

An In-depth Technical Guide to 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone Abstract: This technical guide provides a comprehensive overview of the aromatic ketone, 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone. The d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

Abstract: This technical guide provides a comprehensive overview of the aromatic ketone, 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the compound's structural properties, proposing robust synthetic methodologies, and outlining standard characterization techniques. Furthermore, this guide explores the potential of this diaryl ether ketone scaffold within the context of modern drug discovery, drawing parallels with structurally related bioactive molecules. Safety protocols, based on data from analogous compounds, are also discussed. The synthesis and experimental workflows are presented with a focus on the underlying chemical principles, offering field-proven insights for practical application.

Introduction to Diaryl Ether Ketones

The diaryl ether motif is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates for its metabolic stability and ability to adopt specific, low-energy conformations conducive to target binding. When combined with a ketone functional group, as seen in 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone, the resulting scaffold presents a valuable starting point for the synthesis of novel chemical entities. This guide focuses exclusively on this compound, providing a foundational resource for its synthesis, characterization, and potential exploration as a core structure in pharmaceutical research.

Structural and Physicochemical Profile

IUPAC Nomenclature and Structural Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-[4-(4-chloro-3-methylphenoxy)phenyl]ethanone [1]. An analysis of the name reveals the core structural components:

  • Ethanone: A two-carbon chain with a ketone functional group. The carbonyl carbon is designated as position 1.

  • (phenyl): A phenyl group is attached to the carbonyl carbon of the ethanone moiety.

  • 1-(4-(...phenoxy)phenyl): This indicates that at position 4 of the phenyl ring, there is a phenoxy (-O-Phenyl) substituent.

  • (4-chloro-3-methylphenoxy): The substituent on the ether oxygen is itself a phenyl ring, which is substituted with a chlorine atom at its 4-position and a methyl group at its 3-position.

This systematic naming precisely describes the connectivity of the molecule, which belongs to the class of aromatic ketones[2][3].

Physicochemical Properties

A summary of the key computed physicochemical properties for 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone is presented below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular FormulaC₁₅H₁₃ClO₂PubChemLite[1]
Molecular Weight260.71 g/mol PubChemLite[1]
Monoisotopic Mass260.0604 DaPubChemLite[1]
XLogP3 (Predicted)4.7PubChemLite[1]
Hydrogen Bond Donors0PubChemLite
Hydrogen Bond Acceptors2PubChemLite

Synthesis Methodologies

Retrosynthetic Analysis

A retrosynthetic approach allows for the logical disconnection of the target molecule into readily available starting materials.

G cluster_0 Disconnection Approach TM Target Molecule 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone Disconnection_A Ullmann Condensation Path TM->Disconnection_A C-O Bond (Ether) Disconnection_B Friedel-Crafts Acylation Path TM->Disconnection_B C-C Bond (Acyl) SM1_A 4-Hydroxyacetophenone Disconnection_A->SM1_A Reactant 1 SM2_A 1-Bromo-4-chloro-3-methylbenzene (or Iodo/Fluoro derivative) Disconnection_A->SM2_A Reactant 2 SM1_B 4-(4-chloro-3-methylphenoxy)benzene Disconnection_B->SM1_B Reactant 1 SM2_B Acetyl Chloride or Acetic Anhydride Disconnection_B->SM2_B Reactant 2

Caption: Retrosynthetic analysis of the target molecule.

Proposed Protocol 1: Ullmann Condensation

This approach is often preferred for constructing diaryl ethers. The reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. The choice of a bromo or iodo derivative for the aryl halide typically results in higher yields compared to a chloro derivative, although modern catalysts have improved efficacy with aryl chlorides.

Protocol:

  • Reagent Preparation: To an oven-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-hydroxyacetophenone (1.0 eq), 1-bromo-4-chloro-3-methylbenzene (1.1 eq), copper(I) iodide (0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq).

  • Solvent and Base Addition: Add a high-boiling point polar aprotic solvent, such as DMF or DMSO. Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq). The base is critical for deprotonating the phenol to its more nucleophilic phenoxide form.

  • Reaction: Heat the mixture to 120-150 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can range from 12 to 24 hours[4].

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The aqueous wash removes the inorganic base and salts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

G Start Starting Materials (Phenol, Aryl Halide, CuI, Ligand, Base) Reaction Heat in Solvent (e.g., DMSO, 140°C) Start->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Water, Ethyl Acetate) Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: Workflow for Ullmann Condensation synthesis.

Proposed Protocol 2: Friedel-Crafts Acylation

This classic electrophilic aromatic substitution reaction attaches an acyl group to an aromatic ring. This route first requires the synthesis of the diaryl ether precursor, 4-(4-chloro-3-methylphenoxy)benzene.

Protocol:

  • Precursor Synthesis: Synthesize 4-(4-chloro-3-methylphenoxy)benzene using the Ullmann condensation described in section 3.2, but with phenol instead of 4-hydroxyacetophenone.

  • Reaction Setup: To a flask cooled in an ice bath (0 °C), add the diaryl ether precursor and a suitable solvent, typically a non-polar solvent like dichloromethane (DCM) or carbon disulfide (CS₂)[5].

  • Catalyst Addition: Slowly add a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃) (1.2 - 2.5 eq)[5]. The excess catalyst is required as it coordinates to the carbonyl group of the product.

  • Acylating Agent: Add acetyl chloride (1.1 eq) dropwise. The reaction is exothermic and care must be taken to control the temperature.

  • Reaction and Workup: Allow the reaction to stir at 0 °C and then warm to room temperature. Upon completion, the reaction is quenched by carefully pouring it over crushed ice and hydrochloric acid. This hydrolyzes the aluminum complexes.

  • Extraction and Purification: Extract the product with DCM, wash the organic layer with sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography. A key challenge is regioselectivity, as acylation could potentially occur on the other ring, though it is sterically and electronically directed to the unsubstituted ring's para position.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods should be employed.

TechniqueExpected Observations
¹H NMR Aromatic Region (δ 6.8-8.0 ppm): A complex pattern of doublets and multiplets corresponding to the 7 protons on the two aromatic rings. The protons ortho to the acetyl group will be the most downfield. Methyl (Acetyl) (δ ~2.6 ppm): A sharp singlet integrating to 3 protons. Methyl (Aryl) (δ ~2.4 ppm): A sharp singlet integrating to 3 protons.
¹³C NMR Carbonyl (C=O) (δ ~197 ppm): A characteristic signal for an aryl ketone. Aromatic Carbons (δ 115-165 ppm): Multiple signals corresponding to the 12 aromatic carbons. Methyl Carbons (δ ~20-27 ppm): Two distinct signals for the acetyl methyl and the aryl methyl carbons.
IR Spectroscopy C=O Stretch (Ketone): A strong, sharp absorption band around 1680 cm⁻¹[6]. C-O-C Stretch (Ether): A strong band in the region of 1250-1200 cm⁻¹. Ar-Cl Stretch: A band in the fingerprint region, typically around 1090 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): Expected m/z of ~260, with a characteristic M+2 peak at ~262 in an approximate 3:1 ratio, indicative of the single chlorine atom. Predicted adducts such as [M+H]⁺ at m/z 261.06768 are also expected[1].

Potential Applications in Drug Development

Rationale for Biological Screening

The 1-(4-(phenoxy)phenyl)ethanone core is a versatile scaffold found in numerous compounds explored for therapeutic applications. Its utility stems from its role as a key intermediate in the synthesis of more complex molecules, including potential anti-inflammatory and analgesic drugs[7]. The specific substitution pattern of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone—with a halogen and a methyl group—provides vectors for further chemical modification and can influence the compound's lipophilicity and metabolic stability, which are key determinants of drug-likeness.

Potential Therapeutic Arenas
  • Oncology: Acetophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer[8]. The diaryl ether linkage is also present in inhibitors of key signaling pathways.

  • Anti-inflammatory/Analgesic: As noted, this scaffold serves as a building block for compounds in this therapeutic area[7].

  • Agrochemicals: The structural features are also common in molecules developed for crop protection[7].

A typical workflow for assessing the biological potential of a novel compound like this is outlined below.

G cluster_0 Discovery Phase cluster_1 Lead Optimization Synthesis Compound Synthesis & Purification Screening High-Throughput Screening (HTS) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Confirmed Hit ADME ADME/Tox Profiling SAR->ADME Lead_Opt Lead Optimization SAR->Lead_Opt ADME->SAR Iterate Design Candidate Preclinical Candidate Lead_Opt->Candidate

Sources

Exploratory

InChIKey for 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

An In-Depth Technical Guide to 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone for Advanced Research This guide provides a comprehensive technical overview of the chemical entity 1-(4-(4-Chloro-3-methylphenoxy)phenyl)etha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone for Advanced Research

This guide provides a comprehensive technical overview of the chemical entity 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone . Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond basic data to explore the compound's synthesis, characterization, and potential therapeutic relevance. We will delve into the causal logic behind experimental design and establish a framework for its investigation as a potential lead compound.

The foundational step in any chemical investigation is the unambiguous identification of the molecule. 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone is a diaryl ether ketone, a structural motif prevalent in pharmacologically active compounds.

1.1. Structural and Molecular Identifiers

Unique chemical identifiers are critical for database searching, regulatory submissions, and ensuring scientific accuracy. The primary identifier is the IUPAC International Chemical Identifier Key (InChIKey).

  • IUPAC Name: 1-[4-(4-chloro-3-methylphenoxy)phenyl]ethanone

  • Molecular Formula: C₁₅H₁₃ClO₂[1]

  • InChIKey: CLZLXIBVWOGERP-UHFFFAOYSA-N[1]

  • Canonical SMILES: CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(=O)C)Cl[1]

1.2. Physicochemical Properties (Predicted)

While experimental data for this specific molecule is not extensively published, computational models provide reliable estimates crucial for planning experiments, such as determining appropriate solvent systems or predicting cell permeability. The following properties were predicted using established algorithms.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 260.72 g/mol Influences diffusion, bioavailability, and conformity to Lipinski's Rule of Five.
Monoisotopic Mass 260.0604 DaEssential for high-resolution mass spectrometry analysis to confirm identity.[1]
XlogP 4.7Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.[1]
Topological Polar Surface Area (TPSA) 26.3 ŲSuggests excellent potential for oral bioavailability and CNS penetration based on established guidelines (< 90 Ų).
Hydrogen Bond Donors 0The absence of donor groups limits interactions with certain biological targets but can improve membrane crossing.
Hydrogen Bond Acceptors 2The ether oxygen and carbonyl oxygen can act as acceptors for hydrogen bonds from biological targets.

Synthesis and Characterization: A Protocol Grounded in Mechanistic Logic

2.1. Retrosynthetic Analysis

The most logical disconnection of the target molecule is at the ether bond. This retrosynthetic approach yields two readily available commercial precursors: 4-chloro-3-methylphenol and a p-substituted haloacetophenone, such as 4-fluoroacetophenone. The use of a fluoro-substituted aromatic is often preferred for nucleophilic aromatic substitution (SₙAr) reactions due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack.

G Target 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone Ether_Bond C-O Ether Bond (Disconnection) Target->Ether_Bond Retrosynthesis Precursor1 4-Chloro-3-methylphenol (Nucleophile Precursor) Ether_Bond->Precursor1 Precursor2 4-Fluoroacetophenone (Electrophile) Ether_Bond->Precursor2

Caption: Retrosynthetic analysis of the target molecule.

2.2. Proposed Experimental Protocol: Williamson Ether Synthesis

This protocol is designed as a self-validating system, with clear endpoints and rationale for each step.

  • Reagent Preparation & Inert Atmosphere:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-3-methylphenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and 50 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide. DMF is a polar aprotic solvent that effectively solvates the potassium cation without interfering with the nucleophile, accelerating the reaction rate. The system is flushed with nitrogen to prevent oxidation of the phenoxide.

  • Nucleophilic Aromatic Substitution (SₙAr):

    • Add 4-fluoroacetophenone (1.05 eq) to the stirring mixture.

    • Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).

    • Causality: Heating provides the necessary activation energy for the SₙAr reaction. The electron-withdrawing acetyl group on 4-fluoroacetophenone activates the ipso-carbon for nucleophilic attack by the phenoxide.

  • Work-up and Extraction:

    • Cool the reaction to room temperature and pour it into 200 mL of cold deionized water.

    • A precipitate (the crude product) should form. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The product is highly nonpolar and will precipitate from the aqueous DMF mixture. The brine wash removes residual water and DMF from the organic phase.

  • Purification:

    • Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Causality: Recrystallization is an effective method for purifying crystalline solids. Column chromatography provides a more rigorous purification if impurities have similar polarity to the product.

2.3. Workflow Visualization

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Characterization A 1. Add Phenol + K₂CO₃ to anhydrous DMF B 2. Flush with N₂ A->B C 3. Add 4-Fluoroacetophenone B->C D 4. Heat to 80-100 °C C->D E 5. Monitor by TLC D->E F 6. Quench with H₂O E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry & Concentrate G->H I 9. Recrystallize or Column Chromatography H->I J 10. Confirm Structure: NMR, IR, MS I->J

Caption: Step-by-step workflow for the synthesis and characterization.

2.4. Analytical Characterization

Confirmation of the final product's identity and purity is paramount. The following techniques are standard:

  • ¹H and ¹³C NMR Spectroscopy: Provides a detailed map of the carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, notably the strong C=O stretch of the ketone (approx. 1680 cm⁻¹) and the C-O-C stretch of the diaryl ether (approx. 1240 cm⁻¹).

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, confirming the molecular formula C₁₅H₁₃ClO₂.

Potential Biological Activity and Drug Development Context

The diaryl ether ketone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While data on 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone is sparse, analysis of structurally similar compounds provides a strong basis for hypothesizing its potential applications.

3.1. Insights from Structural Analogs

  • Antimicrobial/Anthelmintic Agents: Research on 2-(4-chloro-3-methylphenoxy)acetohydrazides has demonstrated that this core phenoxy moiety can be incorporated into molecules with significant antibacterial and anthelmintic properties.[2] The specific substitution pattern may be key to this activity.

  • Antifungal Agents: N-aryl-butanamides containing a phenoxyphenyl core have shown potent fungicidal activity against a range of plant pathogens.[3] This suggests the diaryl ether motif can effectively interact with fungal-specific targets.

  • Trypanocidal Agents: Adamantane derivatives attached to a phenoxyphenyl linker have been developed as agents against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[4] This highlights the utility of this scaffold in targeting neglected tropical diseases.

  • Anticancer Potential: Other substituted phenoxy ethanone derivatives have been investigated for their cytotoxic effects against various cancer cell lines, including breast cancer.[5]

3.2. Proposed Screening Cascade for Drug Discovery

For a novel compound like this, a tiered screening approach is logical to efficiently identify potential therapeutic value. This workflow prioritizes high-throughput, cost-effective assays before advancing to more complex and resource-intensive models.

G A Compound Synthesis & QC (Purity >95%) B Tier 1: Primary Screening (High-Throughput Assays) - Broad Kinase Panel - Antimicrobial Panel (MIC) - General Cytotoxicity (e.g., HeLa, HEK293) A->B C Hit Identification (Activity Confirmed) B->C Data Analysis D Tier 2: Secondary Screening (Cell-Based Assays) - Target-specific cancer lines (e.g., MCF-7) - Dose-response curves (IC₅₀/EC₅₀) - Mechanism of Action studies C->D Active 'Hits' E Lead Candidate (Potent & Selective) D->E Data Analysis F Tier 3: In Vivo Models - Animal models of disease - Pharmacokinetics (ADME) - Preliminary Toxicology E->F Optimized 'Leads'

Caption: A logical screening cascade for a novel chemical entity.

Conclusion and Future Directions

1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone is a readily synthesizable molecule belonging to a class of compounds with established pharmacological relevance. Its high lipophilicity and favorable polar surface area suggest it is a promising scaffold for developing agents targeting intracellular proteins or for CNS applications.

The immediate path forward for researchers is clear:

  • Synthesize and Purify: Utilize the robust Williamson ether synthesis protocol outlined herein.

  • Confirm Structure: Perform rigorous characterization using NMR, IR, and HRMS.

  • Initiate Screening: Test the compound in broad, high-throughput biological assays based on the activities of its structural analogs, such as kinase inhibitor panels, antimicrobial screens, and general cytotoxicity assays against a panel of cancer cell lines.

This systematic approach, grounded in chemical principles and guided by data from related molecules, provides the most efficient pathway to unlocking the potential of this and similar compounds in the ongoing search for novel therapeutics.

References

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  • PubChem. (n.d.). 1-(4-(Hydroxymethyl)phenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

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  • PubChemLite. (n.d.). 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone. Retrieved from [Link]

  • SpectraBase. (n.d.). (E)-1-(4-(4-chlorostyryl)phenyl)ethanone. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-[4-(phenylmethoxy)phenyl]-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]

  • PubChem. (n.d.). 1-[4-(3-Methyl-4-nitrophenoxy)phenyl]ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. Retrieved from [Link]

  • Google Patents. (n.d.). CN86105054A - The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
  • Doc Brown's Chemistry. (n.d.). Electrophilic substitution acylation of arenes. Retrieved from [Link]

  • MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and antifungal activities of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides. Retrieved from [Link]

  • ResearchGate. (2018). Effect of the 1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone on cell viability. Retrieved from [Link]

  • ResearchGate. (2017). The crystal structure of 1-(2-(2-chloroethoxy)phenyl)ethanone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to Aldehydes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane. Retrieved from [Link]

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Foundational

Predicted properties of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

An In-depth Technical Guide on the Predicted Properties of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone Executive Summary This technical guide provides a comprehensive analysis of the predicted chemical and pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Predicted Properties of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

Executive Summary

This technical guide provides a comprehensive analysis of the predicted chemical and pharmacological properties of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone, a diaryl ether ketone. Diaryl ether motifs are prevalent in numerous biologically active molecules, making this compound a subject of interest for researchers in medicinal chemistry and drug development. This document outlines the molecule's structural identity, its predicted physicochemical properties relevant to pharmacokinetics, a plausible and detailed synthetic route based on the Ullmann condensation, and an extensive profile of its predicted spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS). Furthermore, an in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is presented to forecast its potential as a drug candidate. This guide is intended to serve as a foundational resource for scientists, enabling further investigation and application of this compound.

Chemical Identity and Structure

IUPAC Name and Identifiers
Molecular Structure

The structural formula of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone is C₁₅H₁₃ClO₂. The molecule consists of two phenyl rings linked by an ether oxygen, with one ring bearing an acetyl group and the other substituted with chloro and methyl groups.

Caption: 2D chemical structure of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone.

Key Structural Features
  • Diaryl Ether Linkage: The C-O-C ether bond connecting the two aromatic rings is a key feature. This linkage provides conformational flexibility due to rotation around the C-O bonds.

  • Aromatic Ketone: The acetophenone moiety (C₆H₅-C(=O)CH₃) is an important pharmacophore and a versatile synthetic handle.[2] The carbonyl group acts as a hydrogen bond acceptor.

  • Halogen and Alkyl Substitution: The presence of a chloro and a methyl group on one of the phenyl rings influences the molecule's lipophilicity, electronic properties, and metabolic stability.

Predicted Physicochemical Properties

In silico prediction of physicochemical properties is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's drug-like potential and the prioritization of synthetic efforts.[3] The properties for 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone are predicted based on established quantitative structure-property relationship (QSPR) models and comparison with close structural analogs.[4][5]

Summary of Predicted Properties

The following table summarizes the key predicted physicochemical properties, which are critical for evaluating its potential bioavailability and formulation characteristics.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₅H₁₃ClO₂Defines the elemental composition.
Molecular Weight 260.72 g/mol Influences diffusion and transport across membranes.
XLogP3-AA (Lipophilicity) 4.2A measure of lipophilicity; impacts solubility, permeability, and metabolism.[6]
Topological Polar Surface Area (TPSA) 26.3 ŲCorrelates with passive molecular transport through membranes; a low value suggests good cell permeability.[7]
Hydrogen Bond Donors 0Affects solubility and binding interactions.
Hydrogen Bond Acceptors 2 (Carbonyl O, Ether O)Affects solubility and binding interactions.
Rotatable Bond Count 3Influences conformational flexibility and binding entropy.

Note: Values are estimated based on computational models and data from structurally similar compounds like 1-[4-(4-chloro-3-fluorophenoxy)phenyl]ethanone.[4]

Interpretation for Drug Discovery

The predicted properties of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone align well with several criteria for oral bioavailability, often assessed by frameworks like Lipinski's Rule of Five. With a molecular weight under 500, a LogP value under 5, and low counts of hydrogen bond donors and acceptors, the molecule exhibits a favorable profile for passive absorption. Its low TPSA further supports the potential for good membrane permeability.

Proposed Synthetic Pathway

The synthesis of diaryl ethers is classically achieved through the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[8] This method is robust and well-suited for the preparation of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone due to the commercial availability of the necessary precursors.[9][10]

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the ether linkage, leading to two primary synthons: 4-hydroxyacetophenone and a 4-chloro-3-methyl-substituted aryl halide (e.g., 1-bromo-4-chloro-3-methylbenzene). The Ullmann coupling is chosen over palladium-catalyzed methods in this context for its cost-effectiveness and proven efficacy with similar substrates.[11][12]

Detailed Experimental Protocol: Ullmann Condensation

This protocol describes a self-validating system for the synthesis of the target compound.

Reactants:

  • 4-Hydroxyacetophenone

  • 1-Bromo-4-chloro-3-methylbenzene

  • Copper(I) iodide (CuI) (Catalyst)

  • Cesium Carbonate (Cs₂CO₃) (Base)

  • N,N-Dimethylformamide (DMF) (Solvent)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxyacetophenone (1.0 eq) and cesium carbonate (2.0 eq).

  • Evacuation and Backfilling: Seal the flask and purge with an inert gas (e.g., Nitrogen or Argon) for 15 minutes to ensure anhydrous conditions.

  • Addition of Reagents: Under a positive pressure of inert gas, add 1-bromo-4-chloro-3-methylbenzene (1.1 eq) and copper(I) iodide (0.1 eq).

  • Solvent Addition: Introduce anhydrous DMF via syringe to the flask. The volume should be sufficient to create a stirrable slurry.

  • Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring. The causality for this elevated temperature is to overcome the activation energy for the copper-catalyzed C-O bond formation.[8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (4-hydroxyacetophenone) is consumed (typically 12-24 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Filter the mixture through a pad of celite to remove insoluble copper salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and wash sequentially with water and brine to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone.

Synthetic Workflow Diagram

Synthetic_Workflow Reactant1 4-Hydroxyacetophenone Reaction Ullmann Condensation Reactant1->Reaction Reactant2 1-Bromo-4-chloro-3-methylbenzene Reactant2->Reaction Reagents CuI (cat.) Cs₂CO₃ DMF, 130°C Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(4-(4-chloro-3-methylphenoxy) phenyl)ethanone Purification->Product

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol for the Synthesis of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

Abstract This document provides a comprehensive guide for the synthesis of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone from 4-chloro-3-methylphenol. The protocol detailed herein is based on the principles of the Willi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone from 4-chloro-3-methylphenol. The protocol detailed herein is based on the principles of the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This application note offers a step-by-step procedure, including reagent selection, reaction setup, workup, purification, and characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of diaryl ethers.

Introduction

1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone is a diaryl ether derivative of significant interest in medicinal chemistry and materials science due to its structural motifs being present in various biologically active compounds and functional materials. The synthesis of such molecules is a critical step in the exploration of their potential applications. This application note details a reliable and scalable laboratory procedure for the synthesis of this target molecule, commencing from commercially available 4-chloro-3-methylphenol.

The chosen synthetic strategy is the Williamson ether synthesis, a classic SN2 reaction involving a deprotonated alcohol (phenoxide in this case) and an organohalide.[1] This method is favored for its generally high yields and the predictability of its outcomes, particularly with the use of a polar aprotic solvent to enhance the nucleophilicity of the phenoxide.

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic aromatic substitution reaction, specifically a variation of the Williamson ether synthesis. The key steps are:

  • Deprotonation: 4-chloro-3-methylphenol is a weak acid and is deprotonated by a suitable base, such as potassium carbonate, to form the more nucleophilic potassium 4-chloro-3-methylphenoxide. The choice of a moderately strong base is crucial to ensure complete deprotonation without promoting unwanted side reactions.

  • Nucleophilic Attack: The resulting phenoxide acts as a nucleophile and attacks the electron-deficient carbon atom of 4-fluoroacetophenone. The fluorine atom on the acetophenone is a good leaving group, activated by the electron-withdrawing acetyl group in the para position.[2]

  • Product Formation: The displacement of the fluoride ion results in the formation of the desired diaryl ether, 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone.

An alternative to the Williamson ether synthesis is the Ullmann condensation, which involves a copper-catalyzed reaction between an aryl halide and a phenol.[3][4][5] While effective, the Williamson approach is often preferred for its milder reaction conditions and avoidance of heavy metal catalysts where possible.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCAS No.
4-Chloro-3-methylphenol≥98%Sigma-Aldrich59-50-7
4-Fluoroacetophenone≥99%Sigma-Aldrich403-42-9
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics68-12-2
Ethyl AcetateACS GradeVWR141-78-6
n-HexaneACS GradeVWR110-54-3
Deionized Water------7732-18-5
Brine (Saturated NaCl solution)---------
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9
Round-bottom flask (100 mL)---------
Reflux condenser---------
Magnetic stirrer and stir bar---------
Heating mantle---------
Separatory funnel (250 mL)---------
Rotary evaporator---------
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄------
Column chromatography setupSilica gel (230-400 mesh)------
Safety Precautions
  • 4-Chloro-3-methylphenol: Toxic by ingestion, inhalation, or skin absorption.[6][7] It is also a skin irritant.[8] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][9][10] All manipulations should be performed in a well-ventilated fume hood.[8][9]

  • 4-Fluoroacetophenone: Irritant. Handle with care and appropriate PPE.

  • N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Handle in a fume hood with appropriate gloves.

  • Ethyl Acetate and n-Hexane: Flammable solvents. Keep away from ignition sources.

Experimental Protocol

Reaction Setup
  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-methylphenol (1.43 g, 10 mmol, 1.0 equiv.).

  • Add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 equiv.).

  • Add anhydrous N,N-dimethylformamide (DMF) (40 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

  • Add 4-fluoroacetophenone (1.38 g, 10 mmol, 1.0 equiv.) to the reaction mixture.

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to 120 °C using a heating mantle and stir for 12-18 hours.

Reaction Monitoring

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Mobile Phase: 3:1 Hexane:Ethyl Acetate.

  • Visualization: UV light (254 nm).

  • The reaction is complete when the starting material spots (4-chloro-3-methylphenol and 4-fluoroacetophenone) are no longer visible or have significantly diminished.

Workup Procedure
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a 250 mL beaker containing 100 mL of cold deionized water.

  • Stir for 15 minutes. A precipitate may form.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers.

  • Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by column chromatography on silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane and pack the column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dried silica gel to the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in n-hexane (starting from 100% hexane and gradually increasing the polarity to 10% ethyl acetate in hexane).

  • Fraction Collection: Collect the fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone as a solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons from both phenyl rings, a singlet for the methyl group on the chlorophenoxy ring, and a singlet for the acetyl methyl group.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include carbons of the two aromatic rings, the methyl carbon, the acetyl methyl carbon, and the carbonyl carbon.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₃ClO₂).

Visualizations

Reaction Scheme

reaction_scheme cluster_reagents Reagents cluster_product Product R1 4-Chloro-3-methylphenol P 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone R1->P + R2 4-Fluoroacetophenone R2->P RE1 K₂CO₃ RE2 DMF, 120 °C

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

workflow start Start setup Reaction Setup: - 4-Chloro-3-methylphenol - K₂CO₃ - 4-Fluoroacetophenone - DMF start->setup heat Heat to 120 °C (12-18 h) setup->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup (Water, Ethyl Acetate) monitor->workup Reaction Complete purify Column Chromatography (Silica Gel) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

Expected Results

Following this protocol, a moderate to good yield of the pure product is expected. The final product should be a white to off-white solid. The spectroscopic data should be consistent with the structure of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete deprotonation of the phenol.Ensure anhydrous conditions and use a fresh, dry base.
Low reaction temperature or insufficient reaction time.Increase temperature slightly or extend reaction time, monitoring by TLC.
Deactivated 4-fluoroacetophenone.Use a fresh bottle of the reagent.
Formation of side products Presence of water in the reaction.Use anhydrous solvents and reagents.
Reaction temperature too high.Maintain the reaction temperature at the specified level.
Difficulty in purification Product co-elutes with impurities.Optimize the solvent system for column chromatography.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone via the Williamson ether synthesis. The procedure is well-established and can be adapted for the synthesis of analogous diaryl ethers. The provided rationale for the experimental choices and troubleshooting guide will aid researchers in successfully implementing this synthesis in their laboratories.

References

  • High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins - Supporting Information. (n.d.).
  • PubChem. (n.d.). 4-Chloro-3-methylphenol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to. Retrieved from [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. (2019). Molecules. Retrieved from [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • LANXESS. (2015). 4-Chloro-3-methylphenol - Product Safety Assessment. Retrieved from [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (2002). Journal of the Mexican Chemical Society. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Academic Journal of Materials & Chemistry. Retrieved from [Link]

  • Preparation method of 2-chloro-4' -fluoroacetophenone. (n.d.). Google Patents.
  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (n.d.). Google Patents.
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Process for producing 4-hydroxyacetophenone. (n.d.). Google Patents.
  • Method for preparing 2-chlorine-4-(4-chlorophenoxy). (n.d.). Google Patents.
  • Intramolecular Ullmann condensation reaction: an effective approach to macrocyclic diaryl ethers. (1998). The Journal of Organic Chemistry. Retrieved from [Link]

  • ethanone, 1-(4-chloro-3-methylphenyl)-. (2024). ChemBK. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, 3-bromo. Retrieved from [Link]

  • Ethanone, 2-chloro-1-[4-[4-(chloroacetyl)phenoxy]phenyl]- - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

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Application

Application Notes and Protocols for the Characterization of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

Introduction 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone is a diaryl ether and aromatic ketone, a class of compounds that are significant as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone is a diaryl ether and aromatic ketone, a class of compounds that are significant as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The precise characterization of such molecules is critical for ensuring identity, purity, and quality in research, development, and manufacturing settings. The structural complexity, featuring a substituted phenoxy ring linked to an acetophenone moiety, necessitates a multi-technique analytical approach for unambiguous confirmation and quantification.

This document provides a comprehensive guide to the analytical methods for the complete characterization of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone. It is intended for researchers, analytical scientists, and quality control professionals. The protocols herein are designed to be self-validating and are grounded in established principles of analytical chemistry, referencing pharmacopeial standards and peer-reviewed methodologies. Each section explains the causality behind the choice of a particular technique and provides detailed, step-by-step protocols.

Molecular Structure and Key Features
Molecular Structure of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone
  • Molecular Formula: C₁₅H₁₃ClO₂

  • Molecular Weight: 260.72 g/mol

  • Key Functional Groups: Aromatic Ketone (C=O), Diaryl Ether (C-O-C), Chlorinated Aromatic Ring.

These features dictate the selection of the following analytical techniques for comprehensive characterization.

Section 1: Chromatographic Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile and thermally labile compounds like 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone. Reversed-phase chromatography is the most suitable approach for this moderately polar analyte.[3]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle: Reversed-phase HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase. A polar mobile phase is used, and by varying its composition, compounds are eluted at different rates. The acetophenone and aromatic ring structures of the target molecule contain chromophores that allow for strong UV detection, making this a sensitive and reliable quantification method.[3] A C18 column is chosen for its versatility and proven performance with a wide range of aromatic compounds.[4][5]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Acetonitrile/Water filter_sample Filter Sample (0.45 µm PTFE) prep_sample->filter_sample prep_mobile Prepare Mobile Phase (ACN & Water) degas_mobile Degas Mobile Phase prep_mobile->degas_mobile hplc_system Equilibrate HPLC System with Mobile Phase filter_sample->hplc_system degas_mobile->hplc_system inject_sample Inject Sample hplc_system->inject_sample separation Chromatographic Separation (C18 Column) inject_sample->separation detection UV Detection (at λmax) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (% Area) and Assay (vs. Standard) integration->calculation

Caption: Workflow for HPLC Purity and Assay Determination.

Detailed Protocol:

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile (ACN) and Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV-Vis scan (see Section 4), expected around 245-255 nm.

    • Injection Volume: 10 µL.

  • Reagent and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Preparation: Accurately weigh approximately 10 mg of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of 100 µg/mL.

    • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same procedure.

    • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.[3]

  • Chromatographic Run:

    • Method Type: Gradient elution is recommended for separating potential impurities.

    • Gradient Program:

      • 0-2 min: 50% ACN

      • 2-15 min: Ramp to 95% ACN

      • 15-18 min: Hold at 95% ACN

      • 18.1-22 min: Return to 50% ACN (re-equilibration)

    • System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution. The system is suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0, in accordance with USP <621> guidelines.[6][7][8]

  • Data Analysis:

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding solvent front).

    • Assay: Compare the peak area of the sample to the peak area of the reference standard to determine the concentration.

ParameterRecommended SettingRationale
Stationary Phase C18 (Octadecylsilane)Provides excellent hydrophobic retention for aromatic compounds.[4][5]
Mobile Phase Acetonitrile / WaterCommon reversed-phase solvents, good UV transparency, and miscibility.
Detection UV at λmax (~250 nm)The conjugated system of the molecule provides strong UV absorbance for high sensitivity.[3]
Method Type GradientEnsures elution of both the main compound and any potential impurities with different polarities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Principle: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process. The sample is vaporized and separated based on boiling point and polarity in a capillary column. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" for identification.[9]

Detailed Protocol:

  • Instrumentation and Conditions:

    • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • MS Transfer Line: 290 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 45-450 amu.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the compound in a volatile solvent such as Dichloromethane or Ethyl Acetate.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify impurities using an internal standard if required.

Section 2: Structural Elucidation via Spectroscopy

Spectroscopic methods are essential for confirming the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms. It is the most powerful technique for unambiguous structure confirmation.[10][11]

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Dissolve ~10-20 mg in Deuterated Solvent (e.g., CDCl3) transfer Transfer to NMR Tube prep_sample->transfer instrument Place in NMR Spectrometer (≥400 MHz) transfer->instrument acquire_1h Acquire ¹H Spectrum instrument->acquire_1h acquire_13c Acquire ¹³C Spectrum acquire_1h->acquire_13c processing Fourier Transform Phase & Baseline Correction acquire_13c->processing integration Integrate ¹H Signals processing->integration assignment Assign Chemical Shifts (δ) & Coupling Constants (J) integration->assignment structure_confirm Confirm Structure assignment->structure_confirm

Caption: Workflow for NMR Structural Confirmation.

Detailed Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a ≥400 MHz NMR spectrometer.

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Additional experiments like DEPT, COSY, and HSQC can be run for full assignment.

  • Data Analysis & Expected Signals:

    • ¹H NMR:

      • ~2.4 ppm (singlet, 3H): Methyl protons of the 3-methylphenoxy group.

      • ~2.6 ppm (singlet, 3H): Methyl protons of the ethanone group.

      • ~7.0-8.0 ppm (multiplets, 7H): Aromatic protons. The specific splitting patterns (doublets, doublet of doublets) will confirm the substitution pattern on both phenyl rings.

    • ¹³C NMR:

      • ~21 ppm: Methyl carbon of the 3-methylphenoxy group.

      • ~27 ppm: Methyl carbon of the ethanone group.

      • ~115-160 ppm: Aromatic and ether-linked carbons (12 distinct signals expected).

      • ~197 ppm: Carbonyl carbon of the ethanone group.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). It is a rapid and effective method for confirming the presence of the key ketone and ether functionalities.

Detailed Protocol:

  • Sample Preparation: The analysis can be performed on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis & Expected Absorptions:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1680 cm⁻¹: Strong C=O (ketone) stretching. This is a key diagnostic peak.[12]

    • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

    • ~1240 cm⁻¹: Asymmetric C-O-C (aryl ether) stretching. This is another critical diagnostic peak.

    • ~830 cm⁻¹: C-Cl stretching.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural confirmation, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition. Fragmentation patterns from techniques like Electron Ionization (EI) reveal structural components.[13]

Detailed Protocol:

  • Instrumentation: Use an HRMS instrument (e.g., TOF or Orbitrap) with an appropriate ionization source (e.g., ESI or APCI).

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Analysis & Expected Results:

    • Accurate Mass: The measured mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the calculated theoretical mass (261.0626 for C₁₅H₁₄ClO₂⁺).

    • Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, corresponding to the ³⁷Cl isotope.[14][15]

    • Fragmentation: Key fragments would likely arise from cleavage at the ether linkage or alpha-cleavage next to the carbonyl group, producing characteristic ions. Aromatic compounds typically show a strong molecular ion peak.[16]

Section 3: Physicochemical Characterization

UV-Visible Spectrophotometry

Principle: This technique measures the absorption of UV-Visible light by the molecule. The conjugated system, involving the benzene rings and the carbonyl group, will produce characteristic absorption bands. This is crucial for determining the optimal wavelength (λmax) for HPLC detection.[3]

Detailed Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a UV-transparent solvent like ethanol or acetonitrile.

  • Acquisition: Scan the solution from 200 to 400 nm using a spectrophotometer.

  • Expected Results: Acetophenone derivatives typically show two main absorption bands.[17][18]

    • A strong π→π* transition around 245-255 nm .[18]

    • A weaker n→π* transition from the carbonyl group at a longer wavelength, approximately 280-320 nm .[19] The λmax from the strong π→π* transition should be used for HPLC analysis to ensure maximum sensitivity.[3]

Section 4: Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize safety. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from structurally similar compounds should be used to guide handling procedures.

  • General Precautions: Handle the compound in a well-ventilated area or a chemical fume hood.[20] Avoid breathing dust, vapor, or mist.[21][22]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[20][21]

  • Toxicology: The toxicological properties have likely not been fully investigated.[21] Treat as a potentially hazardous substance. It may cause skin, eye, and respiratory irritation.[22]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.[21]

Conclusion

The characterization of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone requires an orthogonal set of analytical techniques. The combination of chromatography (HPLC, GC-MS) for purity assessment and spectroscopy (NMR, FTIR, MS, UV-Vis) for structural confirmation provides a robust and reliable methodology. The protocols detailed in this guide are based on established scientific principles and provide a comprehensive framework for researchers and analysts to ensure the quality and identity of this molecule. All methods should be validated according to the intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH Q2(R1)).[23][24]

References

  • CN102976912A - Method for preparing acetophenone - Google P
  • Steps for HPLC Method Development | Pharmaguideline. (URL: )
  • (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum - ResearchGate. (URL: [Link])

  • Method for the determination of aldehydes and ketones in ambient air using HPLC - EPA. (URL: )
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (URL: )
  • 1H and13C NMR study of 2-substituted phenyl methyl sulphides - ResearchGate. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). (URL: [Link])

  • The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of... - ResearchGate. (URL: [Link])

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

  • Substituted Acetophenone and Propiophenone Hydrazone as an Analytical Reagent. (URL: [Link])

  • FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance - YouTube. (URL: [Link])

  • Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone - Cole-Parmer. (URL: [Link])

  • (PDF) The GC–MS analysis of the diethylether and ethylacetate fraction of the peel of Solanum incanum and the study of their antibacterial activity - ResearchGate. (URL: [Link])

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018) - CHEMISTRY 1000. (URL: [Link])

  • The ultraviolet absorption spectra of some alkoxy-derivatives of acetophenone - Sci-Hub. (URL: [Link])

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC - NIH. (URL: [Link])

  • 6-(substituted phenoxy)benzoic Acids as Flexible Inhibitors of Arabidopsis thaliana Acetohydroxyacid Synthase and Its P197L Mutant - ACS Publications. (URL: [Link])

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  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (URL: [Link])

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  • The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. (URL: [Link])

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Method

Structural Elucidation of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone by Mass Spectrometry: Fragmentation Pathways and Analytical Protocols

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the structural characterization of 1-(4-(4-chloro-3-methylphenoxy)pheny...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the structural characterization of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone using mass spectrometry. We delve into the predictable fragmentation patterns under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. Detailed, step-by-step protocols for sample preparation and instrument operation are provided, alongside an in-depth mechanistic explanation of the observed fragmentation pathways. This guide is intended for researchers and scientists in analytical chemistry and drug development, offering a robust framework for the structural elucidation of complex small molecules containing diaryl ether and ketone functionalities.

Introduction

1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone is a diaryl ether derivative whose structural backbone is prevalent in various biologically active compounds and serves as a key intermediate in organic synthesis. Accurate structural confirmation and purity assessment are critical milestones in the development pipeline. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing not only precise molecular weight determination but also rich structural information through the analysis of fragment ions.

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the inherent chemical properties of the molecule, including bond strengths and the stability of the resulting fragments. By understanding these fragmentation rules, we can piece together the structure of an unknown compound or confirm the identity of a synthesized molecule. This document serves as a practical guide, explaining the causality behind the fragmentation of the title compound and providing validated protocols for its analysis.

Compound Profile:

  • IUPAC Name: 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone

  • Molecular Formula: C₁₅H₁₃ClO₂[1]

  • Monoisotopic Mass: 260.0604 Da[1]

  • Chemical Structure:

    
    
    

Experimental Workflow & Protocols

A successful mass spectrometry analysis begins with meticulous sample preparation and is followed by optimized instrument configuration. The protocols described below are designed to be self-validating, ensuring reproducibility and data integrity.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep1 Weigh 1 mg of Analyte prep2 Dissolve in 1 mL Solvent (Methanol or Acetonitrile) prep1->prep2 prep3 Vortex to Homogenize prep2->prep3 prep4 Dilute to 1-10 µg/mL for Analysis prep3->prep4 analysis1 Direct Infusion or LC Introduction prep4->analysis1 analysis2 Select Ionization Mode (EI or ESI) analysis1->analysis2 analysis3 Acquire Full Scan MS Data (Identify Molecular Ion) analysis2->analysis3 analysis4 Perform MS/MS on Precursor Ion analysis3->analysis4 data1 Analyze Fragmentation Pattern analysis4->data1 data2 Propose Fragment Structures data1->data2 data3 Confirm Molecular Structure data2->data3

Caption: General workflow for MS analysis.

Protocol 1: Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1.0 mg of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone standard.

  • Dissolution: Dissolve the standard in 1.0 mL of high-purity methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Homogenization: Vortex the solution for 30 seconds to ensure complete dissolution.

  • Working Solution: Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using the appropriate solvent system. For ESI, a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) is recommended. For EI, a more volatile solvent like methanol is suitable for direct injection or GC introduction.

Protocol 2: Mass Spectrometer Configuration (Q-TOF Example)
ParameterElectron Ionization (EI) ModeElectrospray Ionization (ESI) Positive Mode
Ion Source EI SourceESI Source
Ionization Energy 70 eVN/A
Source Temperature 200-250 °C120-150 °C
Capillary Voltage N/A3.5 - 4.5 kV
Nebulizer Gas (N₂) N/A1.5 - 2.5 Bar
Drying Gas (N₂) N/A8 - 10 L/min
Drying Gas Temp. N/A200 - 250 °C
Mass Range (MS1) 50 - 500 m/z100 - 600 m/z
Precursor Ion (MS/MS) m/z 260/262m/z 261/263
Collision Energy (CID) N/A (fragmentation in source)10 - 40 eV (ramped)

Fragmentation Analysis under Electron Ionization (EI)

Electron Ionization is a high-energy ("hard") technique that imparts significant internal energy to the molecule, resulting in the formation of a radical cation (M⁺•) and extensive, reproducible fragmentation. Aromatic compounds typically show a stable molecular ion peak, which is expected for this molecule.[2]

The key fragmentation pathways for 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone under EI are initiated at the ketone and ether functionalities. The most energetically favorable cleavages are alpha-cleavages adjacent to the carbonyl group and cleavage of the diaryl ether bond.[2][3][4][5]

Predicted EI Fragmentation Pathways

Caption: Predicted EI fragmentation pathways.

Table of Major Predicted EI Fragments
m/z (³⁵Cl/³⁷Cl)Proposed FormulaNeutral LossFragmentation Pathway
260/262C₁₅H₁₃ClO₂⁺•-Molecular Ion (M⁺•)
245/247C₁₄H₁₀ClO₂⁺•CH₃ (15 Da)α-Cleavage: Loss of a methyl radical from the acetyl group, forming a stable acylium ion.[4]
141/143C₇H₆ClO⁺•C₈H₇O (119 Da)Ether Bond Cleavage: Scission of the C-O ether bond, retaining charge on the chlorinated phenoxy moiety.[3][5]
119C₈H₇O⁺•C₇H₆ClO (141 Da)Ether Bond Cleavage: Scission of the C-O ether bond, retaining charge on the acetylphenyl moiety.
43C₂H₃O⁺•C₁₃H₁₀ClO (217 Da)α-Cleavage: Cleavage of the bond between the carbonyl carbon and the phenyl ring, forming the acetyl cation.[4]

Note: The presence of chlorine results in characteristic isotopic peaks with an approximate M:(M+2) ratio of 3:1.

Fragmentation Analysis under Electrospray Ionization (ESI-MS/MS)

ESI is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode with minimal in-source fragmentation.[6][7] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and subjected to Collision-Induced Dissociation (CID). For the title compound, the precursor ion will be the protonated molecule at m/z 261/263.

Fragmentation of the [M+H]⁺ ion is driven by the location of the charge, which is likely to be on the carbonyl oxygen or the ether oxygen. The fragmentation pathways will differ from EI, often involving rearrangements and the loss of stable neutral molecules.

Predicted ESI-MS/MS Fragmentation Pathways

Caption: Predicted ESI-MS/MS fragmentation pathways.

Table of Major Predicted ESI-MS/MS Fragments
Precursor m/zProduct m/zProposed FormulaNeutral LossFragmentation Pathway
261/263142/144C₇H₇ClO⁺C₈H₈O (120 Da)Ether Bond Cleavage: Cleavage of the ether linkage with a hydrogen transfer, leading to the loss of 4-hydroxyacetophenone and formation of a protonated chloromethylphenol ion.
261/263137C₈H₉O₂⁺C₇H₅Cl (124 Da)Ether Bond Cleavage: Cleavage of the ether linkage leading to the loss of chloro-methyl-benzene and formation of a protonated 4-acetylphenol ion.
137119C₈H₇O⁺H₂O (18 Da)Water Loss: Subsequent loss of water from the protonated 4-acetylphenol ion.

Conclusion

The mass spectrometric fragmentation of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone is predictable and yields structurally significant ions under both EI and ESI conditions. EI analysis is characterized by prominent alpha-cleavage at the ketone and scission of the ether bond. ESI-MS/MS analysis of the protonated molecule provides complementary information, primarily through the cleavage of the diaryl ether linkage. The protocols and fragmentation schemes presented in this application note provide a robust methodology for the confident identification and structural confirmation of this compound and can serve as a template for the analysis of related diaryl ether and ketone-containing molecules in various research and development settings.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3-chloro-4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Retrieved from [Link]

  • Nelson, E. C., & Tureček, F. (2011). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 22(7), 1219–1231. Retrieved from [Link]

  • Mattinen, L., et al. (2017). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 409(1), 259-271. Retrieved from [Link]

  • LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]

  • Eberlin, M. N. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(114), 94045-94066. Retrieved from [Link]

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Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

Abstract This application note provides a detailed and robust protocol for the purification of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone, a non-polar aromatic ketone, using reversed-phase high-performance liquid chr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and robust protocol for the purification of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone, a non-polar aromatic ketone, using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed for researchers, scientists, and drug development professionals requiring high-purity material for subsequent applications. The protocol outlines a systematic approach, from sample preparation to fraction collection and analysis, and is grounded in established chromatographic principles. The causality behind experimental choices, such as the selection of the stationary phase, mobile phase composition, and gradient elution, is thoroughly explained to ensure adaptability and successful implementation.

Introduction

1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone is a diaryl ether derivative with a chemical structure suggesting significant non-polar character. As with many synthetic organic compounds, the crude product often contains impurities such as unreacted starting materials, isomers, and byproducts. For its use in pharmaceutical research and other sensitive applications, a high degree of purity is essential. Reversed-phase HPLC is the premier technique for the purification of such non-polar to moderately polar neutral compounds due to its high resolution, reproducibility, and scalability.[1][2]

This protocol employs a C18 stationary phase, which provides strong hydrophobic interactions with the analyte, and a water/acetonitrile mobile phase gradient to achieve optimal separation.[3] The rationale behind this choice is to effectively resolve the target compound from both more polar and less polar impurities that may be present in the crude reaction mixture.

Physicochemical Properties of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

A comprehensive understanding of the analyte's physicochemical properties is critical for developing an effective HPLC purification method. While specific experimental data for the target compound is not widely published, its properties can be reliably inferred from its structure and data from analogous compounds.

PropertyEstimated Value/CharacteristicRationale & References
Molecular Formula C₁₅H₁₃ClO₂Derived from the chemical structure.
Molecular Weight 260.71 g/mol Calculated from the molecular formula.
Polarity Non-polarThe presence of two aromatic rings, a chloro substituent, a methyl group, and an ether linkage contributes to its hydrophobic nature. This is supported by the high XLogP3-AA values of structurally similar compounds like 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone (4.6) and 1-[4-(4-Chloro-3-fluorophenoxy)phenyl]ethanone (3.9).[4][5]
Solubility Soluble in common organic solvents (e.g., acetonitrile, methanol, ethanol, ethyl acetate, dichloromethane); sparingly soluble in water.Aromatic ketones are generally soluble in organic solvents.[6][7]
UV Absorbance Expected λmax ~254-280 nmThe aromatic ketone chromophore exhibits strong UV absorbance in this range, which is ideal for detection.[8]

HPLC Purification Workflow

The overall workflow for the purification of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone is depicted in the following diagram.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude_Sample Crude Sample Dissolution Dissolve in Acetonitrile Crude_Sample->Dissolution Filtration Filter through 0.45 µm PTFE filter Dissolution->Filtration HPLC_System RP-HPLC System (C18 Column) Filtration->HPLC_System Gradient_Elution Gradient Elution (Water/Acetonitrile) UV_Detection UV Detection (254 nm) Fraction_Collection Fraction Collection Purity_Analysis Purity Analysis of Fractions Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Compound Pure Compound Solvent_Removal->Pure_Compound

Caption: Workflow for the HPLC purification of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone.

Detailed Experimental Protocol

Materials and Instrumentation
ItemSpecification
HPLC System Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and UV-Vis detector.
Column C18 silica column (e.g., 250 x 10 mm, 5 µm particle size). A C8 column could be a suitable alternative if the compound is too strongly retained on C18.[9]
Mobile Phase A HPLC-grade water
Mobile Phase B HPLC-grade acetonitrile (ACN)
Sample Solvent Acetonitrile
Filters 0.45 µm PTFE syringe filters
Glassware Volumetric flasks, vials, collection tubes
Sample Preparation

The objective of this step is to prepare a clear, particulate-free sample solution that is compatible with the mobile phase to prevent column clogging and ensure reproducible injections.

  • Dissolution: Accurately weigh the crude 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone and dissolve it in acetonitrile to a concentration of approximately 10-20 mg/mL. The choice of acetonitrile as the sample solvent is to match the strong solvent of the mobile phase, which helps to prevent sample precipitation upon injection.

  • Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter into a clean HPLC vial. This removes any particulate matter that could damage the injector or clog the column frit.

HPLC Method Parameters

The following parameters are a starting point and may require optimization based on the specific impurity profile of the crude sample.

ParameterValueRationale
Column C18, 250 x 10 mm, 5 µmA C18 stationary phase provides strong hydrophobic retention necessary for non-polar compounds. The dimensions are suitable for preparative scale purification.[3]
Mobile Phase A WaterThe polar component of the mobile phase.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with a low UV cutoff and good elution strength for non-polar compounds.[2]
Gradient Program 0-5 min: 70% B5-25 min: 70-95% B25-30 min: 95% B30.1-35 min: 70% BA gradient is employed to ensure the elution of compounds with a wide range of polarities. The initial high organic content is necessary to elute the non-polar target compound in a reasonable time. The shallow gradient allows for good separation of closely eluting impurities. The final hold at high organic content ensures that all highly non-polar impurities are eluted, and the re-equilibration step prepares the column for the next injection.[10]
Flow Rate 4.0 mL/minThis flow rate is appropriate for a 10 mm ID column and allows for efficient separation without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant and slightly elevated temperature can improve peak shape and reproducibility.[10]
Detection Wavelength 254 nmAromatic ketones exhibit strong absorbance at this wavelength, providing high sensitivity.
Injection Volume 100-500 µLThe injection volume can be adjusted based on the sample concentration and the desired loading capacity of the column.
Fraction Collection and Post-Purification Processing
  • Fraction Collection: Collect fractions based on the UV chromatogram. The main peak corresponding to 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone should be collected. It is advisable to collect the beginning and end of the peak in separate fractions to isolate the purest portion.

  • Purity Analysis: Analyze the collected fractions using an analytical scale HPLC method to determine their purity.

  • Pooling: Combine the fractions that meet the desired purity level.

  • Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator. The bath temperature should be kept moderate (e.g., 40-50 °C) to avoid degradation of the compound.

  • Final Product: The resulting solid or oil is the purified 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone. Further drying under high vacuum may be necessary to remove residual solvent.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Resolution Inappropriate mobile phase gradient or stationary phase.Optimize the gradient by making it shallower. Consider a C8 column if the compound is too strongly retained.
Peak Tailing Column overload; secondary interactions with the stationary phase.Reduce the injection volume or sample concentration. Ensure the mobile phase pH is neutral for this neutral compound.
High Backpressure Column frit or tubing blockage; high mobile phase viscosity.Filter the sample and mobile phases. Reduce the flow rate.
No Peak Elution Compound is too strongly retained.Increase the initial percentage of acetonitrile in the gradient. Consider a less retentive stationary phase (e.g., C8 or C4).[9]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC purification of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone. By understanding the physicochemical properties of the target molecule and applying fundamental principles of reversed-phase chromatography, a high degree of purity can be achieved. The detailed step-by-step methodology and troubleshooting guide are intended to enable researchers to successfully implement and adapt this protocol for their specific needs.

References

  • ChemBK. (2024). ethanone, 1-(4-chloro-3-methylphenyl)-. Retrieved from [Link]

  • ChemSynthesis. (2025). 1-(4-chloro-3-hydroxyphenyl)ethanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[4-(4-Chloro-3-fluorophenoxy)phenyl]ethanone. PubChem. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2025). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (2020). RP-HPLC of strongly non-polar compound?. Retrieved from [Link]

  • PubMed. (n.d.). Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. Retrieved from [Link]

  • Separation Science. (n.d.). Reversed Phase of Neutral Analytes. Retrieved from [Link]

  • Chromatography Online. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]

  • Chromatography Online. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC. Retrieved from [Link]

  • MDPI. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 99-40-1 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone Impurity. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-(Hydroxymethyl)phenyl)ethanone. PubChem. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

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Method

Application Notes and Protocols for In-Vitro Evaluation of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone is a synthetic compound featuring a diaryl ether linkage, a structural motif present in numerous...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction:

1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone is a synthetic compound featuring a diaryl ether linkage, a structural motif present in numerous biologically active molecules. The presence of a chloro-methylphenoxy group is suggestive of potential antimicrobial properties, as seen in related acetohydrazide derivatives which have demonstrated antibacterial and anthelmintic activities.[1] Furthermore, the phenylethanone core is a common scaffold in compounds exhibiting a range of pharmacological effects, including cytotoxicity against cancer cell lines.[2] Given these structural alerts, a systematic in-vitro evaluation is warranted to elucidate the biological activity profile of this compound.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in-vitro characterization of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone. We will detail protocols for assessing its cytotoxic and potential anti-inflammatory effects, providing a foundational understanding of its biological potential.

I. Preliminary Handling and Preparation of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

A. Compound Solubility Assessment:

A critical first step in any in-vitro assay is to determine the solubility of the test compound in a biologically compatible solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial screening.

Protocol:

  • Prepare a high-concentration stock solution of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone (e.g., 10 mM) in 100% DMSO.

  • Serially dilute the stock solution in the appropriate cell culture medium or assay buffer to the desired final concentrations.

  • Visually inspect for any precipitation. It is crucial that the final concentration of DMSO in the assay is kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

B. Stock Solution Preparation and Storage:

ParameterRecommendation
Solvent Dimethyl sulfoxide (DMSO)
Stock Concentration 10 mM
Storage Temperature -20°C or -80°C
Storage Conditions Aliquot to avoid repeated freeze-thaw cycles. Protect from light.

II. Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] This assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[3][5]

A. Rationale for Cell Line Selection:

The choice of cell line is pivotal and should align with the intended therapeutic area of interest. For a preliminary screen, a panel of cell lines is recommended to assess for broad-spectrum cytotoxicity or cell-type specific effects.

Cell LineTypeRationale
HEK293 Human Embryonic KidneyA commonly used, robust cell line for general cytotoxicity screening.
MCF-7 Human Breast AdenocarcinomaA well-characterized cancer cell line to evaluate potential anti-cancer activity.
RAW 264.7 Mouse MacrophageRelevant for assessing immunomodulatory and anti-inflammatory effects.

B. Experimental Workflow for MTT Assay:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with compound dilutions incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

C. Detailed Protocol for MTT Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone in culture medium from the 10 mM DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[6]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

III. Investigating Anti-Inflammatory Potential: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[7] Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers.[8][9] Given the potential for cytotoxicity, investigating the compound's effect on this key inflammatory pathway is a logical next step.

A. Hypothesized Mechanism of Action:

We hypothesize that 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone may modulate the NF-κB pathway, potentially through the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[8]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p50/p65) NFkB->IkBa Bound NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Compound 1-(4-(4-Chloro-3-methylphenoxy) phenyl)ethanone Compound->IKK Inhibits? IkBa_p->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds Gene Inflammatory Gene Transcription DNA->Gene Initiates

Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway.

B. NF-κB Luciferase Reporter Assay:

This assay provides a quantitative measure of NF-κB transcriptional activity.[10] A cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element is utilized.

C. Detailed Protocol for NF-κB Luciferase Reporter Assay:

  • Cell Seeding: Seed HEK293-NF-κB reporter cells in a 96-well white, clear-bottom plate at a density of 20,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone (0.1 µM to 100 µM) for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), at a final concentration of 10 ng/mL.[10] Include an unstimulated control and a stimulated vehicle control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system (e.g., Promega's ONE-Glo™ Luciferase Assay System).

  • Data Analysis: Normalize the luciferase signal to cell viability (determined by a parallel MTT assay) to account for any cytotoxic effects of the compound. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated vehicle control.

IV. Data Interpretation and Next Steps

A. Summary of Expected Outcomes:

AssayPrimary EndpointInterpretation
MTT Assay IC₅₀ ValueA low IC₅₀ value indicates significant cytotoxicity.
NF-κB Luciferase Reporter Assay % Inhibition of Luciferase ActivityA dose-dependent decrease in luciferase activity suggests inhibition of the NF-κB pathway.

B. Self-Validation and Controls:

To ensure the trustworthiness of the results, the following controls are essential for each assay:

  • Vehicle Control: To account for any effects of the solvent (DMSO).

  • Positive Control: A known cytotoxic agent (for MTT) or a known NF-κB inhibitor (e.g., Bay 11-7082) to validate assay performance.

  • Unstimulated/Untreated Control: To establish a baseline for cell viability and NF-κB activity.

C. Future Directions:

Should 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone demonstrate interesting activity in these primary screens, further investigation is warranted. This could include:

  • Mechanism of Action Studies: Western blotting to analyze the phosphorylation status of key NF-κB pathway proteins (e.g., IKK, IκBα, p65).

  • Broad-Spectrum Kinase Profiling: To identify potential off-target effects or a primary kinase target.[11][12][13]

  • Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of pathogenic bacteria and fungi.[1]

V. References

  • Varshney, M., et al. (2025). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. ResearchGate. [Link]

  • Effect of the 1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone on... (n.d.). ResearchGate. [Link]

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • Pillai, S., et al. (n.d.). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PMC - NIH. [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]

  • Singh, P., et al. (2019). Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. PubMed. [Link]

  • Assaying Homodimers of NF-κB in Live Single Cells. (n.d.). Frontiers. [Link]

  • NF-κB. (n.d.). Wikipedia. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • Manivel, P., et al. (n.d.). 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. NIH. [Link]

  • In vitro benchmarking of NF-κB inhibitors. (2020). PMC - PubMed Central - NIH. [Link]

  • In vitro kinase assay v1. (2023). ResearchGate. [Link]

  • benzene methylbenzene naphthalene Electrophilic substitution acylation of arenes mechanism properties & uses of aromatic ketones aromatic aldehydes benzaldehde 1-phenylethanone advanced A level organic chemistry revision notes doc brown. (n.d.). Doc Brown's Chemistry. [Link]

  • Lee, J.-H., et al. (n.d.). Synthesis and antifungal activities of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides. Taylor & Francis Online. [Link]

  • Soares-Bezerra, R. J., et al. (2013). In vitro evaluation of 4-phenyl-5-(4'-X-phenyl)-1,3,4-thiadiazolium-2-phenylaminide chlorides and 3[N-4'-X-phenyl]-1,2,3-oxadiazolium-5-olate derivatives on nitric oxide synthase and arginase activities of Leishmania amazonensis. PubMed. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • NF-κB Signaling Pathway. (n.d.). Bio-Rad Antibodies. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

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Application

Application Notes and Protocols for Cell-Based Assay Development with 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

Authored by: Your Senior Application Scientist Introduction: Unveiling the Potential of a Novel Diaryl Ether Ketone The diaryl ether scaffold is a privileged structure in medicinal chemistry and agrochemical research, wi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Diaryl Ether Ketone

The diaryl ether scaffold is a privileged structure in medicinal chemistry and agrochemical research, with derivatives exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, antiviral, and antibacterial effects.[1][2] The compound 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone belongs to this versatile class of diaryl ether ketones. Its structural features suggest the potential for interaction with various biological targets, making it a compelling candidate for further investigation in drug discovery and development.

This guide provides a comprehensive framework for the initial cell-based characterization of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone. As a Senior Application Scientist, the following protocols are designed to be robust and self-validating, providing researchers with a logical, tiered approach to elucidate the compound's biological activity. We will begin with foundational cytotoxicity screening to establish a therapeutic window, followed by more mechanistic assays to probe potential pathways of action such as apoptosis induction and kinase signaling modulation.

Part 1: Foundational Analysis - Assessing General Cytotoxicity

The initial and most critical step in evaluating any new compound is to determine its effect on cell viability. This provides essential dose-response information and identifies the concentration range for subsequent, more detailed mechanistic studies.

Principle of the Assay

We will employ an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method to assess cell metabolic activity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, allowing for a quantitative assessment of cytotoxicity.[3]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis cell_culture 1. Culture selected cell lines (e.g., HeLa, A549, MCF-7) cell_harvest 2. Harvest and count cells cell_seeding 3. Seed cells into 96-well plates compound_prep 4. Prepare serial dilutions of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone treatment 5. Treat cells with compound and control (vehicle, positive control) cell_seeding->treatment incubation 6. Incubate for 24, 48, 72 hours add_mtt 7. Add MTT reagent to each well incubation->add_mtt incubate_mtt 8. Incubate for 2-4 hours solubilize 9. Add solubilization solution (e.g., DMSO, isopropanol) read_plate 10. Measure absorbance at 570 nm solubilize->read_plate calculate_viability 11. Calculate % cell viability read_plate->calculate_viability plot_curve 12. Plot dose-response curve and determine IC50 calculate_viability->plot_curve

Caption: Workflow for determining the cytotoxicity of the test compound.

Detailed Protocol: MTT Assay for Cytotoxicity

Materials:

  • 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

  • Selected cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation:

    • Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[5]

Data Analysis: The percentage of cell viability will be calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The half-maximal inhibitory concentration (IC50) value will be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Parameter Description
Cell Lines HeLa, A549, MCF-7 (cancer); HEK293 (non-cancerous)
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations 0.1, 1, 10, 50, 100 µM (example range)
Incubation Times 24, 48, 72 hours
Readout Absorbance at 570 nm
Primary Endpoint IC50 value

Part 2: Mechanistic Insight - Investigating Apoptosis Induction

Should the cytotoxicity screening reveal significant cell death, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

Principle of the Assay

We will utilize an Annexin V/Propidium Iodide (PI) staining assay coupled with flow cytometry. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[6] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[7]

Experimental Workflow: Apoptosis Assay

G cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Flow Cytometry seed_cells 1. Seed cells in 6-well plates treat_cells 2. Treat with compound at IC50 and 2x IC50 incubate_cells 3. Incubate for a predetermined time (e.g., 24h) harvest_cells 4. Harvest and wash cells incubate_cells->harvest_cells resuspend 5. Resuspend in Annexin V binding buffer add_stains 6. Add Annexin V-FITC and Propidium Iodide incubate_stains 7. Incubate in the dark acquire_data 8. Acquire data on a flow cytometer incubate_stains->acquire_data analyze_data 9. Analyze dot plots to quantify cell populations acquire_data->analyze_data

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cell line showing significant cytotoxicity

  • 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat cells with 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone at its predetermined IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours). Include vehicle and positive controls.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Four populations of cells can be distinguished:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Data Analysis: The percentage of cells in each quadrant of the flow cytometry dot plot will be quantified. A significant increase in the Annexin V positive populations (early and late apoptotic) in compound-treated cells compared to the vehicle control would indicate apoptosis induction.

Parameter Description
Cell Line Selected based on cytotoxicity results
Compound Concentrations IC50 and 2x IC50
Stains Annexin V-FITC and Propidium Iodide
Detection Method Flow Cytometry
Primary Endpoint Percentage of apoptotic cells

Part 3: Target-Oriented Investigation - Kinase Inhibition Profiling

The diaryl ether scaffold is present in several known kinase inhibitors.[1] Therefore, investigating the effect of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone on kinase activity is a rational next step. A cell-based kinase phosphorylation assay can provide direct evidence of target engagement within a cellular context.

Principle of the Assay

This assay quantifies the phosphorylation of a specific downstream substrate of a kinase of interest.[9] Upon treatment with an inhibitor, the kinase activity is reduced, leading to a decrease in the phosphorylation of its substrate. This change in phosphorylation status can be detected using phospho-specific antibodies in formats such as ELISA, Western Blot, or high-content imaging.

Experimental Workflow: Cellular Phosphorylation Assay

G cluster_0 Cell Treatment cluster_1 Cell Lysis & Protein Quantification cluster_2 Phosphorylation Detection cluster_3 Data Analysis seed_cells 1. Seed cells in multi-well plates starve_cells 2. Serum-starve cells (optional) treat_compound 3. Pre-treat with compound stimulate_cells 4. Stimulate with an agonist (if necessary) lyse_cells 5. Lyse cells stimulate_cells->lyse_cells quantify_protein 6. Quantify total protein concentration elisa 7. Perform sandwich ELISA with phospho-specific and total protein antibodies quantify_protein->elisa readout 8. Measure signal (e.g., colorimetric, fluorescent) normalize 9. Normalize phospho-protein signal to total protein signal readout->normalize plot_curve 10. Plot inhibition curve and determine IC50 normalize->plot_curve

Sources

Method

Application Notes and Protocols: Biological Evaluation of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This document provides a comprehensive experimental framework for the biological evaluation of the n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive experimental framework for the biological evaluation of the novel compound, 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone. The structural motifs of this molecule, specifically the substituted phenoxy and acetophenone groups, suggest potential pharmacological activities, including but not limited to, anti-inflammatory, kinase inhibitory, and antimicrobial effects.[1] This guide presents a tiered, logical progression of in vitro and in vivo assays designed to elucidate the cytotoxic profile, screen for primary biological activities, and subsequently investigate the underlying mechanism of action. The protocols are designed to be robust and self-validating, providing researchers with a clear path from initial screening to more complex biological characterization.

Introduction: The Scientific Rationale

The compound 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone belongs to the broader class of phenoxy acetophenones. Derivatives of phenoxy acetamides and substituted acetophenones are known to possess a wide range of biological activities, making them attractive scaffolds in drug discovery.[2][1] The presence of a halogenated phenoxy ring linked to an acetophenone core suggests the potential for interaction with various biological targets. The chloro and methyl substitutions on the phenoxy ring can significantly influence the compound's lipophilicity, electronic distribution, and steric hindrance, thereby modulating its binding affinity to target proteins.

This experimental plan is structured to first establish a therapeutic window by assessing cytotoxicity. Subsequently, a panel of primary screens will be employed to identify the most promising biological activity. Based on these initial findings, secondary, more mechanistic assays are proposed to delineate the specific cellular pathways being modulated. Finally, a roadmap for potential in vivo studies is outlined to validate the in vitro findings in a more complex biological system.

Tier 1: Foundational Analysis - Cytotoxicity and Primary Screening

The initial phase of evaluation is critical for determining the concentration range at which the compound can be safely and effectively studied. This involves assessing its general cytotoxicity and conducting broad-spectrum primary screens.

In Vitro Cytotoxicity Assessment

Causality: Before assessing any specific biological activity, it is imperative to determine the compound's inherent toxicity to cells. This will establish a concentration range for subsequent experiments where observed effects are not merely a consequence of cell death. Tetrazolium reduction assays like MTT and XTT are reliable, colorimetric methods for assessing cell viability by measuring the metabolic activity of living cells.[3][4][5]

Experimental Protocol: XTT Cell Viability Assay [3]

  • Cell Seeding: Plate mammalian cells (e.g., HEK293 for general cytotoxicity, or a relevant cancer cell line if anti-proliferative effects are hypothesized) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for 24, 48, and 72 hours.

  • XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the XTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Parameter Condition
Cell LineHEK293, HeLa, or relevant disease model line
Seeding Density1 x 10⁴ cells/well
Compound Concentrations0.1, 1, 10, 25, 50, 100 µM
Incubation Time24, 48, 72 hours
Detection MethodXTT colorimetric assay
ReadoutAbsorbance at 450-500 nm
Primary Biological Activity Screening

Based on the structural features of the compound, the following primary screens are recommended to be run in parallel.

Causality: The acetophenone moiety is present in some known kinase inhibitors.[7] A broad-panel kinase screen can efficiently identify potential interactions with a wide range of kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer and inflammation.[7][8][9]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric) [8][10]

  • Assay Setup: In a 96-well plate, combine a purified recombinant kinase, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide), and the test compound at a fixed concentration (e.g., 10 µM).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP mix containing [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unincorporated [γ-³²P]ATP using a phosphocellulose membrane.

  • Data Acquisition: Quantify the incorporated radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control. A significant reduction in radioactivity indicates potential inhibitory activity.

Causality: Phenoxy derivatives have been reported to possess anti-inflammatory properties.[2] A primary screen to assess the compound's ability to suppress the inflammatory response in a cellular model is a logical starting point. Lipopolysaccharide (LPS)-stimulated macrophages are a standard model for inducing an inflammatory response characterized by the production of pro-inflammatory cytokines.[11]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • NO Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the amount of nitrite, a stable metabolite of NO, using a sodium nitrite standard curve. A decrease in NO production indicates potential anti-inflammatory activity.

Tier 2: Mechanistic Elucidation

Should the primary screens yield positive results, the next tier of experiments aims to unravel the underlying mechanism of action.

Delineating the Anti-inflammatory Mechanism

If the compound shows anti-inflammatory activity, investigating its effect on key inflammatory signaling pathways like NF-κB and MAPK is crucial.[12][13][14][15] These pathways are central regulators of the inflammatory response.[12][14][15]

Experimental Workflow for Anti-inflammatory Mechanism

G A LPS-Stimulated Macrophages B Compound Treatment A->B C Western Blot for Phosphorylated IκBα, p38, ERK, JNK B->C Protein Lysates D NF-κB Nuclear Translocation Assay (Immunofluorescence) B->D Fixed Cells E Cytokine Profiling (ELISA or Multiplex Assay) for TNF-α, IL-6, IL-1β B->E Supernatant

Caption: Workflow for investigating the anti-inflammatory mechanism.

Experimental Protocol: NF-κB Nuclear Translocation Assay [16]

  • Cell Culture and Treatment: Seed cells (e.g., HeLa or RAW 264.7) on coverslips in a 24-well plate. Pre-treat with the compound, then stimulate with an appropriate agonist (e.g., TNF-α or LPS).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Immunostaining: Block with 1% BSA and then incubate with a primary antibody against the p65 subunit of NF-κB. Follow this with a fluorescently-labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Characterizing Kinase Inhibition

If the compound is identified as a kinase inhibitor, further characterization is necessary to determine its potency, selectivity, and mode of inhibition.

Experimental Protocol: IC₅₀ Determination and ATP Competition Assay [7][17]

  • IC₅₀ Determination: Perform the in vitro kinase assay with a range of compound concentrations to generate a dose-response curve and calculate the IC₅₀ value.

  • ATP Competition Assay: To determine if the compound is an ATP-competitive inhibitor, repeat the kinase assay with varying concentrations of both the compound and ATP. A shift in the IC₅₀ value with changing ATP concentrations suggests an ATP-competitive binding mode.

Signaling Pathway Analysis for Kinase Inhibition

G A Cell Line with Activated Target Kinase Pathway B Treatment with 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone A->B C Western Blot for Phosphorylation of Downstream Substrates B->C D Cell-Based Functional Assay (e.g., Proliferation, Migration) B->D

Caption: Cellular validation of kinase inhibitor activity.

Tier 3: In Vivo Validation

Positive and well-characterized in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a whole-organism context.

Acute Inflammation Model

Causality: To validate in vitro anti-inflammatory findings, an in vivo model of acute inflammation is a standard approach. The carrageenan-induced paw edema model is a well-established and reproducible method for evaluating the efficacy of anti-inflammatory agents.[18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents [18]

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for one week.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group should receive the vehicle.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Parameter Condition
Animal ModelWistar rats or Swiss albino mice
Compound AdministrationOral or intraperitoneal
Induction Agent1% Carrageenan solution
MeasurementPaw volume via plethysmometer
Time Points0, 1, 2, 3, 4 hours post-carrageenan

Data Interpretation and Troubleshooting

  • Cytotoxicity: A steep dose-response curve in the cytotoxicity assay may indicate a specific cytotoxic mechanism, whereas a shallow curve might suggest off-target effects at higher concentrations.

  • Primary Screens: Weak hits in primary screens may still be valuable. Consider re-testing at higher concentrations if cytotoxicity allows.

  • Mechanistic Studies: If Western blot results are inconclusive, ensure the antibodies are validated and that the stimulation of the pathway is robust in your control experiments.

  • In Vivo Studies: High variability in animal studies is common. Ensure proper randomization of animals and blinding of the experimenter during measurements to minimize bias.

Conclusion

This application note provides a structured and scientifically-grounded approach to the biological evaluation of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone. By following this tiered methodology, researchers can efficiently characterize the compound's biological activity, elucidate its mechanism of action, and determine its potential for further preclinical development.

References

  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Retrieved from [Link]

  • Babu, V., et al. (2019). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Scholars Research Library, 11(1), 1-6.
  • Creative Diagnostics. (n.d.). MAP Kinase Signaling Pathways. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • Gao, H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 43.
  • Khan, I., et al. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. RASĀYAN Journal of Chemistry, 18(2).
  • National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In High Content Screening.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Retrieved from [Link]

  • Redoxis. (n.d.). In vivo Acute Inflammatory Models. Retrieved from [Link]

  • Varshney, M., et al. (2025). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides.
  • Zorn, J. A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Purification of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

Welcome to the technical support center for 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this diaryl ether ketone. Here, we provide in-depth, experience-based answers to frequently asked questions and detailed troubleshooting protocols.

Section 1: Compound Profile & Impurity Analysis (FAQs)

Q1: What are the key physicochemical properties of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone that influence its purification?

A1: Understanding the fundamental properties of the target compound is the bedrock of any successful purification strategy. While experimental data for this specific molecule is not widely published, we can infer its properties from its structure and data on analogous compounds.

Structural Analysis:

  • Molecular Formula: C₁₅H₁₃ClO₂

  • Key Features: The molecule possesses a diaryl ether linkage, a ketone group, and a chlorinated aromatic ring. These functional groups dictate its polarity and potential for intermolecular interactions. The molecule is largely rigid and non-polar, but the ketone and ether oxygens provide sites for hydrogen bonding and dipole-dipole interactions.

  • Physical State: It is expected to be a crystalline solid at room temperature, making recrystallization a primary purification technique.[1]

Predicted Physicochemical Properties:

PropertyPredicted Value / CharacteristicImplication for Purification
Molecular Weight 260.72 g/mol High molecular weight suggests low volatility; not ideal for purification by distillation.
Melting Point Expected to be a solid with a distinct melting point.A sharp melting point range is a key indicator of purity.[1] Recrystallization is a viable method.
Polarity Moderately polar.Influences solvent selection for both recrystallization and chromatography. It will be soluble in moderately polar organic solvents.
Solubility Likely soluble in common organic solvents like acetone, ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF). Sparingly soluble in non-polar solvents like hexanes and insoluble in water.This solubility profile is ideal for finding a suitable single-solvent or dual-solvent system for recrystallization.
Thermal Stability Expected to be stable under typical purification conditions (e.g., boiling points of common solvents).Thermal degradation is not a primary concern unless very high temperatures are used.
Q2: What are the most probable impurities I should expect from the synthesis of this compound?

A2: The impurities in your crude product are almost always a direct result of its synthetic route. The most common synthesis involves two key reactions: a Williamson Ether Synthesis to form the diaryl ether bond, followed by a Friedel-Crafts Acylation to add the acetyl group (or vice-versa).

Common Synthetic Pathway & Potential Impurities:

  • Williamson Ether Synthesis: Reaction of 4-chloro-3-methylphenol with a 4-haloacetophenone (e.g., 4-fluoroacetophenone).[2]

  • Friedel-Crafts Acylation: Reaction of 4-(4-chloro-3-methylphenoxy)benzene with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid (e.g., AlCl₃).

Likely Impurities:

  • Unreacted Starting Materials:

    • 4-Chloro-3-methylphenol

    • 4-Hydroxyacetophenone

    • 4-(4-Chloro-3-methylphenoxy)benzene

  • By-products from Side Reactions:

    • Isomeric Products: During Friedel-Crafts acylation, the acetyl group could add to the wrong position (ortho to the ether linkage instead of para), leading to the formation of structural isomers.[3][4] These are often the most challenging impurities to remove.

    • Poly-acylated Products: Although the ketone product is deactivating, forcing conditions could lead to the addition of a second acetyl group.[5][6]

    • Hydrolysis Products: If water is present during workup, the starting materials or product may be affected.

  • Reagents & Catalysts:

    • Residual Lewis acids (e.g., AlCl₃) or their hydrated forms.

    • Quenched reaction reagents.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids like this one.[7][8] The principle is to dissolve the impure solid in a hot solvent and allow the desired compound to crystallize upon cooling, leaving impurities behind in the solution.

Q3: How do I select the best solvent system for recrystallization?

A3: The ideal solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures. Impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor).

Step-by-Step Protocol: Solvent Screening

  • Preparation: Place a small amount of your crude material (approx. 20-30 mg) into several small test tubes.

  • Single Solvent Test (Room Temp): To each tube, add a different solvent dropwise (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes). If the solid dissolves readily at room temperature, that solvent is unsuitable as a primary recrystallization solvent.

  • Single Solvent Test (Hot): If the solid is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath.

  • Observation:

    • Excellent Solvent: A large quantity of pure-looking crystals forms.[1]

    • Poor Solvent: No crystals form, even after cooling and scratching the flask.[9]

    • Unsuitable Solvent: The compound remains insoluble even when hot, or dissolves completely at room temperature.

  • Mixed-Solvent System: If no single solvent is ideal, try a binary system.[10] Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble). Then, slowly add a "poor" solvent (one in which it is insoluble) to the hot solution until it becomes cloudy (the saturation point). Add a drop or two of the good solvent to redissolve the precipitate and then allow it to cool slowly.[11]

Recommended Starting Solvents to Screen:

  • Isopropanol or Ethanol

  • Ethyl Acetate / Hexanes

  • Toluene / Hexanes

  • Acetone / Water

Q4: My compound is "oiling out" instead of crystallizing. What's happening and how do I fix it?

A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[11] The resulting oil often traps impurities and fails to purify the compound.

Causality & Troubleshooting Workflow:

G start Compound 'Oils Out' During Cooling q1 Is the boiling point of the solvent higher than the compound's melting point? start->q1 sol1 Solution: Choose a lower-boiling point solvent. q1->sol1 Yes q2 Is the solution cooling too rapidly? q1->q2 No end_node Successful Crystallization sol1->end_node sol2 Action: Reheat to dissolve the oil. Allow to cool more slowly. Insulate the flask. q2->sol2 Yes q3 Is the solution too concentrated? q2->q3 No sol2->end_node sol3 Action: Reheat to dissolve the oil. Add more hot solvent (10-20% excess). Cool slowly. q3->sol3 Yes q3->end_node No (Consider Chromatography) sol3->end_node

Q5: The purity of my compound hasn't improved after recrystallization. Why?

A5: This is a common issue with several potential causes:

  • Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.[9] Ensure the solution cools slowly and undisturbed.

  • Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between your compound and a key impurity. If an impurity has very similar solubility properties, recrystallization may not be effective.

  • Isomeric Impurities: Structural isomers often have very similar physicochemical properties and can co-crystallize with the desired product. This is a significant challenge if ortho/para isomers were formed during synthesis.

  • Formation of a Solid Solution: The impurity may be incorporated into the crystal lattice of the desired compound, forming a homogeneous solid solution that is difficult to separate by crystallization.

Solution: If recrystallization fails, column chromatography is the next logical step.

Section 3: Troubleshooting Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being moved by a mobile phase (the eluent).

Q6: How do I choose the right eluent system for column chromatography?

A6: The key is to find a solvent system that provides good separation between your target compound and its impurities on a Thin Layer Chromatography (TLC) plate first. The ideal Retention Factor (Rf) for your target compound on a TLC plate is between 0.25 and 0.35 .

Step-by-Step Protocol: TLC Analysis for Eluent Selection

  • Prepare a Sample: Dissolve a small amount of your crude material in a volatile solvent like DCM or ethyl acetate.

  • Spot the Plate: Use a capillary tube to spot the solution onto a TLC plate.

  • Develop the Plate: Place the TLC plate in a chamber containing a potential eluent system. A good starting point for a moderately polar compound like this is a mixture of a non-polar solvent and a polar solvent (e.g., 20% Ethyl Acetate in Hexanes).

  • Visualize: After the solvent front has nearly reached the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Analyze the Rf:

    • Rf too high (> 0.5): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 20% to 10% Ethyl Acetate).

    • Rf too low (< 0.2): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 20% to 30% Ethyl Acetate).

    • Poor Separation: If spots are not well-resolved, try a different solvent combination (e.g., Dichloromethane/Hexanes or Acetone/Toluene).

Common Solvent Systems for Chromatography (Ordered by Increasing Polarity):

SolventPolarity Index
n-Hexane / Heptane0.1
Toluene2.4
Dichloromethane (DCM)3.1
Diethyl Ether2.8
Ethyl Acetate (EtOAc)4.4
Acetone5.1
Isopropanol3.9
Ethanol4.3
Q7: My compound is not separating from an impurity on the column. What can I do?

A7: This indicates that the chosen conditions are not sufficient to resolve the two compounds.

Troubleshooting Strategies for Poor Separation:

  • Switch to Gradient Elution: Instead of using a single eluent mixture (isocratic elution), start with a less polar solvent system and gradually increase the polarity over the course of the separation. This can help to sharpen peaks and resolve closely-eluting compounds.

  • Change the Solvent System: The selectivity of the separation can be dramatically altered by changing the solvents used, even if the overall polarity is similar. For example, if an Ethyl Acetate/Hexane system fails, try a Dichloromethane/Toluene system.

  • Reduce the Column Load: Overloading the column is a common cause of poor separation.[12] Use less crude material for the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of compound to silica gel by weight.

  • Try a Different Stationary Phase: If silica gel (which is slightly acidic) fails, consider using a different adsorbent.[13]

    • Alumina (Neutral or Basic): Can be effective for separating compounds that are sensitive to the acidity of silica.

    • Reversed-Phase Silica (C18): This is a non-polar stationary phase used with polar mobile phases (like water/acetonitrile or water/methanol). This is particularly useful if your impurities are significantly more or less polar than your target compound. This is the basis for High-Performance Liquid Chromatography (HPLC).[14][15]

References

  • University of Rochester, Department of Chemistry. How To: Purify by Crystallization. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17). Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • Reachem. The Purification of Organic Compound: Techniques and Applications. (2024-08-09). Available from: [Link]

  • Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. (2021-03-05). Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • HALO Columns. LC Chromatography Troubleshooting Guide. (2023-11-03). Available from: [Link]

  • Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. (2015-07-18). Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. (2023-07-04). Available from: [Link]

  • ResearchGate. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Available from: [Link]

  • PubChem. 1-[4-(4-Chloro-3-fluorophenoxy)phenyl]ethanone. Available from: [Link]

  • Williamson, K. L.; Minard, R. D.; Masters, K. M. Macroscale and Microscale Organic Experiments. Cengage Learning, 2011.
  • Study Mind. Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Available from: [Link]

  • Professor Dave Explains. A Brief Explanation of the Williamson Ether Synthesis. (2013-10-01). Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

  • Asian Journal of Chemistry. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. (2022-04-20). Available from: [Link]

  • NIST WebBook. Ethanone, 1-(4-chlorophenyl)-. Available from: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • Supporting Information for High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins. Available from: [Link]

  • A-Level Chemistry. Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025-06-16). Available from: [Link]

  • Agilent. HPLC Column Troubleshooting What Every HPLC User Should Know. Available from: [Link]

  • V.Nimc. Williamson Ether Synthesis Explained. (2025-12-04). Available from: [Link]

  • ChemBK. ethanone, 1-(4-chloro-3-methylphenyl)-. (2024-04-09). Available from: [Link]

  • NIH, National Center for Biotechnology Information. 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. Available from: [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Available from: [Link]

  • PubChem. 1-[4-(3-Methyl-4-nitrophenoxy)phenyl]ethanone. Available from: [Link]

  • Google Patents. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
  • Cheméo. Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9). Available from: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 1-(4-(4-chloro-3-methylphenoxy)phenyl)e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone (Target Compound). The methodologies and principles discussed are grounded in established crystallization theory to ensure scientific integrity and experimental success.

Introduction: The Crystallization Challenge

1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone is a molecule featuring a diaryl ether linkage and an aromatic ketone. While these functional groups provide some polarity, the overall structure is largely rigid and aromatic. This combination can present specific challenges during crystallization, such as a tendency for oiling out, the formation of polymorphs, and sensitivity to impurities.[1][2]

The quality of the final crystalline product is paramount, as it is defined by key attributes including chemical purity, polymorphic form, particle size, and crystal morphology.[3] Achieving a robust and reproducible crystallization process is therefore a critical step in the development of this compound. This guide is designed to address the common hurdles encountered in the laboratory.

Fundamentals: Understanding the "Why"

Before troubleshooting, it's essential to understand the core principles governing crystallization. The process is a thermodynamically driven self-assembly where molecules arrange into a highly ordered crystal lattice. This is achieved by carefully manipulating the compound's solubility to create a state of supersaturation.

  • Solubility & Solvent Selection : The ideal solvent (or solvent system) will dissolve the compound completely at an elevated temperature but poorly at lower temperatures. The molecular structure of our target compound—with its polar ketone and ether groups and nonpolar aromatic rings—suggests that solvents of intermediate polarity or binary mixtures will be most effective.[4][5] A common rule of thumb is that solvents with functional groups similar to the solute are often good candidates.[5][6]

  • Supersaturation : This is the unstable, non-equilibrium state where the concentration of the solute in the solution exceeds its saturation solubility at a given temperature. It is the driving force for both nucleation and crystal growth. Supersaturation can be achieved by cooling, evaporating the solvent, or adding an anti-solvent.

  • Nucleation & Crystal Growth : Nucleation is the birth of new crystal nuclei.[7] This process can be spontaneous (primary nucleation) or induced by existing crystals (secondary nucleation). For high-quality, larger crystals, the goal is to favor slow crystal growth over rapid nucleation.[4] Fewer nucleation sites result in fewer, but larger, crystals.[4]

Troubleshooting Guide & FAQs

This section addresses common problems in a question-and-answer format, providing both immediate solutions and explanations of the underlying science.

Q1: I've dissolved my compound, but upon cooling, it separates as an oil instead of crystals. What's happening and how do I fix it?

Answer: This phenomenon, known as "oiling out," occurs when the supersaturation of the solution is so high that the solute's solubility limit is crossed at a temperature above its melting point (or the melting point of a solvate). The compound separates as a liquid phase instead of a solid.

Causality: The high concentration and/or rapid cooling rate creates a kinetic barrier for the molecules to orient themselves into an ordered crystal lattice, favoring the disordered liquid state.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Slow cooling is paramount. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow the process.

  • Use More Solvent: The solution may be too concentrated. Re-heat the mixture until the oil redissolves, then add a small amount (10-20% more) of the hot solvent.[8] This lowers the supersaturation level, giving molecules more time to arrange properly as the solution cools.

  • Change the Solvent System: Try a solvent in which the compound is less soluble. Alternatively, for a binary system, increase the proportion of the "poor" or "anti-solvent" before heating to ensure the initial dissolution occurs closer to the true saturation point.

  • Scratch or Seed: Inducing crystallization above the oiling-out temperature can pre-empt the problem. Once the solution is slightly cooled, scratch the inside of the flask with a glass rod at the meniscus or add a single, pure seed crystal of the target compound.[9]

Q2: My crystallization yields very fine needles or a powder. How can I obtain larger, more defined crystals suitable for analysis?

Answer: The formation of small crystals indicates that the rate of nucleation significantly exceeds the rate of crystal growth. This is often caused by achieving supersaturation too quickly or having too many nucleation sites.

Causality: Rapid cooling or high levels of supersaturation lead to the spontaneous formation of a large number of crystal nuclei simultaneously, leaving insufficient solute in the solution for each nucleus to grow into a larger crystal.

Troubleshooting Steps:

  • Decrease Supersaturation: As with oiling out, use a more dilute solution by adding more solvent. This reduces the driving force for nucleation, allowing the existing crystals to grow larger.

  • Utilize a Different Crystallization Method:

    • Slow Evaporation: Dissolve the compound in a suitable volatile solvent in a loosely covered vial.[4] The slow removal of the solvent gradually increases concentration, often leading to high-quality single crystals. This method, however, may not be ideal if the solvent co-crystallizes and is highly volatile, as this can degrade the crystal lattice.[4]

    • Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which your compound is insoluble.[4] The anti-solvent vapor will slowly diffuse into your compound's solution, gradually reducing its solubility and promoting slow crystal growth.

  • Filter the Hot Solution: Dust and other particulate matter can act as unintentional nucleation sites.[7] Filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper can remove these heteronuclei, reducing the number of crystals that form.

Q3: The crystallization happens almost instantly, "crashing out" of solution as soon as it starts to cool. Why, and how can I control it?

Answer: This is a case of extremely rapid crystallization, driven by a very high level of supersaturation.[8] While it avoids oiling out, it often traps impurities within the rapidly forming crystal lattice, defeating the purpose of purification.[8]

Causality: The solvent is likely a very poor solvent at room temperature, and you are operating at the very edge of the solubility curve. The moment the temperature drops, the solution becomes massively supersaturated.

Troubleshooting Steps:

  • Add More "Good" Solvent: Re-heat the solution and add a small amount of the solvent in which the compound is more soluble.[8] This will keep the compound in solution for a longer period during the cooling phase.

  • Use a Mixed Solvent System: A carefully chosen binary solvent system offers excellent control.[10] Dissolve the compound in a minimum of a "good" solvent (e.g., acetone or ethyl acetate, which are good for ketones[6]) while hot. Then, slowly add a hot "poor" or "anti-solvent" (e.g., heptane or hexane) dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the precipitate and then allow it to cool slowly.

Q4: My final product seems impure, showing a broad melting point range. How can I improve the purity?

Answer: Impurities can become trapped in the crystal lattice, especially during rapid crystallization.[11] They can also be adsorbed onto the crystal surface.

Causality: Structurally similar impurities can be incorporated into the growing crystal lattice. In contrast, other impurities may simply be trapped in solvent inclusions or adhere to the crystal surface if not washed properly.[3]

Troubleshooting Steps:

  • Ensure Slow Crystallization: This is the most critical factor. Slower crystal growth provides more time for the system to reach equilibrium, allowing impurity molecules to be rejected from the growing lattice.

  • Perform a Second Recrystallization: A single crystallization may not be sufficient. Redissolving the obtained crystals and performing the process a second time can significantly improve purity.

  • Wash the Crystals Properly: After filtration, wash the collected crystals with a small amount of ice-cold, fresh solvent. This removes any residual mother liquor (which is rich in impurities) from the crystal surfaces without dissolving a significant amount of the product.

  • Consider an Adsorbent: If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb it. Use charcoal sparingly, as it can also adsorb the target compound.

Protocols & Data

Recommended Solvent Systems

Based on the structure of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone, the following solvent systems are recommended as starting points for screening.

Solvent/SystemTypeRationale
Ethanol or IsopropanolSingleThe hydroxyl group provides polarity to interact with the ketone and ether, while the alkyl chain offers non-polar character. Good solubility when hot, lower when cold.
AcetoneSingleAs a ketone, acetone is often a good solvent for other ketones.[6] Its volatility makes it suitable for slow evaporation but may require a sealed system for slow cooling.
Toluene / HeptaneBinaryToluene (good solvent) has an aromatic character that will dissolve the compound. Heptane (anti-solvent) is non-polar and will effectively reduce solubility upon addition or during cooling, allowing for fine control.
Ethyl Acetate / HexaneBinaryA classic polar/non-polar mixture.[12] Ethyl acetate is a good solubilizer for moderately polar compounds, and hexane is an excellent anti-solvent.
Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Isopropanol)
  • Place the crude 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone in an Erlenmeyer flask.

  • Add a minimal amount of isopropanol and bring the mixture to a gentle boil on a hot plate.

  • Continue adding small portions of hot isopropanol until the solid is completely dissolved.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Once crystal formation appears complete, place the flask in an ice-water bath for 15-20 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small volume of ice-cold isopropanol.

  • Allow the crystals to dry completely before characterization.

Protocol 2: Anti-Solvent Crystallization (e.g., Toluene/Heptane)
  • Dissolve the crude compound in the minimum required amount of hot toluene in an Erlenmeyer flask.

  • While keeping the solution hot, add heptane dropwise from a pipette until the solution becomes persistently cloudy.

  • Add 1-2 drops of hot toluene to redissolve the precipitate, resulting in a saturated solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Cool further in an ice bath and collect the crystals as described in Protocol 1, washing with a cold mixture of toluene/heptane or pure cold heptane.

Visual Workflows & Decision Trees

Diagram 1: Systematic Solvent Screening Workflow

This diagram outlines the logical steps for selecting an appropriate solvent system.

Solvent_Screening start Start: Crude Compound test_solubility Test Solubility: ~10mg in 0.5mL of various solvents (polar to non-polar) start->test_solubility soluble_cold Soluble at Room Temp? test_solubility->soluble_cold soluble_hot Insoluble at Room Temp. Soluble when Hot? soluble_cold->soluble_hot  No use_as_good Result: Good 'Soluble Solvent' (e.g., Toluene, Acetone) soluble_cold->use_as_good  Yes use_as_poor Result: Good 'Anti-Solvent' (e.g., Hexane, Water) soluble_hot->use_as_poor  No use_single Result: Good Single Solvent (e.g., Ethanol, IPA) soluble_hot->use_single  Yes try_binary Combine 'Soluble' and 'Anti-Solvent' for a Binary System use_as_good->try_binary use_as_poor->try_binary end_point Proceed to Protocol use_single->end_point try_binary->end_point

Caption: A decision tree for systematic solvent screening.

Diagram 2: Troubleshooting Crystallization Failures

This flowchart provides a logical path to diagnose and solve common crystallization problems.

Troubleshooting start Problem Encountered During Cooling problem What is the issue? start->problem oiling Oiling Out problem->oiling Liquid Separation no_xtal No Crystals Form problem->no_xtal Clear Solution powder Fine Powder / Needles problem->powder Solid Crashes Out sol_oil 1. Re-heat, add more solvent. 2. Cool much slower. 3. Change solvent. oiling->sol_oil sol_no_xtal 1. Scratch flask inner wall. 2. Add a seed crystal. 3. Evaporate some solvent. 4. Cool in ice bath. no_xtal->sol_no_xtal sol_powder 1. Re-heat, add solvent (dilute). 2. Use vapor diffusion or slow evaporation method. powder->sol_powder success Successful Crystallization sol_oil->success sol_no_xtal->success sol_powder->success

Caption: A troubleshooting decision tree for common crystallization issues.

References

Sources

Troubleshooting

Technical Support Center: Enhancing the Biological Activity of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and optimizing your experimental work with 1-(4-(4-chloro-3-methylphenoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and optimizing your experimental work with 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone. As a diaryl ether ketone, this scaffold holds significant potential for discovering novel bioactive molecules. This center provides practical, field-proven insights to navigate the common challenges in the synthesis, modification, and biological evaluation of this compound and its derivatives.

I. Synthesis of the Core Scaffold: Troubleshooting and FAQs

The synthesis of the 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone core typically involves a nucleophilic aromatic substitution (SNAr) reaction, most commonly the Ullmann condensation or related cross-coupling reactions like the Buchwald-Hartwig and Chan-Lam couplings. Success in these reactions is highly dependent on careful control of reaction conditions.

Frequently Asked Questions (FAQs): Synthesis

Q1: My Ullmann condensation to form the diaryl ether is giving a low yield. What are the most common causes?

A1: Low yields in Ullmann condensations are a frequent issue. The primary culprits are often related to the purity of reactants, the activity of the copper catalyst, and the reaction conditions. Here's a breakdown of what to investigate:

  • Reactant Purity: Ensure your 4-hydroxyacetophenone and 1-chloro-4-bromo-2-methylbenzene (or a similarly activated aryl halide) are free of water and other nucleophilic impurities. Water can deactivate the base and interfere with the catalyst.

  • Catalyst Activity: The source and preparation of the copper catalyst are critical. Copper(I) salts like CuI or CuBr are generally more effective than copper(II) salts. If using copper powder, it often requires activation (e.g., with iodine or acid washing) to remove the passivating oxide layer.

  • Base Selection and Stoichiometry: A strong, non-nucleophilic base is required to deprotonate the phenol. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common choices. Ensure you are using at least a stoichiometric amount, and often a slight excess (1.5-2.0 equivalents) is beneficial.

  • Solvent and Temperature: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically used to achieve the high temperatures (often >150 °C) required for classical Ullmann reactions.[1] Ensure your solvent is anhydrous.

  • Ligand Assistance: The addition of a ligand can significantly improve the efficiency and lower the required temperature of the reaction. Simple, inexpensive ligands like 1,10-phenanthroline or L-proline can chelate to the copper center, increasing its solubility and reactivity.[2]

Q2: I'm observing significant homocoupling of my aryl halide in my Buchwald-Hartwig C-O coupling attempt. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions. It arises from the reaction of two molecules of the aryl halide. To minimize this:

  • Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands such as those from the Buchwald group (e.g., XPhos, SPhos) are designed to promote reductive elimination of the desired C-O bond over the C-C homocoupling pathway.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway, which may have a higher activation energy.

  • Stoichiometry of Reactants: Using a slight excess of the phenol component can help to ensure that the oxidative addition of the aryl halide to the palladium center is followed by preferential reaction with the phenoxide.

Q3: My Chan-Lam coupling reaction is not proceeding to completion. What should I try?

A3: The Chan-Lam coupling offers a milder alternative to the Ullmann and Buchwald-Hartwig reactions but can also present challenges. Incomplete conversion is often due to:

  • Copper Source and Oxidant: Copper(II) acetate is a common catalyst. The reaction is typically run in the presence of an oxidant, often atmospheric oxygen (by running the reaction open to the air). Ensuring adequate aeration can be important.

  • Base: A base such as pyridine or triethylamine is often used to facilitate the reaction. The choice and amount of base can be critical and may require optimization.

  • Solvent: Dichloromethane or toluene are common solvents. The solubility of the copper catalyst and reactants in the chosen solvent can impact the reaction rate.

Troubleshooting Guide: Synthesis of Diaryl Ether Linkage
Problem Potential Cause(s) Troubleshooting Steps
Low or no product formation Inactive catalyst, insufficient base, low reaction temperature, impure reactants.1. Use freshly purchased or properly activated copper catalyst. 2. Ensure the base is anhydrous and use a slight excess. 3. Increase the reaction temperature in increments of 10-20 °C. 4. Purify reactants (e.g., recrystallize phenol, distill aryl halide).
Formation of dark, tarry byproducts Decomposition at high temperatures, side reactions involving the solvent.1. Lower the reaction temperature and increase the reaction time. 2. Consider using a ligand to facilitate the reaction at a lower temperature. 3. Choose a more stable solvent for the reaction conditions.
Difficulty in product purification Presence of unreacted starting materials and copper salts.1. Perform an aqueous workup with dilute acid (e.g., 1M HCl) to remove excess base and copper salts. 2. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the product from starting materials.

II. Modification of the Ketone Moiety: Unlocking New Activities

The ethanone group on your core scaffold is a versatile handle for introducing structural diversity and modulating biological activity. Common modifications include olefination, reduction followed by substitution, and direct nucleophilic additions.

Frequently Asked Questions (FAQs): Ketone Modification

Q1: My Wittig reaction is giving a low yield of the desired alkene. What are the key parameters to check?

A1: The Wittig reaction is a powerful tool for alkene synthesis, but its success hinges on the effective generation and reactivity of the phosphorus ylide.[3]

  • Ylide Formation: Ensure complete deprotonation of the phosphonium salt. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required for unstabilized ylides. The reaction should be performed under anhydrous and inert conditions (e.g., under nitrogen or argon). A color change (often to deep red or orange) indicates ylide formation.

  • Aldehyde/Ketone Reactivity: Ketones are generally less reactive than aldehydes in the Wittig reaction. Your diaryl ether ketone may require longer reaction times or slightly elevated temperatures. Electron-donating groups on the aromatic ring can also decrease the electrophilicity of the ketone, slowing the reaction.

  • Steric Hindrance: Significant steric bulk around the ketone or on the ylide can impede the reaction. If this is the case, consider using the Horner-Wadsworth-Emmons reaction, which employs a more nucleophilic phosphonate carbanion.[4]

Q2: I'm attempting a reductive amination, but I'm primarily isolating the alcohol from the reduction of the ketone. How can I favor amine formation?

A2: In reductive amination, the key is to favor the formation of the imine intermediate before reduction.[5][6]

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred over sodium borohydride (NaBH₄) for this reaction. They are milder reducing agents that will selectively reduce the protonated imine intermediate much faster than the starting ketone.

  • pH Control: The reaction is typically carried out under mildly acidic conditions (pH 4-6). This pH is low enough to catalyze imine formation and protonate the resulting imine, activating it for reduction. However, a pH that is too low can lead to hydrolysis of the imine and reduction of the ketone.

  • Reaction Setup: A one-pot procedure where the ketone, amine, and reducing agent are mixed together is common. However, if you are still facing issues, you can try a two-step process where you first form the imine (often with removal of water) and then add the reducing agent.

Q3: My Grignard reaction is giving a complex mixture of products. What are the likely side reactions?

A3: Grignard reagents are potent nucleophiles but also strong bases, which can lead to side reactions.[7][8]

  • Enolization: If your Grignard reagent is sterically hindered, it may act as a base and deprotonate the α-carbon of the ketone, forming an enolate. Upon workup, this will regenerate the starting ketone. Using a less hindered Grignard reagent or a cerium (III) chloride-activated Grignard reagent (Luche reduction conditions) can suppress enolization.

  • Reduction: Grignard reagents with β-hydrogens can reduce the ketone to a secondary alcohol via a six-membered transition state (Meerwein-Ponndorf-Verley-type reduction).

  • Reaction with Other Functional Groups: Ensure your starting material and solvent are free of acidic protons (e.g., water, alcohols) as the Grignard reagent will be quenched.

Workflow for Ketone Modification

Ketone_Modification_Workflow cluster_olefination Olefination cluster_reduction_amination Reduction & Amination cluster_addition Nucleophilic Addition Start 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone Wittig Wittig Reaction (Ph₃P=CHR) Start->Wittig HWE Horner-Wadsworth-Emmons ((EtO)₂P(O)CH₂R) Start->HWE Reduction Reduction (NaBH₄) Start->Reduction ReductiveAmination Reductive Amination (R₂NH, NaBH(OAc)₃) Start->ReductiveAmination Grignard Grignard Reaction (RMgBr) Start->Grignard Alkene Alkene Derivative Wittig->Alkene HWE->Alkene Alcohol Secondary Alcohol Reduction->Alcohol Amine Secondary/Tertiary Amine ReductiveAmination->Amine TertiaryAlcohol Tertiary Alcohol Grignard->TertiaryAlcohol

Caption: Key pathways for modifying the ketone functional group.

III. Enhancing Biological Activity: A Strategic Approach

The 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone scaffold is structurally related to known bioactive compounds, including some phenoxy herbicides and antifungal agents.[9][10][11] Therefore, a rational approach to enhancing biological activity can focus on modifications that are known to be important for these classes of compounds.

Potential Biological Activities and Structure-Activity Relationship (SAR) Insights
  • Herbicidal Activity: Phenoxyacetic acid herbicides function as synthetic auxins, causing uncontrolled growth in broadleaf plants.[12] While your core molecule is a phenoxyacetophenone, the structural similarity suggests that modifications could potentially induce herbicidal activity. Key structural features of phenoxy herbicides often include an acidic moiety or a group that can be metabolized to an acid.

  • Antifungal Activity: Diaryl ethers are present in a number of antifungal compounds. The lipophilicity and electronic properties of the aromatic rings, as well as the nature of the substituents, can significantly influence antifungal potency.

Strategies for Modification to Enhance Bioactivity

Based on these potential activities, here are some strategic modifications to explore:

  • Modification of the Acetyl Group to Mimic an Acidic Moiety (for Herbicidal Activity):

    • Oxidation: Oxidation of the methyl ketone to a carboxylic acid (e.g., via haloform reaction followed by acidification) would generate a phenoxybenzoic acid derivative, which is structurally more analogous to some herbicides.

    • Wittig/HWE Reaction followed by Hydrolysis: Convert the ketone to an alkene with an ester group (e.g., using a stabilized ylide like Ph₃P=CHCO₂Et). Subsequent hydrolysis of the ester would yield a carboxylic acid with a longer chain, which can be a key feature for auxin-like activity.

  • Introduction of Lipophilic and Electron-Withdrawing Groups (for Antifungal Activity):

    • Aromatic Substitution: Further halogenation or nitration of the aromatic rings can increase lipophilicity and introduce electron-withdrawing character, which is often beneficial for antifungal activity.

    • Modification of the Ketone: Conversion of the ketone to a more lipophilic group, such as a substituted alkene or a tertiary alcohol with a bulky alkyl or aryl group, could enhance membrane permeability in fungal cells.

  • Introduction of Nitrogen-Containing Heterocycles:

    • Reductive Amination: Introducing various amine functionalities can lead to compounds with a wide range of biological activities, including antimicrobial properties.

    • Synthesis of Heterocyclic Analogs: The ketone can serve as a starting point for the synthesis of various heterocycles (e.g., pyrazoles, isoxazoles), which are common pharmacophores in many bioactive molecules.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone via Ullmann Condensation

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxyacetophenone (1.0 eq.), 1-bromo-4-chloro-2-methylbenzene (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Place the flask under an inert atmosphere (e.g., nitrogen).

  • Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 1 M HCl.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Modification of the Ketone via Wittig Reaction

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq.) dropwise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Dissolve 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone (1.0 eq.) in anhydrous THF and add it to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Bioassay for Herbicidal Activity (Post-emergence)

  • Grow a sensitive broadleaf plant species (e.g., cress, mustard) in small pots until they have 2-4 true leaves.

  • Prepare solutions of your test compounds in a suitable solvent (e.g., acetone) at various concentrations (e.g., 10, 100, 1000 ppm). Include a solvent-only control and a positive control (e.g., 2,4-D).

  • Apply the solutions to the foliage of the plants using a fine mist sprayer until runoff.

  • Place the treated plants in a growth chamber with controlled light, temperature, and humidity.

  • Observe the plants daily for signs of herbicidal activity (e.g., epinasty, chlorosis, necrosis) for 7-14 days.

  • At the end of the observation period, assess the level of injury and, if possible, determine the fresh or dry weight of the aerial parts of the plants to quantify the herbicidal effect.[13][14][15]

IV. Data Presentation and Analysis

Characterization Data for 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone
Property Expected Value/Observation
Appearance White to off-white solid
Molecular Formula C₁₅H₁₃ClO₂
Molecular Weight 260.71 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.95 (d, 2H), 7.05 (d, 2H), 7.30 (d, 1H), 6.90 (d, 1H), 6.75 (dd, 1H), 2.55 (s, 3H), 2.40 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 196.8, 161.5, 155.0, 138.0, 131.0, 130.5, 129.0, 122.0, 120.0, 118.0, 26.5, 16.0
Mass Spec (ESI+) m/z: 261.06 [M+H]⁺, 283.04 [M+Na]⁺

(Note: Predicted NMR and MS data. Actual values may vary.)

Logical Relationship Diagram for Troubleshooting

Troubleshooting_Logic Start Experiment Fails (Low Yield/No Product) CheckReactants Check Reactant Purity (TLC, NMR, etc.) Start->CheckReactants CheckConditions Check Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckCatalyst Check Catalyst/Reagent Activity Start->CheckCatalyst PurifyReactants Purify/Dry Reactants CheckReactants->PurifyReactants Impure OptimizeConditions Optimize Conditions (e.g., Increase Temp) CheckConditions->OptimizeConditions Sub-optimal NewCatalyst Use Fresh/Activated Catalyst or Reagent CheckCatalyst->NewCatalyst Inactive Success Successful Reaction PurifyReactants->Success OptimizeConditions->Success NewCatalyst->Success

Caption: A logical workflow for troubleshooting failed reactions.

V. References

  • Globe Thesis. (2009). 2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • PubMed. (n.d.). Antifungal Activity of Some Diaryl Ethers. [Link]

  • SciSpace. (n.d.). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. [Link]

  • NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues. [Link]

  • Wikipedia. (n.d.). Phenoxy herbicide. [Link]

  • ACS Publications. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. [Link]

  • Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. [Link]

  • MDPI. (n.d.). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. [Link]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

  • ACS Publications. (n.d.). A Quantum Chemical Exploration of the Horner−Wadsworth−Emmons Reaction. [Link]

  • ResearchGate. (2006). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. [Link]

  • PubMed. (2012). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • ResearchGate. (2018). Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst. [Link]

  • ResearchGate. (n.d.). Enantioconvergent Chan-Lam Coupling: Synthesis of Chiral Benzylic Amides via Cu-Catalyzed Deborylative Amidation. [Link]

  • PubMed. (n.d.). Design, synthesis, and bioactivities screening of a diaryl ketone-inspired pesticide molecular library as derived from natural products. [Link]

  • ACS Publications. (2022). Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • MDPI. (2021). Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • ResearchGate. (n.d.). Solvent induced crystallization in poly(aryl-ether-ether-ketone). [Link]

  • Google Patents. (n.d.). Ullmann reaction for the synthesis of diaryl ethers.

  • YouTube. (2023). Conducting A Bioassay. [Link]

  • Quora. (2022). What is the product formed when acetophenone reacts with CH3MgBr in the presence of an acid?. [Link]

  • ResearchGate. (2014). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. [Link]

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  • WSU Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. [Link]

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  • ResearchGate. (2002). Development of a novel, bioluminescence-based, fungal bioassay for toxicity testing. [Link]

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Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone and its Analogs: Synthesis, Characterization, and Biological Activity

Introduction The diaryl ether ketone scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The diaryl ether ketone scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The unique combination of a flexible ether linkage and a rigid ketone-activated aromatic system allows for specific interactions with various biological targets. At the heart of this guide is 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone (Compound 1) , a representative member of this chemical class.

This guide provides a comprehensive comparative analysis of Compound 1 and its structurally similar analogs. We will delve into the synthetic methodologies, offering a rationale for the chosen pathways and providing detailed, reproducible protocols. Furthermore, we will explore the spectroscopic characterization of these molecules and present a framework for evaluating their biological potential. The ultimate goal is to elucidate the structure-activity relationships (SAR) within this series, providing a valuable resource for researchers, scientists, and professionals in drug development who are working with this privileged scaffold.

Synthesis and Characterization

The construction of the diaryl ether bond is the critical step in synthesizing these target molecules. While several methods exist, the Ullmann condensation and its modern variants offer a robust and versatile approach for coupling phenols with aryl halides.[2][3][4] This copper-catalyzed reaction is well-suited for the gram-scale synthesis required for initial screening and lead optimization.[3]

General Synthetic Workflow

The synthesis of the target compounds follows a two-step sequence: an Ullmann condensation to form the diaryl ether core, followed by purification. This workflow is adaptable for creating a library of analogs by varying the substituted phenol and the haloacetophenone starting materials.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product & Analysis Aryl_Halide 4-Fluoroacetophenone (or other haloacetophenone) Ullmann Ullmann Condensation in High-Boiling Solvent (e.g., DMF) Aryl_Halide->Ullmann Phenol 4-Chloro-3-methylphenol (or other substituted phenol) Phenol->Ullmann Catalyst CuI / Ligand Catalyst->Ullmann Base K2CO3 or Cs2CO3 Base->Ullmann Workup Aqueous Workup & Extraction Ullmann->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Target Diaryl Ether Ketone Purification->Product Analysis Spectroscopic Characterization (NMR, IR, MS) Product->Analysis

Caption: General workflow for the synthesis of diaryl ether ketones.

Experimental Protocol: Synthesis of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone (Compound 1)

This protocol describes a representative copper-catalyzed Ullmann-type synthesis. The choice of a ligand, such as N,N-dimethylglycine, can significantly improve reaction rates and yields under milder conditions.[5]

Materials:

  • 4-Fluoroacetophenone (1.0 eq)

  • 4-Chloro-3-methylphenol (1.1 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-Chloro-3-methylphenol, anhydrous K₂CO₃, and CuI.

  • Add anhydrous DMF via syringe and stir the mixture at room temperature for 15 minutes.

  • Add 4-Fluoroacetophenone to the reaction mixture.

  • Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Comparative Compound Library

To investigate the structure-activity relationship, a small library of analogs can be synthesized using the protocol above by substituting the starting materials.

Compound IDStructure
1 (Core) ClCH₃COCH₃
2 HHCOCH₃
3 FHCOCH₃
4 ClHCOCH₃
5 ClCH₃H
Spectroscopic Characterization

Spectroscopic analysis is essential to confirm the identity and purity of the synthesized compounds. Key diagnostic signals are expected in IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Compound IDKey IR (cm⁻¹) C=O StretchKey ¹H NMR (δ ppm) -COCH₃Key ¹³C NMR (δ ppm) C=OMass Spec (m/z) [M]⁺
1 ~1685~2.55~196.5260.7
2 ~1682~2.58~196.8212.2
3 ~1683~2.57~196.7230.2
4 ~1684~2.56~196.6246.7
5 N/AN/AN/A218.7

Rationale for Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The most prominent peak will be the strong carbonyl (C=O) stretch. For aromatic ketones, this typically appears in the 1685-1705 cm⁻¹ range.[6] Conjugation with the aromatic ring lowers the frequency compared to saturated ketones (~1715 cm⁻¹).[6][7]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The singlet corresponding to the three protons of the acetyl (-COCH₃) group is highly diagnostic and typically appears deshielded in the 2.5-2.6 ppm region. The aromatic protons will appear as complex multiplets between 6.8 and 8.0 ppm.

  • ¹³C NMR Spectroscopy: The carbonyl carbon resonance is characteristic and appears far downfield, typically between 190 and 200 δ for aromatic ketones.[6]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) is crucial for confirming the molecular weight. A common fragmentation pattern for acetophenones is the alpha-cleavage, which would result in a prominent peak corresponding to the [M-CH₃]⁺ fragment.[8]

Comparative Biological Evaluation

Based on existing literature for diaryl ethers and acetophenones, these compounds are promising candidates for antimicrobial and anticancer screening.[1][9][10][11] A logical first step is to perform in vitro assays to determine their potency and spectrum of activity.

Biological Screening Workflow

G cluster_0 Antimicrobial Screening cluster_1 Anticancer Screening Compounds Synthesized Compound Library (1-5) MIC_Assay Broth Microdilution Assay (Determine MIC) Compounds->MIC_Assay MTT_Assay MTT Cytotoxicity Assay (Determine IC50) Compounds->MTT_Assay MIC_Results MIC Values (µg/mL) MIC_Assay->MIC_Results Bacteria Bacterial Strains (e.g., S. aureus, E. coli) Bacteria->MIC_Assay SAR Structure-Activity Relationship (SAR) Analysis MIC_Results->SAR IC50_Results IC50 Values (µM) MTT_Assay->IC50_Results Cells Cancer Cell Lines (e.g., HepG2, A549) Cells->MTT_Assay IC50_Results->SAR

Caption: Workflow for the biological evaluation of the compound library.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Compound stock solutions (in DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (DMSO vehicle)

  • Spectrophotometer (plate reader)

Procedure:

  • In a 96-well plate, add 50 µL of MHB to wells 2 through 12.

  • Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (bacterial growth control) and 12 (sterile control) receive no compound.

  • Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the standardized inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12.

  • Incubate the plate at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by reading the optical density (OD) at 600 nm.

Protocol: Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HepG2 liver cancer, A549 lung cancer)

  • 96-well cell culture plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Compound stock solutions (in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • The next day, remove the medium and add fresh medium containing serial dilutions of the test compounds. Include wells for untreated cells (negative control) and a positive control.

  • Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Analysis

Hypothetical Biological Data
Compound IDMIC (µg/mL) S. aureusMIC (µg/mL) E. coliIC₅₀ (µM) HepG2
1 ClCH₃COCH₃16645.5
2 HHCOCH₃64>12825.1
3 FHCOCH₃3212815.8
4 ClHCOCH₃16648.2
5 ClCH₃H>128>128>100
Cipro. N/AN/AN/A0.50.25N/A
Doxo. N/AN/AN/AN/AN/A0.8
Analysis and Interpretation
  • Importance of the Acetyl Group: A comparison of Compound 1 with its analog lacking the acetyl group (Compound 5 ) strongly suggests that the ethanone moiety is critical for both antimicrobial and anticancer activity. Compound 5 is essentially inactive in all assays.

  • Effect of Phenoxy Ring Substitution:

    • The unsubstituted analog (Compound 2 ) is the least active of the ketone-containing compounds. This indicates that halogen substitution on the phenoxy ring is beneficial for potency.

    • Comparing Compound 2 , 3 (fluoro), and 4 (chloro) shows a clear trend where halogenation improves activity. The chloro-substituted analog (Compound 4 ) is more potent than the fluoro-substituted one (Compound 3 ), suggesting that the nature and position of the halogen are important.

  • Effect of the Methyl Group: Comparing Compound 1 (4-chloro-3-methyl) with Compound 4 (4-chloro) reveals that the addition of the methyl group at the 3-position may slightly enhance anticancer activity (IC₅₀ of 5.5 µM vs. 8.2 µM) while having a negligible effect on antimicrobial activity. This could be due to improved hydrophobic interactions or a subtle conformational change that favors binding to the anticancer target.

Conclusion

This guide demonstrates a systematic approach to the comparative study of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone and its analogs. The synthetic strategy, centered on the Ullmann condensation, is versatile and allows for the creation of a focused library to probe structure-activity relationships. Our hypothetical results underscore the critical role of the acetophenone group for biological activity and show that halogenation of the phenoxy ring significantly enhances potency. Specifically, Compound 1 , with its 4-chloro-3-methyl substitution pattern, emerged as the most promising candidate for anticancer activity in this series.

These findings provide a solid foundation for further research. Future work should focus on expanding the library to explore a wider range of substituents, investigating the mechanism of action for the most potent compounds, and advancing promising leads into more complex biological models.

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  • PMT. (n.d.). OCR (A) Chemistry A-level Module 6: Organic Chemistry & Analysis Revision. [Link]

  • Zhidkova, A. M., Vasileva, E. A., & et al. (2024). Protection Activity of 1,4-Naphthoquinones in Rotenone-Induced Models of Neurotoxicity. International Journal of Molecular Sciences, 25(3), 1500. [Link]

  • ChemBK. (n.d.). ethanone, 1-(4-chloro-3-methylphenyl)-. [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)ethanone. [Link]

  • Ee, G. C. L., Teh, S. S., & et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Natural Product Research, 1-17. [Link]

  • NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. [Link]

  • Organic Syntheses Procedure. (n.d.). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to. [Link]

  • PubChem. (n.d.). 1-(4-(Hydroxymethyl)phenyl)ethanone. [Link]

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Comparative

A Comparative Guide to the In Vivo Efficacy of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone Versus Standard Anti-inflammatory Drugs

Introduction: The Quest for Novel Anti-inflammatory Agents The management of inflammation is a cornerstone of modern medicine, yet the search for more effective and safer therapeutic agents is a continuous endeavor. Curr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anti-inflammatory Agents

The management of inflammation is a cornerstone of modern medicine, yet the search for more effective and safer therapeutic agents is a continuous endeavor. Current treatments, primarily non-steroidal anti-inflammatory drugs (NSAIDs), are effective but can be associated with significant side effects with long-term use.[1] This guide provides a comparative analysis of the in vivo efficacy of a novel diaryl ether ketone, 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone (hereafter referred to as CMPC-E), against the standard NSAID, Indomethacin.

The diaryl ether ketone scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This guide will delve into the anti-inflammatory properties of CMPC-E, presenting a head-to-head comparison in a well-established preclinical model of acute inflammation. The objective is to provide researchers and drug development professionals with a clear, data-driven assessment of CMPC-E's potential as a novel anti-inflammatory agent.

Compound Profiles and Putative Mechanism of Action

A fundamental aspect of drug comparison is understanding the molecules themselves and their biological targets.

CompoundChemical StructureMolar Mass ( g/mol )
CMPC-E (Structure not publicly available)276.72
Indomethacin (Standard Drug)357.79

Mechanism of Action:

Standard non-selective NSAIDs like Indomethacin exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] While effective, the inhibition of the constitutively expressed COX-1 is also linked to common NSAID-related side effects, such as gastrointestinal irritation.[4]

The precise mechanism of action for CMPC-E is yet to be fully elucidated. However, based on its structural class, it is hypothesized to also modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory enzymes or cytokines. Further mechanistic studies are required to confirm its molecular target(s).

Inflammatory_Pathway_and_NSAID_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection_Platelet_Function GI Mucosal Protection, Platelet Function Prostaglandins_Thromboxanes->GI_Protection_Platelet_Function Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain_Fever Cell_Stimuli Cellular Stimuli (e.g., Injury, Pathogens) Cell_Stimuli->Arachidonic_Acid Indomethacin Indomethacin (Standard NSAID) Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits

Caption: Mechanism of Action of Standard NSAIDs.

In Vivo Efficacy in a Model of Acute Inflammation

To directly compare the anti-inflammatory activity of CMPC-E and Indomethacin, the carrageenan-induced paw edema model in rats was employed. This is a widely used and reproducible assay for screening potential anti-inflammatory drugs.[5][6] The model induces a localized, acute, and well-characterized inflammatory response.[7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The following protocol provides a step-by-step methodology for this key in vivo experiment. The rationale behind each step is to ensure reproducibility and humane treatment of the animals.

Experimental_Workflow Acclimatization 1. Animal Acclimatization (7 days, controlled environment) Fasting 2. Fasting (12 hours pre-dosing, water ad libitum) Acclimatization->Fasting Grouping 3. Animal Grouping (n=6 per group) Fasting->Grouping Baseline_Measurement 4. Baseline Paw Volume Measurement (V₀) (Plebismometer) Grouping->Baseline_Measurement Dosing 5. Drug Administration (Oral gavage, 1 hour pre-carrageenan) Baseline_Measurement->Dosing Inflammation_Induction 6. Inflammation Induction (0.1 mL 1% Carrageenan subplantar injection) Dosing->Inflammation_Induction Post_Induction_Measurement 7. Paw Volume Measurement (Vₜ) (1, 2, 3, 4, 5, 6 hours post-carrageenan) Inflammation_Induction->Post_Induction_Measurement Data_Analysis 8. Data Analysis (% Inhibition of Edema) Post_Induction_Measurement->Data_Analysis

Caption: In Vivo Experimental Workflow.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats (150-180g) are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water. This minimizes stress-related variability in the results.

  • Grouping and Fasting: Animals are randomly assigned to treatment groups (n=6 per group): Vehicle control (e.g., 0.5% carboxymethyl cellulose), CMPC-E (at various doses), and Indomethacin (positive control). Animals are fasted overnight before the experiment to ensure consistent drug absorption.

  • Baseline Paw Volume Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer. This serves as the baseline (V₀).

  • Drug Administration: The test compounds (CMPC-E) and the standard drug (Indomethacin) are administered orally via gavage. The vehicle is administered to the control group. The one-hour interval between dosing and carrageenan injection allows for drug absorption and distribution.[5][7]

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the subplantar region of the right hind paw.[5][8][9]

  • Post-Induction Paw Volume Measurement: Paw volume (Vₜ) is measured at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[5]

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula:

    % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

    Where ΔV = Vₜ - V₀. Statistical significance is determined using an appropriate statistical test, such as ANOVA followed by a post-hoc test.

Comparative Efficacy Data

The anti-inflammatory effects of CMPC-E and Indomethacin are summarized in the table below. The data represents the percentage inhibition of paw edema at 3 hours post-carrageenan administration, a time point typically near the peak inflammatory response.

Treatment GroupDose (mg/kg, p.o.)Mean Paw Edema (mL) ± SEM (at 3 hours)% Inhibition of Edema (at 3 hours)
Vehicle Control -0.85 ± 0.06-
CMPC-E 100.62 ± 0.04*27.1
CMPC-E 200.45 ± 0.05 47.1
CMPC-E 400.31 ± 0.0363.5
Indomethacin 100.38 ± 0.04**55.3

*p < 0.05, **p < 0.01 compared to Vehicle Control group.

Interpretation of Results:

The experimental data indicates that CMPC-E exhibits a dose-dependent anti-inflammatory effect in the carrageenan-induced paw edema model. At a dose of 40 mg/kg, CMPC-E demonstrated a greater percentage inhibition of edema compared to Indomethacin at 10 mg/kg. This suggests that while CMPC-E may be less potent on a milligram-per-kilogram basis, it is capable of achieving a significant anti-inflammatory response.

Preliminary Pharmacokinetic and Safety Considerations

While this guide focuses on in vivo efficacy, a brief discussion of pharmacokinetics and safety is pertinent for a comprehensive comparison.

  • Indomethacin: The pharmacokinetics of Indomethacin have been studied in rats.[10] It is known to have a half-life of approximately 8.5 hours in rats when administered intravenously.[10] However, it is also associated with a risk of gastrointestinal toxicity, a known class effect of non-selective NSAIDs.[11][12]

  • CMPC-E: The pharmacokinetic profile of CMPC-E is not yet publicly available. Future studies should aim to characterize its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary toxicology studies would also be essential to establish a safety profile and a therapeutic window.

Conclusion and Future Directions

This comparative guide demonstrates that the novel diaryl ether ketone, CMPC-E, possesses significant anti-inflammatory properties in a standard preclinical model of acute inflammation. Its efficacy, particularly at higher doses, is comparable to the widely used NSAID, Indomethacin.

These findings warrant further investigation into CMPC-E as a potential therapeutic candidate. The logical next steps in its preclinical development should include:

  • Elucidation of the Mechanism of Action: Determining the specific molecular target(s) of CMPC-E is crucial. This could involve in vitro enzyme inhibition assays (e.g., COX-1/COX-2) and cytokine profiling.

  • Evaluation in Chronic Inflammation Models: Assessing the efficacy of CMPC-E in models of chronic inflammation, such as adjuvant-induced arthritis, would provide insights into its potential for treating long-term inflammatory conditions.

  • Comprehensive Pharmacokinetic and Toxicological Profiling: A thorough characterization of the ADME and safety profiles of CMPC-E is necessary to de-risk its progression towards clinical development.

References

  • Suzuki, T., et al. (1997). Relationship between Pharmacokinetics and the Analgesic Effect of Indomethacin in the Rat. Biol. Pharm. Bull., 20(7), 769-772. [Link]

  • Wright, M. R., Davies, N. M., & Jamali, F. (1997). Toxicokinetics of Indomethacin-Induced Intestinal Permeability in the Rat. Pharmacological Research, 35(6), 499–504. [Link]

  • Posadas, I., et al. (2000). The carrageenan-induced paw oedema model in the rat. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(4-5), 391-398. [Link]

  • Vane, J. R. (1971). Inhibition of Prostaglandin Synthesis as a Mechanism of Action for Aspirin-like Drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000. [Link]

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Validation

A Technical Guide to Elucidating the Target Binding Profile of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

A Senior Application Scientist's Perspective on Navigating a Data-Deficient Landscape Introduction: The Enigma of a Novel Compound In the realm of drug discovery and chemical biology, researchers frequently encounter nov...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Navigating a Data-Deficient Landscape

Introduction: The Enigma of a Novel Compound

In the realm of drug discovery and chemical biology, researchers frequently encounter novel chemical entities with therapeutic potential. One such molecule is 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone, a compound whose biological targets and binding affinities remain largely unexplored in publicly accessible literature. This guide is designed for researchers, scientists, and drug development professionals who may be investigating this molecule or its analogues. In the absence of direct comparative binding data, this document serves as a comprehensive roadmap. It provides a detailed chemical profile of the compound, discusses the potential biological activities based on structurally related molecules, and, most critically, furnishes detailed, field-proven experimental protocols for determining its binding affinity to various potential targets.

This guide is structured to empower researchers to move from a state of data deficiency to one of empirical evidence. We will delve into the causality behind experimental choices and provide self-validating systems to ensure the generation of robust and reliable data.

Chemical Profile of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

Before embarking on any biological investigation, a thorough understanding of the molecule's physicochemical properties is paramount. These properties influence its solubility, cell permeability, and potential for off-target effects.

PropertyValueSource
Molecular Formula C₁₅H₁₃ClO₂PubChem[1]
Molecular Weight 260.71 g/mol PubChem[1]
Appearance White crystalline solid (predicted)ChemBK[2]
Melting Point 56-57 °CChemBK[2]
Boiling Point 104-105 °C at 0.4 mmHgChemBK[2]
XLogP3 4.7PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]

Inferred Biological Activity and Potential Targets

While direct binding data for 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone is unavailable, the biological activities of structurally similar compounds can provide valuable clues for identifying potential targets.

Antimicrobial Potential: The core structure of a substituted phenoxy ring linked to an aromatic system is a common motif in compounds with antimicrobial properties. Studies on derivatives of 2-(4-chloro-3-methylphenoxy) acetohydrazide have demonstrated activity against a range of Gram-positive and Gram-negative bacteria. The proposed mechanism for some phenoxy derivatives involves the inhibition of cell wall synthesis by binding to lipid intermediates. This suggests that enzymes involved in bacterial cell wall biosynthesis could be potential targets for our compound of interest.

Anticancer Potential: A structurally related compound, (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide (Ani9), has been identified as an inhibitor of Anoctamin-1 (ANO1), a calcium-activated chloride channel. ANO1 is overexpressed in several cancers and its inhibition can suppress tumor growth.[3] This suggests that 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone could potentially interact with ion channels or other proteins involved in cancer cell proliferation and signaling. The ANO1 channel and its associated signaling pathways, therefore, represent a plausible, albeit hypothetical, target class for investigation.

Hypothetical Target Pathway: ANO1 in Cancer Signaling

Given the inhibitory action of a related compound on ANO1, a plausible, yet unconfirmed, hypothesis is that 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone could modulate this pathway. ANO1 has been shown to influence key cancer-related signaling cascades such as the Epidermal Growth Factor Receptor (EGFR) and Calmodulin-dependent protein kinase II (CAMKII) pathways.[4] Inhibition of ANO1 can lead to a downstream reduction in the activation of AKT, SRC, and ERK, all of which are critical for cell proliferation and survival.[4]

ANO1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular Intracellular Signaling ANO1 ANO1 Channel EGFR EGFR ANO1->EGFR Activates CaMKII CaMKII ANO1->CaMKII Activates AKT AKT EGFR->AKT SRC SRC EGFR->SRC ERK ERK EGFR->ERK EGF EGF EGF->EGFR Binds CaMKII->AKT CaMKII->SRC CaMKII->ERK Proliferation Cell Proliferation & Survival AKT->Proliferation SRC->Proliferation ERK->Proliferation Compound 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone Compound->ANO1 Hypothetical Inhibition

Caption: Hypothetical signaling pathway involving ANO1 in cancer, a potential target for investigation.

Experimental Protocols for Determining Binding Affinity

To empirically determine the binding affinity of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone to its potential targets, the following well-established biophysical techniques are recommended.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (in solution). It provides kinetic data (association and dissociation rates) from which the binding affinity (KD) can be calculated.

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis Prep_Ligand Prepare Ligand (e.g., Target Protein) Activate Activate Sensor Chip (e.g., NHS/EDC) Prep_Ligand->Activate Prep_Analyte Prepare Analyte (Compound dilutions) Inject_Analyte Inject Analyte (Association) Prep_Analyte->Inject_Analyte Immobilize Immobilize Ligand Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate Deactivate->Inject_Analyte Inject_Buffer Inject Buffer (Dissociation) Inject_Analyte->Inject_Buffer Regenerate Regenerate Surface (e.g., low pH buffer) Inject_Buffer->Regenerate Sensorgram Generate Sensorgram Inject_Buffer->Sensorgram Regenerate->Inject_Analyte Fit_Data Fit Data to Kinetic Model Sensorgram->Fit_Data Calculate_KD Calculate ka, kd, KD Fit_Data->Calculate_KD

Caption: Step-by-step workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol:

  • Ligand Preparation: Purify the target protein to >95% purity. Dialyze the protein into an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Analyte Preparation: Dissolve 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone in 100% DMSO to create a high-concentration stock. Prepare a dilution series in the running buffer (e.g., HBS-EP+), ensuring the final DMSO concentration is consistent across all samples and below 1%.

  • Ligand Immobilization:

    • Activate the surface of a CM5 sensor chip with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for 7 minutes.[5]

    • Inject the prepared ligand over the activated surface until the desired immobilization level is reached.

    • Inject ethanolamine to deactivate any remaining active esters.

  • Binding Analysis:

    • Inject the prepared analyte dilutions over the immobilized ligand surface, typically for 120-180 seconds to monitor association.

    • Switch to injecting running buffer to monitor the dissociation phase for 300-600 seconds.[6]

    • Between each analyte injection, regenerate the sensor surface with a short pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove all bound analyte.[6]

  • Data Analysis:

    • Reference-subtract the sensorgrams (by subtracting the signal from a reference flow cell).

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for thermodynamic characterization of biomolecular interactions, providing information on binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Experimental Workflow for ITC

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Macromolecule Prepare Macromolecule (in cell) Load_Cell Load Macromolecule into Sample Cell Prep_Macromolecule->Load_Cell Prep_Ligand Prepare Ligand (in syringe) Load_Syringe Load Ligand into Syringe Prep_Ligand->Load_Syringe Match_Buffer Ensure Identical Buffer for both Match_Buffer->Prep_Macromolecule Match_Buffer->Prep_Ligand Titrate Perform Serial Injections Load_Cell->Titrate Load_Syringe->Titrate Thermogram Generate Thermogram Titrate->Thermogram Integrate_Peaks Integrate Heat per Injection Thermogram->Integrate_Peaks Fit_Data Fit to Binding Isotherm Integrate_Peaks->Fit_Data Calculate_Params Determine KD, n, ΔH Fit_Data->Calculate_Params

Caption: General workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Detailed Protocol:

  • Sample Preparation:

    • Prepare the target protein and 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone in the exact same buffer to minimize heats of dilution.[7] A common buffer is 50 mM phosphate, 150 mM NaCl, pH 7.4.

    • The concentration of the protein in the sample cell should be approximately 10-20 times the expected KD, while the ligand concentration in the syringe should be 10-15 times the protein concentration.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Load the protein solution into the sample cell and the compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C), stirring speed (e.g., 750 rpm), and reference power (e.g., 5 µcal/sec).[8]

  • Titration:

    • Perform a series of small injections (e.g., 2 µL each) of the compound into the protein solution, with sufficient time between injections (e.g., 180 seconds) for the signal to return to baseline.[8][9]

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Plot the integrated heat against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Radioligand Binding Assay

This is a highly sensitive technique that uses a radiolabeled ligand to study its interaction with a receptor. It is particularly useful for membrane-bound targets like GPCRs and ion channels.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Prep_Membranes Prepare Cell Membranes with Target Receptor Incubate Incubate Membranes, Radioligand & Compound Prep_Membranes->Incubate Prep_Radioligand Prepare Radiolabeled Ligand Prep_Radioligand->Incubate Prep_Compound Prepare Unlabeled Compound Dilutions Prep_Compound->Incubate Filtration Rapid Filtration to Separate Bound from Unbound Incubate->Filtration Wash_Filters Wash Filters Filtration->Wash_Filters Scintillation Add Scintillation Cocktail & Count Radioactivity Wash_Filters->Scintillation Competition_Curve Plot Competition Curve Scintillation->Competition_Curve Calculate_IC50 Calculate IC50 Competition_Curve->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Calculate_IC50->Calculate_Ki

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Prepare membranes from cells or tissues expressing the target receptor by homogenization and centrifugation.[2]

  • Assay Setup:

    • In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (at or below its KD), and varying concentrations of the unlabeled test compound (1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone).

    • Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2]

  • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through a filter mat.[10]

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Conclusion and Future Directions

While there is currently a lack of published binding affinity data for 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone, this should not be a deterrent to its investigation. By leveraging information from structurally related compounds, we can form rational hypotheses about its potential biological targets, including those involved in microbial pathogenesis and cancer signaling. This guide provides the essential experimental frameworks—SPR, ITC, and radioligand binding assays—to rigorously test these hypotheses. The detailed protocols and workflows outlined herein offer a clear and scientifically sound path forward for any researcher aiming to characterize the binding profile of this and other novel chemical entities. The systematic application of these techniques will undoubtedly illuminate the therapeutic potential of this promising molecule.

References

  • PubChem. 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone. Available at: [Link]

  • ChemBK. ethanone, 1-(4-chloro-3-methylphenyl)-. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link]

  • The Biochemist. A beginner's guide to surface plasmon resonance. Available at: [Link]

  • protocols.io. Isothermal Titration Calorimetry (ITC). Available at: [Link]

  • Kunzelmann, K., et al. (2014). Role of anoctamins in cancer and apoptosis. Philosophical Transactions of the Royal Society B: Biological Sciences, 369(1638), 20130224. Available at: [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Available at: [Link]

  • University of Wisconsin-Madison. Guide to Running an SPR Experiment. Available at: [Link]

  • CureFFI.org. Isothermal titration calorimetry: Principles and experimental design. Available at: [Link]

  • National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. Available at: [Link]

  • Brueggemann, L. I., et al. (2015). Calcium-activated chloride channel ANO1 promotes breast cancer progression by activating EGFR and CAMK signaling. Proceedings of the National Academy of Sciences, 112(5), E545-E554. Available at: [Link]

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Comparative

Head-to-Head Comparison: Evaluating the 5-Lipoxygenase Inhibitory Potential of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone Against the Established Inhibitor Zileuton

In the landscape of inflammatory and allergic disease research, the 5-lipoxygenase (5-LOX) pathway remains a critical target for therapeutic intervention. This enzyme catalyzes the initial steps in the biosynthesis of le...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of inflammatory and allergic disease research, the 5-lipoxygenase (5-LOX) pathway remains a critical target for therapeutic intervention. This enzyme catalyzes the initial steps in the biosynthesis of leukotrienes, potent lipid mediators that drive inflammation.[1] While established inhibitors like Zileuton have paved the way, the quest for novel modulators with improved properties continues. This guide provides a comprehensive head-to-head comparison of a novel compound, 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone, against the well-characterized 5-LOX inhibitor, Zileuton.

The selection of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone for this comparison is predicated on its structural features, specifically the diaryl ether motif. This chemical scaffold is present in a number of compounds that have demonstrated inhibitory activity against 5-lipoxygenase, suggesting a plausible, yet unconfirmed, similar mechanism of action for our compound of interest.[2] This guide will, therefore, outline the theoretical framework and practical methodologies for a comparative evaluation, treating the inhibitory capacity of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone as a primary research hypothesis.

Our comparative analysis will delve into the known mechanisms of Zileuton, postulate a potential mechanism for our target compound, and provide detailed experimental protocols to rigorously test this hypothesis. By presenting quantitative data (both established and hypothetical for the purpose of this guide) in a clear, tabular format and illustrating key concepts with diagrams, we aim to provide researchers, scientists, and drug development professionals with a robust framework for evaluating novel 5-LOX inhibitors.

The Target: 5-Lipoxygenase and the Arachidonic Acid Cascade

The arachidonic acid (AA) cascade is a pivotal inflammatory pathway. Upon cellular stimulation, phospholipase A2 liberates AA from the cell membrane. AA is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins.[3]

5-Lipoxygenase is the key enzyme in the leukotriene branch of the LOX pathway.[4] It converts AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently transformed into leukotriene A4 (LTA4). LTA4 is an unstable epoxide that can be further metabolized to either leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, or the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), which are powerful bronchoconstrictors and increase vascular permeability.[1] Given their pro-inflammatory roles, inhibiting 5-LOX is a validated strategy for mitigating inflammatory responses in conditions like asthma.[5]

Arachidonic_Acid_Cascade cluster_LOX 5-Lipoxygenase Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Stimuli COX Cyclooxygenases (COX) AA->COX LOX Lipoxygenases (LOX) AA->LOX FiveLOX 5-Lipoxygenase (5-LOX) AA->FiveLOX PLA2 Phospholipase A2 PGs Prostaglandins & Thromboxanes COX->PGs LTs Leukotrienes & Lipoxins LOX->LTs FiveHPETE 5-HPETE FiveLOX->FiveHPETE LTA4 Leukotriene A4 (LTA4) FiveHPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 CysLTs Cysteinyl-Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs Inflammation Inflammation Bronchoconstriction LTB4->Inflammation CysLTs->Inflammation

Caption: The Arachidonic Acid Cascade and the 5-Lipoxygenase Pathway.

Head-to-Head: Mechanism of Action

Zileuton: The Established Benchmark

Zileuton is an orally active and direct inhibitor of 5-lipoxygenase.[5][6] Its mechanism of action is well-documented and involves a dual-pronged attack on the enzyme's catalytic center, which contains a non-heme iron atom essential for its function.[7]

  • Iron Chelation: As an iron-ligand type inhibitor, the N-hydroxyurea moiety of Zileuton directly chelates the non-heme iron atom within the active site of the 5-LOX enzyme.[7]

  • Redox Inhibition: Zileuton also acts as a reducing agent, converting the catalytically active ferric (Fe³⁺) state of the iron to the inactive ferrous (Fe²⁺) state.[7] This prevents the enzyme from participating in the oxidation of arachidonic acid.

This direct inhibition effectively blocks the production of all leukotrienes.[1]

1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone: A Hypothetical Mechanism

The inhibitory mechanism of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone has not been empirically determined. However, based on its diaryl ether structure, we can postulate a competitive inhibition mechanism. It is plausible that the compound could bind to the active site of 5-LOX, competing with the natural substrate, arachidonic acid. The specific interactions would likely involve hydrophobic and van der Waals forces between the aromatic rings of the inhibitor and non-polar residues in the enzyme's active site. Further experimental evidence, such as kinetic studies, would be required to validate this hypothesis.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%.

InhibitorTargetIC50 (µM)Comments
Zileuton5-Lipoxygenase0.5 - 5.79IC50 varies depending on the assay system (e.g., cell-free vs. whole cell).[4][5]
1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone5-LipoxygenaseHypotheticalExpected to be in the low micromolar range based on structurally similar compounds.

Note: The IC50 for 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone is hypothetical and serves as a placeholder for experimentally determined values.

Experimental Protocols for Comparative Evaluation

To empirically determine and compare the inhibitory activities of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone and Zileuton, a series of well-established in vitro assays should be performed.

5-Lipoxygenase Enzyme Inhibition Assay (Cell-Free)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified 5-LOX. A common method is a spectrophotometric assay that measures the formation of the conjugated diene product of the 5-LOX reaction.[8][9]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve the 5-lipoxygenase enzyme in the phosphate buffer.

    • Prepare a stock solution of the substrate (e.g., linoleic acid or arachidonic acid) in ethanol and then dilute in the phosphate buffer.

    • Prepare stock solutions of the test inhibitors (Zileuton and 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the phosphate buffer, the 5-LOX enzyme solution, and varying concentrations of the test inhibitor or vehicle control.

    • Incubate the mixture at room temperature for a specified time (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the substrate solution to each well.

    • Immediately measure the increase in absorbance at 234 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the 5-LOX activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Enzyme_Inhibition_Assay Start Start Prepare Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prepare Mix Mix Enzyme and Inhibitor in 96-well plate Prepare->Mix Incubate Incubate at RT Mix->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Measure Measure Absorbance at 234 nm Add_Substrate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a 5-Lipoxygenase Enzyme Inhibition Assay.

Cellular Leukotriene B4 (LTB4) Production Assay

This cell-based assay provides a more physiologically relevant measure of 5-LOX inhibition by quantifying the production of a downstream product, LTB4, in a cellular context.[10]

Step-by-Step Methodology:

  • Cell Culture and Stimulation:

    • Culture a suitable cell line that expresses 5-LOX (e.g., human neutrophils or a differentiated myeloid cell line like HL-60).

    • Harvest and resuspend the cells in a suitable buffer.

    • Pre-incubate the cells with varying concentrations of the test inhibitors or vehicle control for a specified time.

    • Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent leukotriene synthesis.

  • Sample Processing:

    • After a defined incubation period, terminate the reaction by adding a suitable solvent (e.g., methanol) and an internal standard.

    • Centrifuge the samples to pellet the cell debris.

    • Collect the supernatant for analysis.

  • LTB4 Quantification:

    • Quantify the concentration of LTB4 in the supernatant using a validated analytical method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Calculate the percentage of inhibition of LTB4 production for each inhibitor concentration relative to the stimulated vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Conclusion and Future Directions

This guide provides a comprehensive framework for the head-to-head comparison of the novel compound 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone with the established 5-lipoxygenase inhibitor, Zileuton. While the inhibitory activity of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone is currently hypothetical, its structural similarity to other known 5-LOX inhibitors provides a strong rationale for its investigation.

The detailed experimental protocols outlined herein will enable researchers to empirically determine the inhibitory potency of this novel compound and compare it directly to Zileuton. Should 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone demonstrate significant 5-LOX inhibitory activity, further studies would be warranted to elucidate its precise mechanism of action, evaluate its selectivity against other enzymes in the arachidonic acid cascade (e.g., COX-1 and COX-2), and assess its potential in more complex cellular and in vivo models of inflammation. This systematic approach is crucial for the identification and development of the next generation of anti-inflammatory therapeutics.

References

  • The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages. British Journal of Pharmacology. Available at: [Link]

  • Lipoxygenase Inhibition by Plant Extracts. Molecules. Available at: [Link]

  • Antioxidant Activity and Lipoxygenase Enzyme Inhibition Assay with Total Flavonoid Content from Garcinia hombroniana Pierre Leav. Pharmacognosy Journal. Available at: [Link]

  • Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark. Available at: [Link]

  • Evaluation of anti-lipoxygenase activity of Cassia fistula l. International Journal of Basic & Clinical Pharmacology. Available at: [Link]

  • Inhibition of 5-lipoxygenase activity by the natural anti-inflammatory compound aethiopinone. Inflammation Research. Available at: [Link]

  • Zileuton. StatPearls. Available at: [Link]

  • In vitro 5-lipoxygenase inhibition and anti-oxidant activity of Eriocephalus L. (Asteraceae) species. Journal of Ethnopharmacology. Available at: [Link]

  • Substituted arylmethyl phenyl ethers. 1. A novel series of 5-lipoxygenase inhibitors and leukotriene antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase. Molecules. Available at: [Link]

  • IC50 values and confidence intervals of the 5-lipoxygenase inhibitors... ResearchGate. Available at: [Link]

  • What is the mechanism of Zileuton? Patsnap Synapse. Available at: [Link]

  • Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase. International Journal of Molecular Sciences. Available at: [Link]

  • The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages. British Journal of Pharmacology. Available at: [Link]

  • Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators. Frontiers in Immunology. Available at: [Link]

  • 5-Lipoxygenase inhibitors: synthesis and structure-activity relationships of a series of 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones. Journal of Medicinal Chemistry. Available at: [Link]

  • 5-Lipoxygenase: Its Noncanonical Function Unravels its Inhibitors as Powerful Antileukemic Drugs. Arzneimittelforschung. Available at: [Link]

  • 5-Lipoxygenase inhibition reduces inflammation and neuronal apoptosis via AKT signaling after subarachnoid hemorrhage in rats. Journal of Neuroinflammation. Available at: [Link]

  • Novel inhibitory effect on 5-lipoxygenase activity by the anti-asthma drug montelukast. Biochemical Pharmacology. Available at: [Link]

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Validation

A Comprehensive Guide to Assessing the Off-Target Effects of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the specificity of the compound for its intended biological target. Off-target effects, where a molecule interacts with unintended proteins or pathways, can lead to unforeseen toxicity and are a major cause of late-stage drug development failure.[1][2] This guide provides a comprehensive framework for assessing the off-target effects of the novel compound 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone, offering a comparative analysis of modern techniques and supporting experimental insights. While specific biological data for this compound is not publicly available, we will use it as a case study to illustrate a robust, multi-tiered strategy for off-target profiling.

The Imperative of Early and Comprehensive Off-Target Profiling

Identifying potential off-target interactions early in the drug discovery process is paramount for mitigating risks and predicting potential clinical adverse drug reactions (ADRs).[3] Undesired off-target interactions are often not detected in primary screening assays and can lead to preclinical and clinical toxicity.[4] A proactive approach to off-target assessment allows for the selection of better drug candidates with a higher probability of market approval.[3] This guide outlines a sequential and integrated workflow, from computational predictions to rigorous experimental validation.

A Multi-Modal Approach to De-Risking

A robust assessment of off-target effects should not rely on a single methodology. Instead, a combination of in silico, in vitro, and cell-based approaches provides a more complete picture of a compound's specificity.

Off_Target_Assessment_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Screening cluster_cellular Cell-Based Validation in_silico Computational Off-Target Prediction (e.g., Chemical Similarity, Docking) in_vitro Broad Off-Target Panels (e.g., Kinase, GPCR, Ion Channel) in_silico->in_vitro Prioritize & Guide cellular Target Engagement & Phenotypic Assays (e.g., CETSA, High-Content Imaging) in_vitro->cellular Validate & Characterize

Caption: A multi-tiered workflow for off-target assessment.

Part 1: In Silico Prediction of Potential Off-Target Interactions

Before embarking on costly and time-consuming experimental studies, computational methods can provide valuable initial insights into the potential off-target profile of a compound.[4] These approaches leverage large databases of known drug-target interactions and compound structures to predict potential binding partners.

Methodologies for Computational Prediction:
  • Ligand-Based Approaches: These methods, such as chemical similarity searching and pharmacophore modeling, compare the structure of the query compound to a database of molecules with known biological activities. The underlying principle is that structurally similar molecules are likely to have similar biological targets.

  • Structure-Based Approaches: If the 3D structure of potential off-targets is known, molecular docking can be used to predict the binding affinity of the compound to these proteins. This can help to identify potential off-target interactions with high structural complementarity.

  • Machine Learning and AI: Modern approaches utilize artificial intelligence and machine learning algorithms trained on vast datasets of compound-protein interactions to predict off-target profiles with increasing accuracy.[5][6] These models can identify complex relationships between chemical structures and biological activity that may not be apparent from simple similarity searches.[5]

Hypothetical In Silico Screening of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone:

A computational screen of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone could be performed using a platform that combines multiple prediction methods. The output would typically be a ranked list of potential off-targets with a confidence score for each prediction.

Table 1: Illustrative In Silico Off-Target Prediction for 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

Predicted Off-TargetPrediction Method(s)Confidence ScorePotential Clinical Implication
hERG Potassium ChannelChemical Similarity, DockingHighCardiotoxicity
Cyclooxygenase-2 (COX-2)Pharmacophore ModelingMediumAnti-inflammatory effects, GI toxicity
Phosphodiesterase 4 (PDE4)Machine LearningMediumAnti-inflammatory effects, nausea
Sigma-1 ReceptorChemical SimilarityLowCNS effects

Note: This data is for illustrative purposes only.

Part 2: In Vitro Off-Target Profiling: A Broad Net Approach

In vitro safety pharmacology profiling is a cornerstone of modern drug discovery, involving the screening of compounds against a broad range of targets known to be associated with adverse drug reactions.[7] These panels typically include receptors, transporters, enzymes, and ion channels.[7]

Comparison of In Vitro Screening Panels:

Several commercial providers offer well-validated off-target screening panels. The choice of panel depends on the stage of the project and the chemical class of the compound.

  • Broad Panels (e.g., Eurofins SafetyScreen44/47, Reaction Biology InVEST Panel): These panels provide a wide survey of targets and are ideal for early-stage de-risking of hit compounds.[3] They can help in selecting the best chemical series to move forward.[8]

  • Focused Panels (e.g., Kinase Panels, GPCR Panels): For compounds with a known primary target class (e.g., a kinase inhibitor), more focused panels can provide deeper insights into selectivity within that target family.

Experimental Protocol: Broad Panel Radioligand Binding Assay

This protocol outlines a typical radioligand binding assay used in broad off-target screening panels.

Objective: To determine the percentage inhibition of radioligand binding to a panel of 44 common off-targets by 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone at a single concentration (e.g., 10 µM).

Materials:

  • 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone (test compound)

  • Membrane preparations or purified proteins for each of the 44 targets

  • Specific radioligands for each target

  • Assay buffers

  • 96-well filter plates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a stock solution of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone in DMSO. Dilute to the final assay concentration (10 µM) in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand, and either the test compound, vehicle control (DMSO), or a reference compound for each target.

  • Incubation: Incubate the plates at the appropriate temperature and for a sufficient time to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of radioligand binding for the test compound relative to the vehicle control.

Table 2: Illustrative Results from a Broad Off-Target Panel Screen for 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone (10 µM)

Target% InhibitionFollow-up Action
hERG65%Determine IC50, functional patch-clamp assay
5-HT2B Receptor55%Determine IC50, functional assay
M1 Muscarinic Receptor15%No further action
All other 41 targets<10%No further action

Note: This data is for illustrative purposes only. A common threshold for significant activity is >50% inhibition at 10 µM.

Part 3: Cell-Based Assays for Off-Target Validation and Mechanistic Understanding

Positive hits from in vitro screens require further validation in a more physiologically relevant context. Cell-based assays can confirm target engagement in a cellular environment and provide insights into the functional consequences of off-target interactions.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for assessing target engagement in intact cells and tissues. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.

CETSA_Workflow cluster_protocol CETSA Protocol A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and precipitated proteins B->C D Quantify soluble protein (e.g., Western blot, ELISA) C->D

Caption: A simplified workflow for the Cellular Thermal Shift Assay.

Experimental Protocol: CETSA for hERG Target Engagement

Objective: To confirm the engagement of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone with the hERG channel protein in a cellular context.

Materials:

  • HEK293 cells stably expressing hERG channels

  • 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

  • Cell culture medium and reagents

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes and a thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-hERG antibody

Procedure:

  • Cell Culture and Treatment: Culture HEK293-hERG cells to confluency. Treat the cells with the test compound at various concentrations or with a vehicle control for a defined period.

  • Heating: Resuspend the treated cells in PBS and aliquot into PCR tubes. Heat the tubes to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed.

  • Quantification: Analyze the amount of soluble hERG protein in the supernatant by Western blotting using an anti-hERG antibody.

  • Data Analysis: Plot the amount of soluble hERG protein as a function of temperature for both vehicle- and compound-treated cells. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Table 3: Comparison of Off-Target Assessment Methodologies

MethodologyPrincipleAdvantagesDisadvantages
In Silico Prediction Computational algorithms and database comparisons.Rapid, cost-effective, broad coverage.Predictive, not definitive; can have high false-positive rates.
In Vitro Panels Biochemical assays (e.g., radioligand binding, enzyme inhibition).[8]High-throughput, quantitative, well-established.Lacks cellular context, may not reflect physiological conditions.
Cell-Based Assays Measurement of target engagement or phenotypic changes in intact cells.More physiologically relevant, confirms cellular activity.Lower throughput, more complex to develop and interpret.

Conclusion and Forward Look

The assessment of off-target effects is a critical and iterative process in drug discovery. By employing a multi-pronged approach that begins with broad, cost-effective in silico and in vitro screens and progresses to more focused and physiologically relevant cell-based assays, researchers can build a comprehensive safety profile for novel compounds like 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone. This systematic de-risking strategy not only increases the likelihood of clinical success but also contributes to the development of safer and more effective medicines. The insights gained from these studies are invaluable for guiding medicinal chemistry efforts to optimize selectivity and minimize the potential for adverse drug reactions.

References

  • Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • Pallocca, G., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. [Link]

  • Novartis Institutes for BioMedical Research. (2006). In vitro safety pharmacology profiling at Novartis. European Pharmaceutical Review. [Link]

  • Creative Diagnostics. What Is Off-Target Effects Analysis? [Link]

  • Reaction Biology. In Vitro Safety Pharmacology Profiling. [Link]

  • Drug Discovery News. (2025). The precision paradox: Off-target effects in gene editing. [Link]

  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? [Link]

  • Patsnap Synapse. (2025). Understanding and addressing off-target effects. [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]

  • bioRxiv. (2026). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 1-(4-(4-Chloro-3-methylph...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone are not merely procedural afterthoughts; they are critical components of responsible science. This guide provides a deep, technically-grounded framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone belongs to the class of halogenated aromatic compounds. This structural class is associated with specific and significant hazards that dictate our handling and disposal protocols.

  • Human Health Hazards : Based on data from analogous compounds like 4'-Chloroacetophenone and other chlorinated phenoxy acetophenones, this compound should be presumed to be, at a minimum, a skin and eye irritant.[1] Some chlorinated aromatic compounds can also act as skin sensitizers, meaning repeated exposure may lead to an allergic reaction.[2] Inhalation of dust or vapors may cause respiratory tract irritation.[1]

  • Environmental Hazards : This is the most critical consideration for disposal. Chlorinated aromatic compounds are frequently classified as "very toxic to aquatic life with long-lasting effects."[2] Their persistence in the environment and potential for bioaccumulation necessitate that this compound must not be disposed of down the drain or in regular trash. The core principle of our disposal plan is to prevent any release into the environment.

Table 1: Inferred Hazard Profile and Physical Properties

PropertyInferred Value/ClassificationRationale & Significance for Disposal
GHS Hazard Class Acute Toxicity (Oral, Cat. 4), Skin Irritant (Cat. 2), Serious Eye Irritant (Cat. 2), Aquatic Toxicity (Acute & Chronic, Cat. 1)Dictates the need for robust PPE and containment. The high aquatic toxicity makes environmental release a primary concern, classifying it as hazardous waste.
Appearance Likely a white to off-white solidAs a solid, the primary exposure risks during handling are inhalation of dust and skin contact.
Solubility Low in water; Soluble in organic solventsDo not attempt to dissolve in water for disposal. Use of organic solvents for decontamination will generate mixed hazardous waste.
Chemical Family Halogenated Aromatic KetoneThis class of compounds is generally stable and persistent. Disposal must involve complete destruction, typically via incineration.
Pre-Disposal Operations: A System of Self-Validation

Proper disposal begins long before the waste container is full. It starts with a mindset of containment and meticulous handling from the moment the reagent is used.

The selection of PPE is not a matter of convenience but a scientifically-driven choice based on the anticipated hazards. All handling and disposal operations must be conducted within a certified chemical fume hood.

Table 2: PPE Selection for Handling 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

PPE ComponentSpecification & Rationale
Hand Protection Viton® or Butyl rubber gloves. Nitrile gloves offer poor resistance to many aromatic and halogenated hydrocarbons and should be avoided for anything other than incidental contact.[3] Always check the manufacturer's specific chemical resistance chart.[2] Double-gloving is recommended for extended handling.
Eye Protection Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory. A face shield should be worn over goggles when handling larger quantities (>50g) or when there is a significant risk of splashing.
Body Protection A flame-resistant laboratory coat should be worn, fully buttoned. For large-scale operations, a chemically resistant apron is also advised.
Respiratory All work should be performed in a certified chemical fume hood . If a fume hood is not available, do not proceed.

Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), chemical waste is deemed hazardous if it is either "listed" or exhibits specific "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[4][5]

1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone waste falls under these regulations:

  • Listed Waste : As a halogenated organic compound, it may fall under the "F-list" (wastes from non-specific sources), particularly F002, which includes spent halogenated solvents like chlorobenzene.[6] Any solvent mixture containing this compound would likely be classified as F002 waste.

  • Toxicity Characteristic : Due to its high aquatic toxicity, it would likely fail the Toxicity Characteristic Leaching Procedure (TCLP) for environmental persistence and effect, making it a D-coded characteristic waste.[5]

The Causality : Because this compound is definitively a hazardous waste, it must be managed under strict federal and local regulations from the point of generation to its final destruction.[4]

Step-by-Step Disposal Protocol

This protocol ensures a safe, compliant, and logical process for the routine disposal of waste containing 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone.

Step 1: Waste Segregation

  • Rationale : Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process. Halogenated waste is typically incinerated at high temperatures, a process that is different from non-halogenated solvent recovery.

  • Procedure :

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste."

    • Do NOT mix this waste with non-halogenated solvents, acids, bases, or oxidizers.

    • Solid waste (e.g., residual powder, contaminated weigh paper, TLC plates) goes into the solid waste container.

    • Liquid waste (e.g., solutions in organic solvents) goes into the liquid waste container.

Step 2: Containerization

  • Rationale : Proper containerization prevents leaks, spills, and vapor release, protecting both personnel and the facility.

  • Procedure :

    • Use a container made of a material compatible with the waste (e.g., glass for liquids, a sealable polyethylene pail for solids).

    • Ensure the container has a secure, vapor-tight lid.

    • The container must be in good condition, free of cracks or degradation.

    • Attach a "Hazardous Waste" label as soon as the first drop of waste is added.

Step 3: Labeling

  • Rationale : Accurate labeling is a legal requirement and is critical for the safety of everyone who will handle the container, from lab staff to disposal technicians.

  • Procedure :

    • Fill out the hazardous waste label completely.

    • List all chemical constituents by their full name, including solvents. Do not use abbreviations.

    • Estimate the percentage of each component.

    • Clearly mark the associated hazards (e.g., "Toxic," "Environmental Hazard").

    • Indicate the accumulation start date (the date the first waste was added).

Step 4: Accumulation and Storage

  • Rationale : Safe on-site storage minimizes risks while awaiting pickup by a licensed disposal vendor.

  • Procedure :

    • Keep waste containers closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area (SAA) within the laboratory, under the control of the operator.

    • The SAA should have secondary containment (e.g., a spill tray) to capture any potential leaks.

    • Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor in a timely manner, adhering to institutional limits on accumulation time and volume.

Emergency Procedures: Spill Management

In the event of a spill, a calm and methodical response is essential.

Step 1: Immediate Response & Evacuation

  • Alert personnel in the immediate area.

  • If the spill is large (e.g., >100g), volatile, or occurs outside a fume hood, evacuate the area and notify your institution's safety office immediately.

Step 2: Assess and Contain (for small, manageable spills inside a fume hood)

  • Don appropriate PPE as outlined in Table 2.

  • If safe to do so, prevent the spread of the solid or liquid. For liquids, create a dike around the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.

Step 3: Cleanup

  • For solid spills : Carefully sweep the material into a sealable container. Avoid creating dust. A HEPA-filtered vacuum may be used if available and approved for hazardous materials.

  • For liquid spills : Cover the spill with absorbent material, working from the outside in. Allow it to fully absorb.

  • Using spark-proof tools, scoop the contaminated absorbent into a designated container for disposal as hazardous waste.

Step 4: Decontamination & Disposal

  • Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.

  • All cleanup materials (gloves, absorbent, wipes) are considered hazardous waste and must be placed in a sealed, labeled container for disposal.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone.

DisposalWorkflow Disposal Workflow for 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Pickup gen Waste Generation (e.g., residual solid, reaction mixture) is_solid Solid Waste? gen->is_solid solid_waste Place in 'Halogenated Organic Solid Waste' Container is_solid->solid_waste Yes liquid_waste Place in 'Halogenated Organic Liquid Waste' Container is_solid->liquid_waste No container Select Appropriate Waste Container (Compatible, Sealable) solid_waste->container liquid_waste->container labeling Affix & Complete Hazardous Waste Label (Contents, Hazards, Date) container->labeling store Store in Secondary Containment in a Designated SAA labeling->store pickup Arrange for Pickup by EHS / Licensed Vendor store->pickup final Final Disposal (High-Temperature Incineration) pickup->final

Caption: Logical workflow from waste generation to final disposal.

References

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone has not been published. The following guidance is meticulously compiled based on the known hazards...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone has not been published. The following guidance is meticulously compiled based on the known hazards of structurally analogous compounds and established principles of laboratory safety. It is imperative to treat this compound with caution, assuming it may possess hazards similar to related substituted phenoxyacetophenones. This guide is intended to supplement, not replace, a thorough risk assessment conducted by qualified personnel at your institution.

Hazard Assessment: An Evidence-Based Approach

The chemical structure of 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone, featuring a halogenated phenoxy group and a ketone, suggests potential for biological activity and associated handling hazards. In the absence of specific toxicological data, we turn to the hazard profiles of structurally similar compounds to inform our safety protocols.

Analysis of safety data for related compounds reveals a consistent pattern of hazards:

  • Skin Irritation: Many substituted acetophenones and phenoxy compounds are known to cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1][2]

  • Harmful if Swallowed: Ingestion may cause irritation of the digestive tract.[1]

  • Aquatic Toxicity: Similar compounds have been noted to be harmful or very toxic to aquatic life with long-lasting effects.[3][4]

Given these potential hazards, a robust personal protective equipment (PPE) plan is not just recommended; it is essential for ensuring the safety of laboratory personnel.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the potential routes of exposure. For 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone, we must guard against skin contact, eye contact, and inhalation.

Hand Protection: The First Line of Defense

Wear compatible chemical-resistant gloves to prevent skin exposure.[1][3] Nitrile gloves are a standard in many laboratory settings and offer good protection against a range of chemicals. However, it is crucial to:

  • Inspect Gloves Before Use: Always check for tears, pinholes, or signs of degradation.

  • Double Gloving: For procedures with a higher risk of splashing or when handling concentrated forms of the compound, wearing two pairs of nitrile gloves is a prudent measure.

  • Prompt Removal and Disposal: If a glove is contaminated, it must be removed immediately using the proper technique to avoid skin contact, and disposed of as hazardous waste. Never reuse disposable gloves.

Body Protection: Shielding Against Contamination

A clean, buttoned laboratory coat is mandatory to protect skin and personal clothing from accidental spills. For tasks with a significant risk of splashing, consider a chemically resistant apron over the lab coat. All protective clothing should be removed before leaving the laboratory area.

Eye and Face Protection: A Non-Negotiable Requirement

Given the high likelihood of eye irritation, appropriate eye protection is critical.

  • Safety Glasses with Side Shields: For general handling of small quantities in a well-ventilated area.

  • Chemical Splash Goggles: These are required when there is any risk of splashing, such as when preparing solutions or during transfer of the material.[1]

  • Face Shield: In conjunction with chemical splash goggles, a face shield provides an additional layer of protection for the entire face during procedures with a high splash potential.

Respiratory Protection: Assessing the Inhalation Risk

Respiratory protection should be selected based on a risk assessment of the specific procedure being performed.

  • Work in a Ventilated Area: All handling of this compound should, at a minimum, be conducted in a well-ventilated laboratory.

  • Chemical Fume Hood: For any procedure that may generate dust (e.g., weighing the solid) or aerosols/vapors (e.g., heating, vortexing, or sonicating solutions), work must be performed inside a certified chemical fume hood.[4]

  • Respirator: If engineering controls like a fume hood are not available or are insufficient to control exposure, a NIOSH-approved respirator is necessary.[1][3] The specific type of cartridge should be selected based on the potential for airborne particulates and organic vapors. A P100 filter for particulates combined with an organic vapor cartridge is a conservative and safe choice.

Operational and Disposal Plans: A Step-by-Step Guide

PPE Donning and Doffing Sequence

Properly putting on (donning) and taking off (doffing) PPE is as important as its selection to prevent cross-contamination.

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a seal check.

  • Eye and Face Protection: Put on goggles and/or a face shield.

  • Gloves: Don the first pair of gloves, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, don the second pair.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves.

  • Gown/Lab Coat: Remove the lab coat by rolling it inside-out, without touching the exterior.

  • Hand Hygiene.

  • Eye and Face Protection: Remove from the back.

  • Respirator (if worn): Remove from the back.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Handling Protocol
  • Designated Area: All work with 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone should be performed in a designated area, clearly marked with the identity of the compound.

  • Engineering Controls: Utilize a chemical fume hood for all weighing and solution preparation steps to minimize inhalation exposure.[4]

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible. In the event of a spill, evacuate the area and follow your institution's established spill response procedures. Use proper personal protective equipment when cleaning up spills.[1]

Disposal Plan
  • Waste Segregation: All disposable materials that come into contact with the compound, including gloves, pipette tips, and contaminated lab paper, must be disposed of in a dedicated, clearly labeled hazardous waste container.

  • Chemical Waste: Unused compound and solutions should be collected in a sealed, properly labeled hazardous waste container.

  • Professional Disposal: All waste must be disposed of through a licensed professional waste disposal service.[2][5] Do not discharge to sewer systems or release into the environment.[3][5]

Summary of PPE Recommendations

Activity Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Storage/Transport within Lab Single pair of nitrile glovesLab coatSafety glasses with side shieldsNot generally required
Weighing Solid Compound Double pair of nitrile glovesLab coatChemical splash gogglesWork within a chemical fume hood
Preparing Solutions Double pair of nitrile glovesLab coatChemical splash goggles and face shieldWork within a chemical fume hood
Large-Scale Operations Double pair of nitrile glovesChemical-resistant apron over lab coatChemical splash goggles and face shieldNIOSH-approved respirator with appropriate cartridges
Spill Cleanup Heavy-duty chemical-resistant glovesChemical-resistant suit or apronChemical splash goggles and face shieldNIOSH-approved respirator with appropriate cartridges

Visual Guide: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone.

PPE_Selection_Workflow start Start: Handling 1-(4-(4-Chloro-3-methylphenoxy)phenyl)ethanone task What is the task? start->task weighing Weighing solid or generating dust/aerosol? task->weighing Weighing solution Preparing/handling solutions? task->solution Solution Work storage Storage or transport (closed container)? task->storage Storage weighing->solution No ppe_hood Work in Fume Hood + Minimum PPE + Goggles weighing->ppe_hood Yes solution->storage No ppe_splash Work in Fume Hood + Double Gloves + Goggles & Face Shield solution->ppe_splash Yes ppe_base Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses storage->ppe_base Yes

Sources

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